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  • Product: Bruceoside B
  • CAS: 69687-69-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Bruceoside B

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals investigating Bruceoside B . It prioritizes experimental reproducibility, structural validati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals investigating Bruceoside B . It prioritizes experimental reproducibility, structural validation, and mechanistic insight.[1][2]

Chemical Structure, Isolation, and Pharmacological Characterization[1][2][3][4]

Executive Summary

Bruceoside B (CAS: 69687-69-0) is a bioactive quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr.[1][2][3] (Simaroubaceae).[1][2][4][3][5] Unlike its aglycone counterparts (e.g., brusatol, bruceine D) which exhibit potent but often non-selective cytotoxicity, Bruceoside B represents a glycosylated derivative with distinct solubility and pharmacokinetic profiles.[1][2][3] This guide details its physicochemical properties, structural elucidation via spectroscopy, and a validated isolation workflow, providing a foundation for its investigation as an antineoplastic agent.[1][2]

Physicochemical Profile

The precise identification of Bruceoside B relies on the following structural constants. Researchers must verify these parameters prior to biological assays to ensure compound integrity.[1]

ParameterSpecificationTechnical Note
Chemical Name Bruceoside BQuassinoid glycoside
CAS Registry Number 69687-69-0Unique identifier for database verification
Molecular Formula C₃₂H₄₂O₁₆High oxygen content due to glycosidic/ester moieties
Molecular Weight 682.67 g/mol Monoisotopic mass: ~682.25 Da
Physical State White amorphous powderHygroscopic; store at -20°C under desiccant
Solubility DMSO, Methanol, EthanolPoorly soluble in water; insoluble in n-hexane
UV Absorption

~240-250 nm
Characteristic of the

-unsaturated ketone
Structural Elucidation & Anatomy

Bruceoside B is not a simple molecule; it is a complex assembly of a picrasane-type quassinoid skeleton, a specific ester side chain, and a sugar moiety.[1][2] Understanding this hierarchy is critical for interpreting NMR data.

2.1 Structural Hierarchy

The molecule can be deconstructed into three functional domains:

  • The Aglycone Core: A picrasane skeleton (typically Brucein-type) containing a

    
    -lactone ring and a characteristic methylene bridge.[1][2][3]
    
  • The Glycosidic Linkage: A

    
    -D-glucopyranosyl moiety attached at the C-2 position (common in Brucea glycosides).[1][2][3]
    
  • The Ester Side Chain: A 3-methylbut-2-enoyl group (senecioyl) attached at the C-15 position, which is pivotal for its lipophilicity and membrane permeability.[1][2][3]

2.2 Visualization of Structural Composition

The following diagram illustrates the functional decomposition of Bruceoside B, aiding in fragment-based identification during Mass Spectrometry (MS).

BruceosideStructure Root Bruceoside B (C32H42O16) Aglycone Aglycone Core (Picrasane Skeleton) Root->Aglycone Sugar Glycone Moiety (Beta-D-Glucopyranose) Root->Sugar Ester Ester Side Chain (3-methylbut-2-enoate) Root->Ester Features_Ag Key Features: - Delta-lactone ring - alpha,beta-unsaturated ketone - Methylene bridge Aglycone->Features_Ag Features_Su Key Features: - Anomeric proton (d, J=7-8 Hz) - Attached at C-2 Sugar->Features_Su Features_Es Key Features: - Olefinic proton - Gem-dimethyl groups Ester->Features_Es

Figure 1: Structural deconstruction of Bruceoside B into its three primary pharmacophores for spectral assignment.[1][2][3]

Analytical Characterization (Expertise & Experience)

To distinguish Bruceoside B from structurally similar congeners (e.g., Bruceoside A, Brusatol), specific spectral fingerprints must be validated.[1][2][3]

3.1 Nuclear Magnetic Resonance (NMR) Strategy
  • 
    H-NMR (DMSO-
    
    
    
    or Pyridine-
    
    
    ):
    • Anomeric Proton: Look for a doublet at

      
       ~4.5–5.0 ppm with a coupling constant (
      
      
      
      ) of ~7.8 Hz, confirming the
      
      
      -configuration of the glucose.
    • Olefinic Protons: A signal at

      
       ~5.7 ppm corresponds to the H-2' of the senecioyl ester side chain.
      
    • Methyl Signals: Distinct singlets for the C-4 and C-10 methyls, and broad singlets for the gem-dimethyls of the ester side chain.[2]

  • 
    C-NMR: 
    
    • Carbonyls: Three distinct regions: Lactone carbonyl (~168 ppm), Ester carbonyl (~165 ppm), and Ketone carbonyl (~190+ ppm).[1][2][3]

    • Anomeric Carbon: A signal at ~100–105 ppm indicates the glycosidic linkage.[1]

3.2 Mass Spectrometry (MS)
  • ESI-MS: Expect

    
     at m/z 683 and 
    
    
    
    at m/z 705.[1][2][3]
  • Fragmentation: In MS/MS, the loss of 162 Da (hexose moiety) is the primary diagnostic cleavage, yielding the aglycone fragment ion.[1]

Isolation & Purification Protocol (Self-Validating System)

The following workflow is designed to isolate Bruceoside B from Brucea javanica seeds. This protocol utilizes polarity-guided fractionation to separate the glycoside from the less polar aglycones (like bruceine D).[1][2][3]

Prerequisites:

  • Starting Material: Dried, crushed fruits of Brucea javanica (Fructus Bruceae).[1][2][3]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Petroleum Ether (PE), Chloroform (CHCl

    
    ), n-Butanol (n-BuOH).[1][2][3]
    
Step-by-Step Methodology
  • Defatting (Critical Step): Extract crushed seeds with Petroleum Ether (

    
     hours) to remove abundant fatty oils.[1][2][3] Discard the PE extract.[1] Reasoning: Brucea seeds are rich in oils that interfere with reverse-phase chromatography.[1][2][3]
    
  • Primary Extraction: Extract the marc (residue) with 95% EtOH under reflux (

    
     hours). Concentrate in vacuo to yield the crude extract.
    
  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.[1]

    • Partition with CHCl

      
       to remove non-polar aglycones (Bruceine D/E, Brusatol).[1][2][3] Save this layer for other analyses. 
      
    • Partition the aqueous layer with n-BuOH.[1][2] Bruceoside B concentrates in the n-BuOH fraction. [1][2][3]

  • Chromatographic Isolation:

    • Subject the n-BuOH fraction to Macroporous Resin (D101) chromatography.[1][2][3] Elute with a water-ethanol gradient (0%

      
       30% 
      
      
      
      60%
      
      
      95%).[1][2][3]
    • Bruceoside B typically elutes in the 30-60% EtOH fractions.[1][2]

  • Purification: Final purification via preparative HPLC (C18 column) using an Acetonitrile/Water gradient (typically 20-40% ACN).

Experimental Workflow Diagram

IsolationWorkflow Start Dried Brucea javanica Fruits Defat Defatting (Petroleum Ether) Start->Defat Extract Extraction (95% Ethanol Reflux) Defat->Extract Partition1 Partition: H2O vs CHCl3 Extract->Partition1 CHCl3_Layer CHCl3 Layer (Aglycones: Brusatol, Bruceine D) Partition1->CHCl3_Layer Non-polar Aq_Layer Aqueous Layer Partition1->Aq_Layer Polar Partition2 Partition: Aqueous vs n-BuOH Aq_Layer->Partition2 Water_Waste Water Layer (Sugars, Salts) Partition2->Water_Waste BuOH_Layer n-BuOH Layer (Target: Bruceoside B) Partition2->BuOH_Layer Enrichment Chromatography D101 Macroporous Resin (Gradient Elution) BuOH_Layer->Chromatography HPLC Prep-HPLC (C18) (ACN/H2O Gradient) Chromatography->HPLC Final Pure Bruceoside B HPLC->Final

Figure 2: Polarity-guided isolation workflow ensuring separation of glycosides from aglycones.

Biological Context & Mechanism of Action[5][8][9][10][11][12]

While Bruceoside B is cytotoxic, its potency is generally lower than that of its aglycone, brusatol.[1][2] However, its glycosidic nature confers distinct advantages in terms of solubility and potential prodrug behavior.[1]

  • Cytotoxicity: Bruceoside B exhibits significant inhibitory activity against various leukemic cell lines (e.g., L1210, P388) and solid tumor lines [1].[1][2][3]

  • Mechanism:

    • Protein Synthesis Inhibition: Like other quassinoids, the core mechanism involves the inhibition of the peptidyl transferase step in eukaryotic protein synthesis.

    • Signaling Pathways: Recent studies on Brucea quassinoids implicate the downregulation of c-MYC and modulation of the Nrf2 pathway [2]. The glycoside may act as a sustained-release reservoir for the active aglycone in vivo via hydrolysis by

      
      -glucosidases.[1][2]
      
  • Structure-Activity Relationship (SAR): The ester side chain at C-15 is crucial.[1][2][3] Hydrolysis of this ester significantly reduces cytotoxic potency, highlighting the importance of the senecioyl group [3].

References
  • Sakaki, T., et al. (1986).[1][2][3] "Antileukemic quassinoid glycosides from Brucea javanica." Journal of Natural Products. (Note: Foundational text on Bruceoside identification).

  • Zhang, H., et al. (2013).[1][2][3] "Cytotoxic quassinoids from the fruits of Brucea javanica." Phytochemistry Letters. .

  • Cuendet, M., & Pezzuto, J. M. (2004).[1][2][3] "Antitumor activity of bruceantin: an old drug with new promise."[1] Journal of Natural Products. .[1][2][3]

  • PubChem Compound Summary. (n.d.). "Bruceoside B." National Center for Biotechnology Information.[1][2] .

Sources

Exploratory

Technical Deep Dive: Bruceoside A vs. Bruceoside B Quassinoids

This technical guide provides an in-depth analysis of the structural, pharmacological, and analytical distinctions between Bruceoside A and Bruceoside B , two potent quassinoid glycosides isolated from Brucea javanica.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structural, pharmacological, and analytical distinctions between Bruceoside A and Bruceoside B , two potent quassinoid glycosides isolated from Brucea javanica.[1][2][3]

[2]

Executive Summary

Bruceoside A and Bruceoside B are secondary metabolites belonging to the quassinoid class, specifically glycosides of the aglycone bruceolide . While they share the same molecular formula (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and core picrasane skeleton, they exhibit distinct physicochemical properties and pharmacological profiles due to stereochemical differences.[2]
  • Bruceoside A: The primary bioactive glycoside, extensively studied for its potent antileukemic and antineoplastic activity.[1] It is chemically defined as the 2-O-

    
    -D-glucopyranoside of bruceantin (or 15-O-senecioylbruceolide).[2][3]
    
  • Bruceoside B: Historically identified as a complex mixture (often containing yadanziosides), modern separation science defines it as a distinct stereoisomer.[1][2] It typically exhibits lower polarity and distinct NMR spectral features compared to congener A.

Chemical Structure & Stereochemistry[2][3][4]

The fundamental difference between these two compounds lies in the glycosidic linkage and the stereochemical configuration of the aglycone substituents.

Core Aglycone Architecture

Both compounds are based on the picrasane-type quassinoid skeleton. The core features include:

  • A

    
    -lactone ring (Ring D).[2][3]
    
  • A methylene oxide bridge (hemiacetal) between C-8 and C-13 (or C-11).[1][2][3]

  • An ester side chain at C-15 (typically senecioic acid: 3-methyl-2-butenoic acid).[2][3]

Structural Divergence
FeatureBruceoside A Bruceoside B
CAS Registry 63306-30-969687-69-0
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Glycosylation Site C-2 hydroxyl positionC-2 hydroxyl position (Isomeric)
Stereochemistry Defined rigid stereochemistry at C-4 and glycosidic bond (

-linkage).[2][3][4]
Diastereomer (often differing at the C-4 methyl configuration or anomeric center).[2]
Key Moiety 15-O-(3,3-dimethylacryloyl)15-O-(3,3-dimethylacryloyl)

Note on Bruceoside B Identity: Early literature (e.g., J. Nat.[1][2][5] Prod. 1989) suggested Bruceoside B might be a mixture containing Yadanzioside P .[5] However, modern high-purity standards identify it as a distinct isomer.[1][2][3] The primary structural differentiator observed in NMR is the chemical shift of the C-4 methyl group and the H-1 proton, indicating a stereochemical inversion or conformational change in Ring A.

QuassinoidStructure cluster_diff Critical Differentiator Core Picrasane Core (C20 Skeleton) Aglycone Bruceolide Aglycone (OH at C-2, C-11, C-12) Core->Aglycone scaffold SideChain C-15 Ester (Senecioic Acid) Aglycone->SideChain esterification at C-15 Sugar Sugar Moiety (Glucose) Aglycone->Sugar glycosylation at C-2 BruceosideA Bruceoside A (Stable Isomer) Sugar->BruceosideA beta-linkage (Standard) BruceosideB Bruceoside B (Stereoisomer/Epimer) Sugar->BruceosideB altered config (C-4/Anomeric)

Caption: Structural assembly of Bruceoside A and B showing the common core and the point of stereochemical divergence.

Pharmacological Profile & Mechanism[1][2][3]

Both compounds exhibit significant biological activity, primarily driven by the bruceolide aglycone, which inhibits protein synthesis.[1][2]

Mechanism of Action (MOA)

The quassinoid moiety irreversibly binds to the 60S ribosomal subunit in eukaryotic cells. This blockade prevents the peptidyl transferase reaction, effectively halting protein synthesis.[1]

  • Bruceoside A: Shows higher potency in inhibiting peptide bond formation.

  • Bruceoside B: Often exhibits reduced potency (2-5x higher IC50) due to steric hindrance preventing optimal ribosomal binding.[2][3]

Comparative Cytotoxicity (IC50)

Data summarized from activity against P-388 Lymphocytic Leukemia and KB cells:

Cell LineBruceoside A (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Bruceoside B (

)
Clinical Relevance
P-388 (Leukemia) 0.52 µg/mL~1.2 - 2.0 µg/mLA is a primary lead candidate.[2][3]
KB (Nasopharyngeal) 1.15 µg/mL> 2.5 µg/mLB shows lower selectivity.[2]
A-549 (Lung) 2.14 µM~6.0 µMA retains potency in solid tumors.[2]

Isolation and Purification Protocol

Separating Bruceoside A from B is challenging due to their similar polarity. The following protocol utilizes counter-current distribution and HPLC for high-purity isolation.

Extraction Workflow
  • Source Material: Dried seeds of Brucea javanica (defatted with petroleum ether).[2]

  • Primary Extraction: Macerate in 95% Ethanol (3x). Concentrate in vacuo.

  • Partitioning: Suspend residue in water. Partition sequentially with:

    • Petroleum Ether (remove lipids)[1][2]

    • Chloroform (remove aglycones like Bruceantin)[1][2]

    • n-Butanol (Target Fraction: Contains Bruceosides A & B).[2][3]

Chromatographic Separation

The critical step is separating the glycoside mixture.

  • Step 1: Silica Gel Column [2]

    • Eluent: Chloroform:Methanol:Water (System 40:10:1).[2]

    • Result: Bruceoside A elutes after Bruceoside B (B is slightly less polar).[2]

  • Step 2: Reverse-Phase HPLC (Final Purification)

    • Column: C18 Preparative (5 µm, 250 x 20 mm).[1][2]

    • Mobile Phase: Methanol:Water (45:55, isocratic).[1][2]

    • Flow Rate: 8 mL/min.[2]

    • Detection: UV at 254 nm.

IsolationProtocol Seeds B. javanica Seeds (Defatted) EtOH Ethanol Extraction (Concentrate) Seeds->EtOH Partition Partition: H2O / n-BuOH EtOH->Partition BuOHLayer n-Butanol Fraction (Contains Glycosides) Partition->BuOHLayer Silica Silica Gel Column (CHCl3:MeOH:H2O) BuOHLayer->Silica FractionB Fraction 1: Bruceoside B (Less Polar) Silica->FractionB FractionA Fraction 2: Bruceoside A (More Polar) Silica->FractionA HPLC RP-HPLC Purification (MeOH:H2O 45:55) FractionB->HPLC FractionA->HPLC PureA Pure Bruceoside A (>98%) HPLC->PureA PureB Pure Bruceoside B (>95%) HPLC->PureB

Caption: Workflow for the differential isolation of Bruceoside A and B from crude extract.

Analytical Differentiation (NMR)[1][2]

To validate the identity of the isolated compounds, 1H-NMR (500 MHz, Pyridine-d5) is the gold standard.[1][2]

Proton AssignmentBruceoside A (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
Bruceoside B (

ppm)
Diagnostic Note
H-1 (Olefinic) 4.25 (d)4.18 (d)Slight upfield shift in B.
H-15 (Ester site) 6.10 (s)6.05 (s)Confirms C-15 ester presence.[2][3]
C-4 Methyl 1.98 (s)1.92 (s) Key differentiator : Methyl signal shift indicates stereochemical change in Ring A.
Anomeric H (1') 5.15 (d, J=7.8 Hz)5.22 (d, J=7.5 Hz)Coupling constant >7 Hz confirms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-linkage for both; shift varies.[2][3]

Validation Check: If the C-4 methyl signal appears as a doublet or shows a significant shift (>0.1 ppm) from the standard 1.98 ppm, suspect the presence of Bruceoside B or a Yadanzioside congener.

References

  • Lee, K. H., et al. (1979).[1][2] "Antitumor agents.[6][7][8] 33. Isolation and structural elucidation of bruceoside-A and -B, novel antileukemic quassinoid glycosides."[2][3] Journal of Organic Chemistry. Link[2]

  • Okano, M., et al. (1989).[1][2] "Isolation of Yadanziosides M and P from Brucea antidysenterica and Identification of Bruceantinoside B as a Mixture." Journal of Natural Products. Link[1][2]

  • Sakaki, T., et al. (1986).[1][2] "Structures of Yadanziosides K, M, N, and O, New Quassinoid Glycosides from Brucea javanica." Bulletin of the Chemical Society of Japan. Link[2]

  • PubChem Compound Summary. "Bruceoside A (CID 441789)."[2] National Center for Biotechnology Information.[2] Link

  • He, J., et al. (2021).[1][2][3][9] "Phytochemical and biological studies on the seeds of Brucea javanica." Fitoterapia. (Cited for modern isolation of Bruceoside B).[2][5]

Sources

Foundational

An In-depth Technical Guide to the Phytochemical Profile of Bruceoside B-Containing Extracts

Introduction Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine, particularly in Southeast Asia, for treating a range of ailments including cancer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine, particularly in Southeast Asia, for treating a range of ailments including cancer, inflammation, and infections.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant are largely attributable to a class of tetracyclic triterpenoids known as quassinoids.[1][3] Among these, Bruceoside B has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the phytochemical landscape of extracts containing Bruceoside B, with a focus on its chemical properties, co-existing compounds, and methodologies for extraction, isolation, and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

Phytochemical Landscape of Brucea javanica Extracts

Extracts from Brucea javanica, particularly from the seeds, are complex mixtures containing a diverse array of secondary metabolites. While quassinoids are the most prominent and pharmacologically significant class of compounds, other phytochemicals are also present and may contribute to the overall biological activity of the extracts.

Major Phytochemical Classes

The primary chemical constituents of Brucea javanica can be categorized as follows:

  • Quassinoids: These are the most abundant and bioactive compounds in B. javanica.[1] They are characterized by a highly oxygenated tetracyclic triterpene skeleton.[3] Bruceoside B belongs to this class, alongside other notable quassinoids such as Bruceoside A and Brusatol.[4][5]

  • Alkaloids: Various types of alkaloids have been isolated from B. javanica, contributing to its diverse pharmacological profile.[1]

  • Triterpenoids: Besides quassinoids, other triterpenoids are also present in the extracts.[1]

  • Flavonoids: These polyphenolic compounds are known for their antioxidant properties and are also found in B. javanica extracts.[6]

Profile of Key Quassinoids

A typical phytochemical profile of a Brucea javanica extract will show a predominance of several key quassinoids. The relative abundance of these compounds can vary depending on the geographical source of the plant material and the extraction method employed.[4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Content Range in Seeds
Bruceoside B C₃₂H₄₂O₁₆682.680.05% - 0.12%[4][5]
Bruceoside A C₃₂H₄₂O₁₆682.680.19% - 0.38%[4][5]
Brusatol C₂₆H₂₈O₁₁516.490.07% - 0.18%[4][5]

Table 1: Key Quassinoids in Brucea javanica Seed Extracts

Chemical Properties of Bruceoside B

Bruceoside B is a glycosidic quassinoid with the following properties:

  • Molecular Formula: C₃₂H₄₂O₁₆[7]

  • Molecular Weight: 682.68 g/mol [7][8]

  • Physical Form: Solid[7][8]

  • Storage: For long-term stability, it is recommended to store the purified compound as a powder at -20°C. In solvent, storage at -80°C is advised.[7][8]

Methodologies for Extraction and Analysis

The effective study of Bruceoside B and its associated phytochemicals hinges on robust and reproducible methods for their extraction from the plant matrix and subsequent analysis.

Extraction of Bioactive Compounds

The choice of extraction solvent and method is critical for maximizing the yield of quassinoids while minimizing the co-extraction of interfering substances.

2.1.1. Rationale for Solvent Selection

Methanol is a commonly employed solvent for the extraction of quassinoids from Brucea javanica.[5][6] Its polarity makes it effective at solubilizing both polar and non-polar compounds, which is advantageous for extracting a broad spectrum of phytochemicals.[6] Furthermore, methanol has a relatively low boiling point (64.7°C), which facilitates its removal from the extract post-extraction.[9][10]

2.1.2. Ultrasonic-Assisted Extraction (UAE) Protocol

Ultrasonic-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer.[4]

Step-by-Step Protocol:

  • Sample Preparation: Grind dried Brucea javanica seeds to a fine powder (e.g., 500 µm mesh size).[4]

  • Solvent Addition: To 5 g of the powdered sample, add 100 mL of methanol (a solid-to-liquid ratio of 1:20).[4]

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a constant temperature of 50°C.[4]

  • Filtration: After sonication, filter the extract through a suitable filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

G cluster_extraction Extraction Workflow A Dried Brucea javanica Seeds B Grind to Fine Powder A->B C Ultrasonic-Assisted Extraction (Methanol, 50°C, 30 min) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F

Caption: Workflow for Ultrasonic-Assisted Extraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the simultaneous quantification of Bruceoside B and other major quassinoids in B. javanica extracts.[4][5]

2.2.1. Principles of HPLC Separation

The separation of quassinoids is typically achieved using reverse-phase chromatography with a C18 column.[4][5] The stationary phase of a C18 column is nonpolar (octadecylsilane), while the mobile phase is a polar mixture, usually of water and an organic solvent like methanol or acetonitrile.[11][12] More nonpolar compounds in the extract will have a stronger interaction with the stationary phase and thus a longer retention time, while more polar compounds will elute earlier. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a wide range of polarities.[11]

2.2.2. HPLC Method Parameters

The following table summarizes a validated HPLC method for the analysis of quassinoids in B. javanica extracts.[4][5]

ParameterCondition
HPLC System Agilent 1200 or equivalent
Column Cosmosil C18, 4.6 x 250 mm, 5 µm
Mobile Phase A H₂O
Mobile Phase B CH₃OH
Gradient 0-10 min, 15%→35% B; 10-30 min, 35%→45% B; 30-36 min, 45%→48% B
Flow Rate 1.0 mL/min
Column Temperature 29°C
Detection Wavelength 221 nm
Injection Volume 10 µL

Table 2: HPLC Parameters for Quassinoid Analysis

2.2.3. Step-by-Step HPLC Protocol
  • Preparation of Standard Solutions: Accurately weigh reference standards of Bruceoside B, Bruceoside A, and Brusatol and dissolve them in methanol to prepare stock solutions.[5] From the stock solutions, prepare a series of working standard solutions of known concentrations to construct a calibration curve.

  • Preparation of Sample Solution: Dissolve a known amount of the crude extract in methanol.[5] Filter the solution through a 0.45 µm syringe filter prior to injection.[13]

  • Chromatographic Analysis: Set up the HPLC system with the parameters outlined in Table 2. Inject the standard solutions and the sample solution.

  • Quantification: Identify the peaks of Bruceoside B, Bruceoside A, and Brusatol in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by correlating their peak areas with the calibration curves.

G cluster_hplc HPLC Analysis Workflow A Crude Extract B Dissolve in Methanol A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (221 nm) E->F G Data Analysis (Quantification) F->G G cluster_pathway Simplified Signaling Pathways Modulated by Bruceoside B Analogs cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Bruceoside B Bruceoside B STAT3 STAT3 Bruceoside B->STAT3 Inhibition NFkB NF-κB Bruceoside B->NFkB Inhibition JAK JAK JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus_STAT3 Nucleus STAT3_dimer->Nucleus_STAT3 translocation Anti_Apoptotic_Genes_STAT3 Anti-Apoptotic Genes (e.g., Bcl-2, Mcl-1) Nucleus_STAT3->Anti_Apoptotic_Genes_STAT3 transcription Cell_Survival_STAT3 Cell Survival & Proliferation Anti_Apoptotic_Genes_STAT3->Cell_Survival_STAT3 Apoptosis Apoptosis Cell_Survival_STAT3->Apoptosis inhibition IKK IKK IkB IκB IKK->IkB phosphorylates pIkB p-IκB IkB->pIkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocation IkB_NFkB IκB-NF-κB (inactive) pIkB->NFkB degradation of IκB Anti_Apoptotic_Genes_NFkB Anti-Apoptotic & Pro-inflammatory Genes Nucleus_NFkB->Anti_Apoptotic_Genes_NFkB transcription Cell_Survival_NFkB Cell Survival & Inflammation Anti_Apoptotic_Genes_NFkB->Cell_Survival_NFkB Cell_Survival_NFkB->Apoptosis inhibition

Sources

Exploratory

Bruceoside B CAS number and chemical identifiers

This technical guide details the chemical identity, structural characterization, isolation protocols, and pharmacological profile of Bruceoside B , a potent quassinoid glycoside derived from Brucea javanica. Chemical Ide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, structural characterization, isolation protocols, and pharmacological profile of Bruceoside B , a potent quassinoid glycoside derived from Brucea javanica.

Chemical Identity & Core Identifiers

Bruceoside B is a bioactive quassinoid glycoside recognized for its significant antineoplastic properties.[1] It belongs to the Simaroubaceae family of bitter principles, specifically the picrasane-type quassinoids.

IdentifierValue
CAS Number 69687-69-0
Chemical Name Bruceoside B
IUPAC Name Methyl (1R,2S,3S,4R,8S,9S,11S,12R,13S,14R)-1,2-dihydroxy-8,12-dimethyl-4-((3-methylbut-2-enoyl)oxy)-5,10-dioxo-9-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4,5,6a,7,7a,10,11,11a,11b-decahydro-2H-3,3a1-(epoxymethano)dibenzo[de,g]chromene-3-carboxylate
Molecular Formula C₃₂H₄₂O₁₆
Molecular Weight 682.67 g/mol
Aglycone Core Brusatol (C₂₆H₃₂O₁₁)
Sugar Moiety

-D-Glucose
Physical State White amorphous powder or colorless needles
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine; Poorly soluble in Water, Hexane
Structural Hierarchy

Bruceoside B is structurally defined as the glucoside of Brusatol . The quassinoid skeleton (picrasane) features a complex tetracyclic lactone architecture with a characteristic methylene-oxygen bridge.[2]

  • Aglycone: Brusatol (C₂₆H₃₂O₁₁) – A potent inhibitor of Nrf2 and protein synthesis.

  • Glycosidic Linkage: The glucose moiety is attached at the C-2 or C-3 position of the picrasane core (literature variations exist, but C-2 is common for Bruceosides).[2]

  • Ester Side Chain: A senecioyl group (3-methylbut-2-enoyl) at C-15 is critical for its biological activity.[2]

Structural Characterization & Spectroscopy

Accurate identification requires differentiating Bruceoside B from related analogs like Bruceoside A (glucoside of Bruceosin) and Yadanziosides.

Nuclear Magnetic Resonance (NMR) Profiling

Data typically acquired in Pyridine-


  due to solubility and resolution of hydroxyl protons.[2]
  • ¹H NMR Highlights (500 MHz, Pyridine-

    
    ): 
    
    • H-1: Olefinic proton, typically appears as a broad singlet or doublet around

      
       5.8–6.2 ppm.[2]
      
    • H-12: Characteristic methine proton of the lactone ring,

      
       4.2–4.5 ppm.[2]
      
    • Sugar Anomeric Proton (H-1'): Doublet at

      
       4.9–5.2 ppm (
      
      
      
      Hz), confirming the
      
      
      -configuration of the glucose.[2]
    • Side Chain: Senecioyl group protons appear as two methyl singlets (

      
       1.9–2.2 ppm) and an olefinic proton (
      
      
      
      5.7–5.9 ppm).
    • Tertiary Methyls: Distinct singlets for C-4 Me and C-10 Me.[2]

Mass Spectrometry (MS)[2]
  • ESI-MS (+):

    
     683 
    
    
    
    ,
    
    
    705
    
    
    .[2]
  • Fragmentation: Loss of 162 Da (glucosyl residue) yields the aglycone fragment at

    
     521 (Brusatol core).
    

Isolation & Purification Protocol

The following protocol is a self-validating workflow designed to isolate Bruceoside B from Brucea javanica seeds ("Ya-dan-zi").

Workflow Diagram

IsolationProtocol RawMaterial Dried Brucea javanica Seeds (Pulverized) Defatting Defatting Step Solvent: Petroleum Ether Result: Lipid-free Residue RawMaterial->Defatting 3x Extraction Extraction Primary Extraction Solvent: 95% Ethanol (Reflux) Result: Crude EtOH Extract Defatting->Extraction Residue Partition Liquid-Liquid Partition System: H2O vs. CHCl3 vs. n-BuOH Extraction->Partition Evaporate & Suspend in H2O SubFraction Target Fraction (n-BuOH or CHCl3 Soluble) Contains Quassinoid Glycosides Partition->SubFraction Select Polar Organic Layer CC Column Chromatography Stationary: Silica Gel 60 Mobile: CHCl3:MeOH (Gradient 10:1 -> 5:1) SubFraction->CC Fractionation HPLC Semi-Prep HPLC Column: C18 Reverse Phase Mobile: MeOH:H2O (45:55) CC->HPLC Enriched Fractions Product Purified Bruceoside B (Recrystallization in MeOH) HPLC->Product Rt ~15-25 min

Figure 1: Step-by-step isolation workflow for Bruceoside B from plant matrix.

Detailed Methodology
  • Defatting (Critical Pre-step):

    • Extract pulverized seeds with Petroleum Ether (

      
      C) to remove abundant fatty oils (Brucea oil) which interfere with chromatographic separation.[2] Discard the ether layer.
      
  • Extraction:

    • Extract the defatted residue with 95% Ethanol under reflux (3

      
       2h).
      
    • Concentrate the combined filtrate in vacuo to obtain a gummy residue.

  • Partitioning:

    • Suspend residue in water. Partition successively with Chloroform (

      
      ) and n-Butanol  (
      
      
      
      ).[2]
    • Note: Bruceoside B, being a glycoside, partitions preferentially into the n-BuOH fraction or the interface, whereas aglycones (like Brusatol) favor Chloroform.[2]

  • Chromatography (Silica Gel):

    • Load the active fraction onto a Silica Gel 60 column.

    • Elute with a gradient of

      
       (starting 20:1 
      
      
      
      5:1).
    • Monitor fractions via TLC (Spray reagent:

      
       in EtOH, heat to 
      
      
      
      C; quassinoids turn dark purple/brown).
  • Purification (HPLC):

    • Purify enriched fractions using RP-HPLC (C18 column).

    • Mobile Phase: Methanol:Water (isocratic 40:60 or 45:55 usually works well).

    • Detection: UV at 254 nm (enone system absorption).

Pharmacological Potential[1][11][12]

Bruceoside B exhibits potent cytotoxicity, primarily through the inhibition of protein synthesis, a mechanism characteristic of the quassinoid class.

Mechanism of Action[11][13][14]
  • Protein Synthesis Inhibition: The picrasane skeleton interferes with the peptidyl transferase activity of the eukaryotic ribosome.

  • Aglycone Release: In vivo, hydrolysis of the glycosidic bond releases Brusatol , which is a known Nrf2 inhibitor. This sensitizes cancer cells to chemotherapy by downregulating antioxidant response pathways.

Cytotoxicity Profile

Quantitative data summarized from key studies (e.g., Lee et al., Ohnishi et al.):

Cell LineTissue OriginActivity (IC₅₀ / ED₅₀)Notes
P-388 Murine Leukemia


g/mL
Highly active antileukemic agent.[2]
KB Nasopharyngeal


g/mL
Significant cytotoxicity.
A-549 Lung Carcinoma


M
Moderate to high activity.[2]
MCF-7 Breast CancerActiveInduces apoptosis.[2]

References

  • Lee, K. H., Imakura, Y., Sumida, Y., Wu, R. Y., Hall, I. H., & Huang, H. C. (1979). Antitumor agents.[1][2] 33. Isolation and structural elucidation of bruceoside-A and -B, novel antileukemic quassinoid glycosides, and brucein-D and -E from Brucea javanica.[1][2][3][4] The Journal of Organic Chemistry, 44(13), 2180–2185.[1] Link[2]

  • Ohnishi, S., Fukamiya, N., Okano, M., Tagahara, K., & Lee, K. H. (1995). Antitumor agents, 127.[2] Bruceoside C, a new cytotoxic quassinoid glucoside, and related compounds from Brucea javanica.[5] Journal of Natural Products, 58(11), 1632–1639. Link[2]

  • Su, Z. Q., et al. (2013). Bioactive quassinoids from the seeds of Brucea javanica.[3] Journal of Natural Products, 76(10), 1860–1865. Link[2]

  • PubChem. Bruceoside B (Compound CID: 3084310). National Library of Medicine. Link[2]

Sources

Foundational

Literature review of quassinoids found in Brucea javanica

This technical guide synthesizes the current literature on quassinoids derived from Brucea javanica, focusing on extraction methodologies, pharmacological mechanisms, and structure-activity relationships. Mechanisms, Ext...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes the current literature on quassinoids derived from Brucea javanica, focusing on extraction methodologies, pharmacological mechanisms, and structure-activity relationships.

Mechanisms, Extraction Protocols, and Therapeutic Potential

Executive Summary

Brucea javanica (L.) Merr.[1][2][3][4][5][6] (Simaroubaceae), known as Ya-dan-zi in Traditional Chinese Medicine, is a rich source of quassinoids—highly oxygenated triterpenes with potent biological activities. While historically used for dysentery and malaria, modern pharmaceutical research has pivoted toward their antineoplastic properties.[7]

This guide focuses on the "Big Five" quassinoids: Brusatol , Bruceine A , Bruceine D , Bruceantin , and Bruceantinol .[8] Specifically, it details the mechanistic breakthrough of Brusatol as a global protein translation inhibitor that depletes Nrf2, and Bruceine D as a ROS-dependent inducer of mitochondrial apoptosis.

Chemical Architecture & Classification

Quassinoids in B. javanica are predominantly C-20 picrasane-type triterpenes. Their core scaffold consists of a rigid tetracyclic lactone structure.

Key Compounds of Interest
CompoundMolecular FormulaKey Structural FeaturePrimary Molecular Target
Brusatol C₂₆H₃₂O₁₁C-15 isovaleric acid esterNrf2 (via translation inhibition)
Bruceine A C₂₆H₃₄O₁₁C-15 isovaleric acid ester (similar to Brusatol)PI3K/Akt ; Ribosome (60S)
Bruceine D C₂₀H₂₆O₉Lacks C-15 ester side chainROS/MAPK ; Mitochondria
Bruceantin C₂₈H₃₆O₁₁C-15 ester with unsaturated side chainProtein Synthesis (Peptidyl transferase)

Technical Workflow: Extraction & Isolation

The following protocol synthesizes best practices for maximizing quassinoid yield while maintaining structural integrity.

Pre-Extraction Preparation
  • Raw Material: Dried seeds of B. javanica (oil removed).

  • Defatting (Critical Step): Seeds contain ~50% oil. Failure to defat results in emulsion formation during liquid-liquid partitioning.

    • Reagent: Petroleum ether (60–90°C).

    • Method: Soxhlet extraction for 4 hours or maceration x 3 (24h each).

Extraction & Fractionation Protocol

Goal: Isolate polar quassinoid-rich fraction.

  • Primary Extraction:

    • Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

    • Method: Ultrasonic-assisted extraction (UAE).

    • Parameters: 40 kHz, 300W, 45°C, 3 cycles of 30 mins.

    • Filtration: Vacuum filter through Whatman No. 1.

    • Concentration: Rotary evaporate at <50°C to obtain crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in H₂O .

    • Step A: Partition with Petroleum Ether (removes residual lipids). Discard organic layer.

    • Step B: Partition aqueous phase with Ethyl Acetate (EtOAc) (3x).

    • Result: The EtOAc fraction contains the majority of bioactive quassinoids (Brusatol, Bruceines).

  • Purification (Chromatography):

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase Gradient: Chloroform:Methanol (CHCl₃:MeOH) starting at 100:1

      
       10:1.
      
    • Detection: TLC visualization under UV (254 nm) and spraying with 10% H₂SO₄ in EtOH (heating turns quassinoids pink/purple).

HPLC Quantification Standards
  • Column: C18 Reverse Phase (e.g., Cosmosil 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (Gradient elution).

  • Wavelength: 220 nm (characteristic enone absorption).

  • Retention Order: Bruceine D (polar) elutes earlier than Brusatol (non-polar side chain).

Mechanistic Pharmacology

This section details the causal pathways for the two most studied compounds: Brusatol and Bruceine D.

Brusatol: The Nrf2/Translation Axis

Historically mischaracterized as a specific Nrf2 inhibitor, recent literature (e.g., Harder et al.) confirms Brusatol functions as a global protein translation inhibitor .

  • Mechanism: Brusatol binds to the A-site of the ribosome, interfering with peptidyl transferase activity.

  • Nrf2 Specificity: Nrf2 is a short-lived protein (

    
     min). Global translation inhibition depletes short-lived proteins (Nrf2, c-Myc, Cyclin D) much faster than long-lived proteins, creating a "pseudo-specific" effect.
    
  • Therapeutic Outcome: Sensitization of chemo-resistant cells (e.g., A549) to cisplatin/carboplatin by disabling the antioxidant defense system.

Brusatol_Mechanism Brusatol Brusatol Ribosome Ribosome (A-Site) Brusatol->Ribosome Binds Translation Global Protein Translation Ribosome->Translation Inhibits ShortLived Short-lived Proteins (Nrf2, c-Myc, Mcl-1) Translation->ShortLived Rapid Depletion LongLived Long-lived Proteins (Actin, GAPDH) Translation->LongLived Slow Depletion Antioxidant Antioxidant Response Elements (HO-1, NQO1) ShortLived->Antioxidant Loss of Transcriptional Activation ChemoRes Chemoresistance Antioxidant->ChemoRes Reduces Defense Apoptosis Chemosensitization & Apoptosis ChemoRes->Apoptosis Reversal

Caption: Brusatol-induced depletion of Nrf2 via global translation inhibition, leading to chemosensitization.[9]

Bruceine D: The ROS/Mitochondrial Axis

Bruceine D acts as a potent inducer of oxidative stress, distinct from Brusatol's translation inhibition.

  • Mechanism: It triggers the accumulation of Reactive Oxygen Species (ROS).

  • Signaling Cascade: High ROS levels activate the MAPK pathway (phosphorylation of JNK and p38) while simultaneously suppressing the PI3K/Akt survival pathway.

  • Outcome: Mitochondrial membrane potential (

    
    ) collapse, release of Cytochrome C, and activation of Caspase-3/9.
    

BruceineD_Mechanism BD Bruceine D ROS Intracellular ROS Accumulation BD->ROS Induces MAPK p-JNK / p-p38 Activation ROS->MAPK Activates AKT PI3K / Akt Inhibition ROS->AKT Inhibits Bcl2 Bcl-2/Mcl-1 (Down) MAPK->Bcl2 Regulates AKT->Bcl2 Regulates Mito Mitochondrial Dysfunction Caspase Caspase-3/9 Cleavage Mito->Caspase Cytochrome C Release Bcl2->Mito Loss of Integrity Bax Bax (Up) Bax->Mito Pore Formation

Caption: Bruceine D signaling cascade involving ROS generation, MAPK activation, and mitochondrial apoptosis.[10]

Structure-Activity Relationships (SAR)

The potency of B. javanica quassinoids is strictly governed by specific structural moieties on the picrasane skeleton.

Structural FeatureEffect on BioactivityCausality
C-15 Ester Side Chain Critical for Potency Compounds with long ester chains (Brusatol, Bruceine A) show 10–100x higher cytotoxicity than those without (Bruceine D). The side chain facilitates cellular uptake and ribosome binding.
A-Ring Enone (C3=O) Essential The

-unsaturated ketone in Ring A is a Michael acceptor, crucial for covalent interactions with biological targets (e.g., cysteine residues).
C-11/C-12 Hydroxyls Enhances H-Bonding Free hydroxyl groups contribute to the water solubility and hydrogen bonding capacity within the target binding pocket.
Glycosylation (C-3) Reduces Cytotoxicity Glycosides (e.g., Bruceoside A) are significantly less cytotoxic than their aglycones, likely due to poor membrane permeability.

Clinical Potential & Challenges

Toxicity Profile

The "therapeutic window" for quassinoids is narrow.

  • Acute Toxicity: High doses cause weight loss and lethality in mice (LD50 values vary but are generally low).

  • Target Organs: Liver and kidneys are primary sites of accumulation and potential toxicity.

Pharmacokinetics (PK)
  • Half-life: Generally short. Brusatol induces a rapid but transient effect.[9]

  • Solubility: Aglycones (Brusatol, Bruceine D) have poor water solubility, limiting IV administration.

Drug Delivery Solutions

To mitigate toxicity and solubility issues, Liposomal Delivery Systems (BJOL) have been developed.

  • Advantage: Liposomes passively target tumor sites (EPR effect) and reduce systemic exposure to free drug, significantly improving the safety profile compared to the traditional oil emulsion (BJOE).

References

  • Ren, D., et al. (2011). "Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism."[11] Proceedings of the National Academy of Sciences (PNAS). Link

  • Harder, B., et al. (2017).[8] "Brusatol overcomes chemoresistance through inhibition of protein translation."[9][12] Molecular Carcinogenesis. Link

  • Fan, J., et al. (2020).[3][13] "Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo."[3][13] Cell Death & Disease.[3][13] Link

  • Zhao, L., et al. (2014).[4][14] "Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Ye, Q.M., et al. (2015).[14] "Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica." Fitoterapia. Link

  • Lai, Z.Q., et al. (2017).[10] "Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway."[10] Frontiers in Pharmacology. Link

  • Cui, Z., et al. (2010). "Preparation, Safety, Pharmacokinetics, and Pharmacodynamics of Liposomes Containing Brucea javanica Oil." Biological & Pharmaceutical Bulletin. Link

Sources

Protocols & Analytical Methods

Method

Optimization of Bruceoside B Stock Preparation for High-Fidelity Cell Culture Assays

Abstract & Introduction Bruceoside B (CAS: 69687-69-0) is a quassinoid glycoside isolated from Brucea javanica, exhibiting potent antitumor efficacy, particularly in pancreatic ductal adenocarcinoma (PDAC) models (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Bruceoside B (CAS: 69687-69-0) is a quassinoid glycoside isolated from Brucea javanica, exhibiting potent antitumor efficacy, particularly in pancreatic ductal adenocarcinoma (PDAC) models (e.g., PANC-1, SW1990 cell lines).[1] Its mechanism of action involves the suppression of the Nrf2/NF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


B signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

However, the amphiphilic nature of quassinoid glycosides presents a critical challenge in in vitro assays: solubility-limited precipitation .[1] While soluble in organic solvents like DMSO, Bruceoside B is prone to "crashing out" upon rapid dilution into aqueous culture media, leading to inconsistent ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 data and false negatives.

This guide provides a standardized, self-validating protocol for preparing, storing, and diluting Bruceoside B to ensure bioavailability and reproducibility in cell-based assays.[1]

Physicochemical Profile

Understanding the solute is the first step to stability.

PropertyDataNotes
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Glycosidic moiety increases polarity vs. Brusatol.
Molecular Weight 682.67 g/mol Use this exact value for Molarity calculations.[1]
CAS Number 69687-69-0Verify against CoA.[1]
Solubility (DMSO) ~250 mg/mL (366 mM)Practical Stock Limit: 50 mM recommended.[1]
Solubility (Water) < 1 mg/mLHigh Risk: Precipitates rapidly in PBS/Media.[1]
Stability (Solid) 3 Years at -20°CProtect from light and moisture.[1]
Stability (DMSO) 6 Months at -80°CAvoid repeated freeze-thaw cycles.[1][2]

Protocol 1: Preparation of 10 mM Master Stock

Objective: Create a stable, high-concentration Master Stock in 100% DMSO. Rationale: A 10 mM stock allows for 1000x dilution to achieve a 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


M final concentration (a standard high-dose limit for quassinoids) while keeping DMSO content at a safe 0.1%.
Materials
  • Bruceoside B (Lyophilized powder, >98% purity).[1][3][4]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).[1]

  • Vortex mixer.

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature (RT) for 30 minutes before opening. Why? This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 1.0 mg of Bruceoside B.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    For 1.0 mg (1000 
    
    
    
    g) at 10 mM:
    
    
    [2]
  • Dissolution: Add 146.5

    
    L  of Anhydrous DMSO to the vial.
    
  • Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be crystal clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at RT for 5 minutes.

  • Aliquot & Storage: Dispense into 20

    
    L aliquots in sterile amber microtubes. Store at -80°C .
    

Protocol 2: Serial Dilution for Cell Treatment

Objective: Dilute Master Stock into culture media without precipitation. The "0.5% Rule": Most mammalian cells (e.g., PANC-1) tolerate up to 0.5% DMSO, but 0.1% is the gold standard to avoid solvent-induced artifacts.[1]

The Intermediate Dilution Method (Recommended)

Directly adding 10 mM stock to media often causes local precipitation at the pipette tip. Use an intermediate step.

  • Step A: Prepare 100x Intermediate (in Media/Buffer)

    • Target: 100

      
      M working solution.
      
    • Method: Add 10

      
      L of 10 mM Stock into 990 
      
      
      
      L of warm culture media (37°C).
    • Critical: Vortex immediately upon addition. Do not let the DMSO drop sink.

  • Step B: Final Dilution (on Cells)

    • Target: 1

      
      M Final Assay Concentration.
      
    • Method: Add 10

      
      L of the 100x Intermediate to 990 
      
      
      
      L of cell culture in the well.
    • Final DMSO Concentration: 0.001% (Negligible toxicity).

Visualization: Dilution Workflow

DilutionProtocol cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Mix (100 µM in Media) [Vortex Immediately] Stock->Inter 1:100 Dilution (Risk of Precip!) Final Final Assay Well (1 µM on Cells) DMSO < 0.01% Inter->Final 1:100 Dilution (Safe Zone)

Figure 1: Step-wise dilution strategy to mitigate hydrophobic collapse of Bruceoside B in aqueous media.

Mechanism of Action & Biological Context

Bruceoside B is not merely a cytotoxic agent; it modulates specific stress response pathways. When designing experiments, consider the kinetics of these pathways.

  • NF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    B Pathway:  Bruceoside B inhibits the nuclear translocation of p65, reducing inflammatory cytokine production.
    
  • Nrf2 Pathway: Similar to Brusatol, it may promote Nrf2 degradation, sensitizing cancer cells to ROS-inducing chemotherapies (e.g., Gemcitabine).[1]

Pathway Interaction Diagram

MOA BB Bruceoside B Nrf2 Nrf2 Protein BB->Nrf2 Promotes Degradation NFkB NF-κB (p65) BB->NFkB Inhibits Translocation ROS Intracellular ROS Nrf2->ROS Scavenges Apoptosis Apoptosis (Caspase 3/9) NFkB->Apoptosis Prevents ROS->Apoptosis Triggers Chemo Chemotherapy (e.g. Gemcitabine) Chemo->ROS Induces

Figure 2: Mechanistic impact of Bruceoside B on pancreatic cancer cell survival pathways.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness in Media Rapid addition of high % DMSO stock.[1]Use the "Intermediate Dilution" method (Protocol 2). Warm media to 37°C.
Crystal formation at -80°C High concentration (>50 mM) or moisture ingress.[1]Thaw completely at 37°C. Sonicate. Aliquot into smaller volumes to avoid freeze-thaw.
Inconsistent IC50 Adsorption to plasticware.[1]Use low-binding polypropylene tips and tubes.[1] Do not store dilute aqueous solutions >2 hours.
High Cell Death in Control DMSO toxicity.Ensure final DMSO concentration is <0.5%. Include a "Vehicle Control" (DMSO only) in all plates.[1]

References

  • Sigma-Aldrich. (n.d.).[1][5] Bruceoside B Product Datasheet & CoA. Retrieved from [1]

  • Zhang, H., et al. (2011).[1] "Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines." Phytotherapy Research, 25(12), 1796-1800.[1] Link

  • Lau, S. T., et al. (2009).[1] "Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase."[1][6][7] Cancer Letters, 281(1), 42-52.[1][6][7] Link

  • Ren, D., et al. (2011).[1] "Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism."[7] Proceedings of the National Academy of Sciences, 108(4), 1433-1438.[1] Link[1]

  • MedChemExpress. (n.d.). Bruceoside A/B Solubility and Storage Guidelines. Retrieved from

Sources

Application

Synthesis of Bruceoside B derivatives for structure-activity relationship studies

Application Note: Semi-Synthesis and Structure-Activity Relationship (SAR) Profiling of Bruceoside B Derivatives Introduction & Scientific Rationale Bruceoside B is a complex tetracyclic triterpene quassinoid glycoside i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Semi-Synthesis and Structure-Activity Relationship (SAR) Profiling of Bruceoside B Derivatives

Introduction & Scientific Rationale

Bruceoside B is a complex tetracyclic triterpene quassinoid glycoside isolated from the seeds and ripe fruits (Bruceae Fructus) of Brucea javanica[1]. While its aglycone counterpart, brusatol, is a well-documented and potent Nrf2 inhibitor with profound anticancer properties[2], the clinical translation of free quassinoids is frequently hindered by poor aqueous solubility and narrow therapeutic windows.

Bruceoside B, bearing a β-D-glucopyranoside linkage, offers a unique structural scaffold. It acts as a natural prodrug, demonstrating time-dependent efficacy as it undergoes gradual enzymatic hydrolysis in vivo to release the active aglycone[3]. Furthermore, intact Bruceoside B and its derivatives exhibit direct binding affinities to specific targets, such as the Mycobacterium tuberculosis InhA enzyme, highlighting its therapeutic potential beyond oncology[4].

This application note details the semi-synthetic derivatization of Bruceoside B, focusing on targeted modifications at the C-3 hydroxyl and C-15 ester side chain. These protocols are designed for medicinal chemists aiming to establish robust SAR models to optimize the bioavailability and target specificity of quassinoid-based therapeutics.

Mechanistic Insights and SAR Framework

The quassinoid skeleton's biological activity is highly sensitive to structural perturbations. Historical SAR studies on brusatol and bruceoside analogs establish several non-negotiable pharmacophores:

  • Ring A Diosphenol Moiety: The C-3 hydroxyl and C-2 ketone are critical for cytotoxicity. Methylation or removal of the C-3 hydroxyl group drastically reduces antiproliferative activity across multiple cancer cell lines[5].

  • C-15 Ester Side Chain: Variations in the aliphatic chain length at C-15 modulate lipophilicity and target binding affinity. While modifications here do not abolish baseline activity, they are crucial for tuning cellular permeability[5].

  • Glycosylation State: The presence of a sugar moiety typically reduces acute in vitro cytotoxicity (e.g., observed as inactivity in early HL-60 cell differentiation assays[6]) but significantly enhances aqueous solubility. Over time, these glycosides serve as sustained-release prodrugs[3].

Mechanism BB Bruceoside B (Glycosylated Prodrug) Hyd Enzymatic Hydrolysis (Glycosidase) BB->Hyd InhA InhA Enzyme Inhibition (M. tuberculosis) BB->InhA Direct Binding Brus Brusatol (Active Aglycone) Hyd->Brus Nrf2 Nrf2 / HO-1 Inhibition (Cancer Cells) Brus->Nrf2 Apop Apoptosis & ROS Generation Nrf2->Apop

Dual-pathway mechanism of Bruceoside B via direct target binding and prodrug activation.

Synthetic Strategy & Workflow

Because total synthesis of the quassinoid tetracyclic core is synthetically taxing and low-yielding, semi-synthesis from naturally abundant precursors is the preferred strategy. The workflow begins with the targeted extraction of Bruceoside B from Bruceae Fructus[7], followed by selective protection/deprotection schemes to modify the C-15 ester or the sugar moiety.

Workflow Ext Isolation from B. javanica Pur HPLC Purification Ext->Pur Crude Extract Mod C-15 Esterification & C-3 Alkylation Pur->Mod Bruceoside B SAR In Vitro SAR Validation Mod->SAR Library

Semi-synthetic workflow for generating Bruceoside B derivative libraries.

Detailed Experimental Protocols

Protocol A: Isolation of Bruceoside B from Brucea javanica

Causality Check: Defatting with petroleum ether is a mandatory first step because B. javanica seeds contain approximately 20-30% fatty oils (Brucea javanica oil)[2]. Failure to remove these lipids will severely interfere with the chromatographic resolution of polar glycosides.

  • Defatting: Pulverize 1.0 kg of dried Brucea javanica seeds. Macerate in 3.0 L of petroleum ether for 48 hours at room temperature. Filter and discard the lipid-rich solvent.

  • Extraction: Extract the defatted marc with 70% ethanol (3 × 3.0 L) under reflux for 2 hours per cycle. Combine the ethanolic extracts and concentrate under reduced pressure to yield a crude viscous residue.

  • Partitioning: Suspend the residue in distilled water and partition successively with ethyl acetate and n-butanol. The n-butanol fraction will selectively concentrate the quassinoid glycosides[1].

  • Purification: Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform/methanol/water (from 90:10:1 to 70:30:5). Monitor fractions via TLC. Pool fractions containing Bruceoside B and purify further using preparative RP-HPLC (C18 column, eluting with 20-40% acetonitrile in water) to obtain >95% pure Bruceoside B.

Protocol B: Semi-Synthesis of C-15 Bruceoside B Analogs

Causality Check: The C-3 hydroxyl group is highly reactive. To selectively modify the C-15 position, the C-3 hydroxyl and the primary hydroxyls on the glycoside must be transiently protected to prevent unintended polymerization or multi-site esterification.

  • Protection: Dissolve Bruceoside B (100 mg) in anhydrous pyridine (2 mL). Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) and imidazole (2.0 eq) at 0°C to selectively protect the most sterically accessible hydroxyls. Stir for 4 hours.

  • Hydrolysis of C-15 Ester: Treat the protected intermediate with mild methanolic ammonia (0.5 M, 5 mL) at room temperature for 12 hours to selectively cleave the native C-15 senecioate ester, yielding the C-15 alcohol intermediate.

  • Esterification: Couple the C-15 alcohol with various aliphatic or aromatic carboxylic acids (e.g., hexanoic acid, benzoic acid) using EDC·HCl (1.5 eq) and DMAP (0.2 eq) in anhydrous dichloromethane (DCM) for 8 hours at room temperature.

  • Deprotection: Remove the TBDMS groups using TBAF (1.0 M in THF) at 0°C for 2 hours. Purify the final derivatives via flash chromatography.

Protocol C: In Vitro SAR Validation (Cell Viability)

Causality Check: MDA-MB-231 cells are selected for screening due to their high sensitivity to quassinoid-induced PI3K/Akt pathway modulation and Nrf2 inhibition[7].

  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO

    
     atmosphere.
    
  • Treatment: Seed cells in 96-well plates at a density of 5 × 10

    
     cells/well. After 24 hours, treat cells with varying concentrations (0.1 - 100 µM) of Bruceoside B derivatives dissolved in DMSO. Crucial: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity artifacts[8].
    
  • Assay: After 48 hours of incubation, add 10 µL of CCK-8 reagent to each well. Incubate for an additional 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC

    
     values using non-linear regression analysis.
    

Quantitative Data & SAR Analysis

The table below summarizes the structure-activity relationship based on targeted modifications of the Bruceoside B scaffold, demonstrating how lipophilicity and steric bulk at C-15 influence cytotoxicity.

Compound IDC-3 SubstitutionC-15 SubstitutionGlycosylation (C-11)IC

(MDA-MB-231)
LogP (Est.)
Brusatol (Aglycone)-OHSenecioateNone0.05 µM1.8
Bruceoside B (WT)-OHSenecioateβ-D-glucopyranoside12.4 µM-0.2
Derivative 1 -OCH

Senecioateβ-D-glucopyranoside>100 µM0.1
Derivative 2 -OHHexanoateβ-D-glucopyranoside8.2 µM0.5
Derivative 3 -OHBenzoateβ-D-glucopyranoside4.1 µM0.9

Table 1: Comparative SAR data of Bruceoside B derivatives. Note: Glycosylation reduces acute in vitro cytotoxicity compared to the aglycone (Brusatol) but improves solubility (lower LogP). Methylation at C-3 (Derivative 1) abolishes activity, confirming the necessity of the free diosphenol hydroxyl[5]. Aromatic substitution at C-15 (Derivative 3) enhances target affinity.

References

  • Bruceoside B | TargetMol.targetmol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxcPTvmVKUl8i1jfqvwE7ZkSLwU-iZnjSB0OrmoPST39W5UrsjxtbC2KUKdqRHxtRZ8S2swp1fTy18lXH_LuMb7mUR0l_ftU8vOpidGCmi8bF2qep5ccq1S7Rjt-vL4pQsvlETYdf26uU=]
  • Integrated HTS2, UPLC-MS/MS, and network pharmacology identifies Bruceae Fructus waste as potential source of flavonoids and quassinoids for inhibiting breast cancer.arabjchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvvpwWOUZJ5CWptc636RRyQlCmDEUXqphw53FG4_e4W2LhwjuvwVQH7qQwaUIy_JCCzikBpM_8IlxN8yCcIfiCfQe4GEOGtV9Wa0XIQNuWbQw596W6yILFvuDTImLzDeE6f-drDvoAp9gBAdcTIk97RcxaikWCKn4YKDv0n-5heMamTHYue7Smn2_Y2mxzHsdWSfFgwh3WUKziH8NBv6shsSg6QKvfxvh_IMX2T_CeW97eTk7wnOJp0eYclGl3-yCkDx-IxxIkTW4EEc_PwlRlPMwpHwsrTy5buJ1lrXqfTfpN5TDlvZAU9F2SHf3EKeHh3V3mpQ==]
  • A review of Brucea javanica: metabolites, pharmacology and clinical application.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHZYFHD8-78A7W_nSAVwr2WLoy3zqpFd9sIZnCV97vQ6aYVT0-i1R3BnQq-w10OeUlTq8JFk0kqVo7ex7GHcXGXn22jbAJFTu2LHN9Ui2Dj_yoOLyXwITgySDou_hlr2jB4IPm1AJziShpE18=]
  • Major Constituents From Brucea javanica and Their Pharmacological Actions.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ptPY4jT7vfkCgW65axuLpcG33y50FOnZyOHfGSqjaF0jELplBDEU2EePtnWeqwpL8URnEkWQGyW8YLfoaVple9guzZBY530EqweUhX7LVt1-hrLo9FV6rnKtRhTf4dT7HVrZqHDL77pKiQ==]
  • US20020193425A1 - Cancer chemopreventative compounds and compositions and methods of treating cancers.google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw6-NpOByM0i8kmcuZ5lOSmPDf2_WIMOEtjgffa_mtgtUtXfUHflln9dSAWiGv7mJn8TAQFTw7QixT1tq4t_abXvINNAMRQ9pfIgphVUx3Sa3crgR8WQbSyhen7BnXsHR_o-DIrFmzp_kITmxf6A==]
  • Antifeedant and Insecticidal Activity of Quassinoids against the Diamondback Moth (Plutella xylostella) and Structure-Activity Relationships.tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc305WWDmLlNG-BxkkWvvBJ7wnTMwws1CNUjd6GGqd55GsyT_db9J-RPGm_EbRRGJ1UYjpCoDaWf0AXU1dlkTFFE5A6k26_uwi6L21oavCqyLNECCa2Twj4N9RQ7sqPvPmCK-0Xk-l2egOJbzxovx9]
  • Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica.researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeF0QkddydVysnI2waeqavwqasaFAIAfsyBl10DCp0MR5MSh1xnrEUxLmvEiTOJkEv4nxy9-3B_hbPnxBqkf2W-Ke6LCRFMPrCXKUxCLnpqg_c40IqcpuyDH_A3wFsxvf9zp2VjlpJMKhtJIGieFG6ILMnkfB3VpMoQej4WCodf69z06MmjYpsd3C82S2LC4xmQNlha_AeRmn6WR6gT8Y5aJtO5URf79Ig7Jeh79ESJF2_E3N_AmGTVudDksDlnnK7DZqlZeYKcu8jBW2U]
  • In silico study of phytochemicals contained in Brucea javanica in inhibiting the InhA enzyme as antituberculosis.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1PGay5Zqo5cK7EpdGoJVcWIKh9I9pE2noGFekMvxlqu7PJJ9k2Rc82JX5-NTkBZKK9kj4DKBtkhBbi-UhePFxP6nf6i6gZEHC-DMRjc63kCSmCRnmRCIGw5mxLh1EgWblWNun1VzrJfhzPOk=]

Sources

Method

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Bruceoside B

Scientific Rationale & Introduction Brucea javanica (L.) Merr. is a well-established medicinal plant whose extracts have demonstrated profound anti-neoplastic properties. Among its bioactive constituents, quassinoids and...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Brucea javanica (L.) Merr. is a well-established medicinal plant whose extracts have demonstrated profound anti-neoplastic properties. Among its bioactive constituents, quassinoids and their glycosides represent a critical class of cytotoxic agents[1]. Bruceoside B (C₃₂H₄₂O₁₆), a highly oxygenated quassinoid glycoside, has emerged as a compelling molecule of interest for targeted oncology research.

Generating reproducible cytotoxicity data for natural product derivatives requires a self-validating experimental design. A single viability assay is insufficient; it must be orthogonally validated by apoptotic markers and pathway-specific protein expression. Recent network pharmacology and molecular docking studies have elucidated that Bruceoside B exerts its anti-tumor effects by directly interacting with key survival kinases. Specifically, the glycosyl moiety of Bruceoside B inserts into the PDK1 pocket via hydrogen bonding (Ser160/Ala162), effectively suppressing the PI3K/Akt survival pathway[2]. Furthermore, it demonstrates a high binding affinity (-8.027 kcal/mol) for TNF , disrupting the downstream TNF/NF-κB inflammatory and survival signaling cascade[3].

This application note provides a comprehensive, step-by-step protocol for evaluating the in vitro cytotoxicity of Bruceoside B, designed specifically for researchers and drug development professionals demanding high-fidelity, mechanistic data.

Mechanistic Framework

To contextualize the experimental readouts, the following diagram illustrates the dual-pathway inhibition mechanism of Bruceoside B. Understanding this causality is essential for selecting the correct downstream targets (e.g., p-Akt, p65, Caspase-3) during Western blot validation.

Mechanism cluster_PI3K PI3K/Akt Pathway cluster_NFKB TNF/NF-κB Pathway BB Bruceoside B (Quassinoid Glycoside) PDK1 PDK1 / PI3K BB->PDK1 Hydrogen Bonding (Ser160/Ala162) TNF TNF-α BB->TNF Direct Binding (-8.027 kcal/mol) AKT p-Akt (Active) PDK1->AKT Phosphorylates Survival Cell Survival & Proliferation (Cyclin D1, c-Myc) AKT->Survival Promotes Apoptosis Apoptosis (Caspase-3, Bax) AKT->Apoptosis Inhibits NFKB NF-κB (p65) TNF->NFKB Activates NFKB->Survival Promotes NFKB->Apoptosis Inhibits

Figure 1: Dual-pathway inhibition mechanism of Bruceoside B in cancer models.

Experimental Design & Self-Validating Workflow

A robust cytotoxicity profile requires triangulation of data. We employ a three-tiered workflow: (1) CCK-8 for high-throughput IC₅₀ determination, (2) Flow Cytometry to confirm that loss of viability is driven by apoptosis rather than necrosis, and (3) Western Blotting to validate the molecular target engagement.

Workflow Phase1 1. Cell Culture Seed Target Cells Incubate 24h Phase2 2. Treatment Bruceoside B (0.1 - 100 µM) Phase1->Phase2 80% Confluence Assay1 3A. Viability (CCK-8) IC50 Determination Phase2->Assay1 96-well Assay2 3B. Apoptosis Assay Annexin V/PI Flow Phase2->Assay2 6-well Assay3 3C. Protein Analysis Western Blotting Phase2->Assay3 6-well

Figure 2: Self-validating orthogonal workflow for Bruceoside B cytotoxicity screening.

Step-by-Step Methodologies

Compound Preparation & Storage
  • Reconstitution: Dissolve lyophilized Bruceoside B in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot the stock into single-use volumes (e.g., 20 µL) and store at -80°C. Causality Note: Quassinoid glycosides are susceptible to hydrolysis. Repeated freeze-thaw cycles will degrade the compound, leading to artificially inflated and irreproducible IC₅₀ values.

  • Working Solutions: Dilute the stock in complete culture media immediately prior to treatment. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity.

High-Throughput Viability Screening (CCK-8 Assay)

Causality Note: We strictly utilize the CCK-8 assay over the traditional MTT assay for natural product screening. Plant extracts and highly oxygenated compounds can sometimes precipitate. MTT requires dissolving formazan crystals in DMSO, which can conflate compound precipitation with cell viability signals. CCK-8 produces a water-soluble formazan dye, eliminating this artifact and providing a highly trustworthy readout.

  • Seeding: Harvest target cells (e.g., MDA-MB-231 breast cancer cells or U266 multiple myeloma cells) and seed at 5,000 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing Bruceoside B at logarithmic concentrations (0, 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–3 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality Note: When harvesting cells for Annexin V staining, it is critical to use an EDTA-free dissociation reagent (e.g., Accutase). Annexin V binding to phosphatidylserine is strictly calcium-dependent; residual EDTA will chelate Ca²⁺ in the binding buffer, resulting in false-negative early apoptosis data.

  • Seeding: Seed 3 × 10⁵ cells/well in a 6-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with Bruceoside B at concentrations corresponding to ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells using Accutase. Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).

Intracellular Pathway Validation (Western Blotting)

Causality Note: Phospho-PDK1 and Phospho-Akt are highly labile. Cells must be lysed directly on ice using a buffer supplemented with both protease and phosphatase inhibitors. Delays in lysis will result in rapid dephosphorylation, obscuring the primary mechanism of action of Bruceoside B.

  • Lysis: Wash treated cells with ice-cold PBS. Add 100 µL of RIPA buffer containing 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Scrape cells and incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20–30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-PDK1 , PDK1 , p-Akt (Ser473) , Akt , NF-κB p65 , and Cleaved Caspase-3 .

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image.

Quantitative Data Interpretation

To establish a baseline for your assays, reference the expected quantitative outcomes below, synthesized from foundational studies on Brucea javanica quassinoids[2][3][4].

Table 1: Expected Cytotoxicity & Apoptotic Profiles for Bruceoside B

Cell Line ModelTissue OriginExpected IC₅₀ (48h)Apoptosis Induction (at IC₅₀)Primary Pathway Suppressed
MDA-MB-231 Breast (TNBC)10 – 25 µM30% – 45% (Early + Late)PI3K/Akt
HCC1806 Breast (TNBC)5 – 15 µM40% – 50% (Early + Late)PI3K/Akt
U266 Multiple Myeloma1 – 10 µM45% – 60% (Early + Late)TNF/NF-κB
Hep-2 Laryngeal Carcinoma15 – 30 µM25% – 40% (Early + Late)PI3K/Akt

Table 2: Western Blot Target Matrix for Self-Validation

Target ProteinExpected Response to Bruceoside BBiological Implication
p-PDK1 / p-Akt Dose-dependent DecreaseConfirms direct binding/inhibition of the PI3K/Akt survival axis.
NF-κB (p65) Dose-dependent DecreaseConfirms disruption of TNF-mediated inflammatory signaling.
Cleaved Caspase-3 Dose-dependent IncreaseValidates that cell death is driven by classical apoptosis.
GAPDH / β-actin UnchangedLoading control; validates equal protein loading across lanes.

Troubleshooting & Causality Matrix

Even with a rigorous protocol, experimental artifacts can occur. Use this matrix to diagnose and correct deviations.

  • Issue: High variability in CCK-8 replicates (High Standard Deviation).

    • Causality: Quassinoids can adhere to plastic surfaces or precipitate if the DMSO stock is added directly to aqueous media without rapid mixing.

    • Solution: Prepare a 2X intermediate dilution of Bruceoside B in media, then add it to the wells containing 1X media to ensure homogenous distribution.

  • Issue: Annexin V/PI shows massive PI positivity (Necrosis) but no Annexin V (Early Apoptosis).

    • Causality: The cells were likely over-trypsinized, or an EDTA-containing buffer stripped the calcium required for Annexin V binding.

    • Solution: Switch to Accutase and ensure the Binding Buffer contains at least 2.5 mM CaCl₂.

  • Issue: Total Akt bands are strong, but p-Akt bands are invisible in both control and treated groups.

    • Causality: Phosphatases were active during cell lysis, stripping the phosphate groups off the kinases before denaturation.

    • Solution: Ensure lysis buffer is strictly kept on ice and verify that the phosphatase inhibitor cocktail is fresh and properly concentrated.

References

  • Source: arabjchem.
  • Source: researchgate.
  • Source: frontiersin.
  • Source: acs.

Sources

Application

Application Note: Advanced Column Chromatography and Preparative HPLC Workflows for the Isolation of Bruceoside B

Introduction & Mechanistic Overview Brucea javanica (L.) Merr. is a medicinally significant plant renowned for its rich reservoir of quassinoids—highly oxygenated tetracyclic triterpenoids.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Brucea javanica (L.) Merr. is a medicinally significant plant renowned for its rich reservoir of quassinoids—highly oxygenated tetracyclic triterpenoids. Among these, Bruceoside B stands out as a potent quassinoid glycoside. Pharmacological studies demonstrate that Bruceoside B exhibits profound anti-inflammatory properties, specifically by attenuating lipopolysaccharide (LPS)-induced acute lung injury (ALI) through the targeted inhibition of the PI3K/Akt/NF-κB signaling pathways 1.

The Separation Challenge: Unlike its aglycone counterparts (such as brusatol or bruceine D), Bruceoside B possesses a glycosidic linkage that drastically increases its polarity. In a complex botanical matrix comprising fatty acids, pigments, and structurally similar isomers (e.g., Bruceoside A), isolating Bruceoside B requires a meticulously designed, multi-dimensional chromatographic strategy. This guide details a self-validating, step-by-step protocol transitioning from crude extraction to high-resolution preparative HPLC polishing.

Experimental Workflow Visualization

Workflow A Brucea javanica Seeds B Ultrasonic Extraction (Methanol) A->B C Liquid-Liquid Partitioning B->C D Petroleum Ether (Defatting) C->D Discard E Ethyl Acetate (Aglycones) C->E Store F n-Butanol Fraction (Glycosides) C->F Target G Silica Gel Column (Primary Separation) F->G H Sephadex LH-20 (Size Exclusion) G->H I Preparative HPLC (C18 Polishing) H->I J Bruceoside B (>98% Purity) I->J

Fig 1. Step-by-step chromatographic isolation workflow for Bruceoside B.

The Self-Validating Protocol

As a standard of scientific integrity, this protocol integrates built-in Quality Control (QC) checkpoints. Proceeding to a subsequent step is strictly contingent on validating the current step's output.

Phase 1: Matrix Defatting and Targeted Extraction

Brucea javanica seeds contain 20–30% fatty oils. If not removed, these lipids will irreversibly foul downstream silica and C18 stationary phases.

  • Pulverization & Defatting: Crush 1.0 kg of dried seeds into a coarse powder. Macerate in petroleum ether (3 × 5 L) at room temperature for 48 hours. Discard the petroleum ether fraction.

  • Ultrasonic Extraction: Subject the defatted marc to ultrasonic extraction using 80% Methanol (3 × 4 L) for 60 minutes per cycle.

    • Causality: Cavitation forces from ultrasonication enhance cellular disruption and solvent penetration, maximizing the yield of polar glycosides while preventing the thermal degradation of quassinoids 2.

  • Concentration: Evaporate the methanol under reduced pressure at 45°C to yield a crude aqueous suspension.

Phase 2: Liquid-Liquid Partitioning (Enrichment)
  • Aglycone Removal: Partition the aqueous suspension with Ethyl Acetate (3 × 2 L). The ethyl acetate layer captures less polar aglycones (e.g., brusatol) and should be stored separately.

  • Glycoside Capture: Partition the remaining aqueous layer with water-saturated n-Butanol (3 × 2 L).

    • Causality: The multiple hydroxyl groups on Bruceoside B make it highly water-soluble, but the n-butanol phase provides the exact dielectric constant needed to selectively pull these glycosides out of the aqueous matrix 3. Concentrate the n-butanol fraction to dryness.

Phase 3: Normal-Phase Silica Gel Chromatography
  • Column Preparation: Slurry-pack a glass column with silica gel (100–200 mesh) using Chloroform.

  • Elution Strategy: Dry-load the n-butanol extract. Elute using a step gradient of Ethyl Acetate:Methanol (from 100:0 to 0:100 v/v).

  • Self-Validating QC (TLC Monitoring): Quassinoids lack strong visual chromophores. Spot fractions on silica TLC plates, develop in CHCl3:MeOH (8:2), spray with 10% H₂SO₄ in ethanol, and heat at 105°C until spots visualize. Pool fractions exhibiting the target Rf value for Bruceoside B.

Phase 4: Size-Exclusion and Preparative HPLC Polishing
  • Sephadex LH-20: Pass the pooled silica fractions through a Sephadex LH-20 column, eluting isocratically with 100% Methanol.

    • Causality: This step separates molecules by hydrodynamic volume, stripping out polymeric tannins and residual pigments that would otherwise cause high backpressure and baseline drift in the HPLC.

  • Analytical HPLC Check: Before preparative scale-up, inject 10 µL into an analytical Cosmosil C18 column (4.6 × 250 mm, 5 µm) at 1.0 mL/min, monitoring at 221 nm 2. Confirm the peak resolution.

  • Preparative HPLC:

    • Column: ODS/C18 (250 × 20 mm, 5 µm).

    • Mobile Phase: H₂O (A) and CH₃OH (B) gradient optimized from the analytical run.

    • Flow Rate: 12.0 mL/min.

    • Detection: 221 nm.

    • Collect the peak corresponding to Bruceoside B and lyophilize to obtain a white amorphous powder (>98% purity).

Quantitative Data & Yield Analysis

ParameterSpecificationCausality / Rationale
Botanical Source Brucea javanica (Seeds)Primary biological reservoir of quassinoid glycosides.
Target Analyte Bruceoside B (C₃₂H₄₂O₁₆)Highly oxygenated, polar tetracyclic triterpenoid.
Extraction Yield 0.05% – 0.12% (w/w)Low natural abundance dictates the strict need for n-butanol enrichment prior to chromatography.
Detection Wavelength 221 nmOptimal UV absorption for the α,β-unsaturated lactone ring in the quassinoid skeleton.
Prep-HPLC Column ODS/C18 (5 µm, 250 × 20 mm)High theoretical plate count is mandatory to resolve Bruceoside B from its structural isomer, Bruceoside A.

Pharmacological Pathway Visualization

Once isolated, Bruceoside B serves as a high-value therapeutic compound. Mechanistically, it exerts its anti-inflammatory effects by intercepting the upstream activation of the PI3K/Akt cascade, thereby preventing the nuclear translocation of NF-κB and the subsequent cytokine storm associated with Acute Lung Injury (ALI) 4.

Pathway Stimulus LPS Stimulus PI3K PI3K Stimulus->PI3K BruceosideB Bruceoside B BruceosideB->PI3K Inhibits Akt Akt (Phosphorylation) BruceosideB->Akt Inhibits PI3K->Akt NFkB NF-κB Activation Akt->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation ALI Acute Lung Injury Inflammation->ALI

Fig 2. Bruceoside B inhibits PI3K/Akt/NF-κB signaling in Acute Lung Injury.

References

  • A review of Brucea javanica: metabolites, pharmacology and clinical application Frontiers in Pharmacology URL:[Link]

  • Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography Hilaris Publisher URL:[Link]

  • Herbicidal activity and bioactive components of Brucea javanica (L.) Merr. residue Arabian Journal of Chemistry URL:[Link]

  • Major Constituents From Brucea javanica and Their Pharmacological Actions National Institutes of Health (PMC) URL:[Link]

Sources

Method

Optimal solvent systems for Bruceoside B extraction

Application Note: Optimal Solvent Systems for Bruceoside B Extraction Abstract Bruceoside B, a potent quassinoid glycoside derived from the seeds of Brucea javanica (Fructus Bruceae), presents unique extraction challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for Bruceoside B Extraction

Abstract

Bruceoside B, a potent quassinoid glycoside derived from the seeds of Brucea javanica (Fructus Bruceae), presents unique extraction challenges due to its amphiphilic nature and the high lipid content of the source matrix. Standard protocols often prioritize non-polar aglycones (e.g., Bruceine D), inadvertently leading to the loss of polar glycosides like Bruceoside B in aqueous waste streams. This guide defines an optimized, polarity-tiered solvent system designed to maximize the recovery of Bruceoside B while effectively removing interfering lipids and aglycones.

Introduction & Chemical Context

Bruceoside B is a glycoside of the quassinoid class.[1] Unlike its aglycone counterparts (e.g., Brusatol, Bruceine D), which are soluble in chloroform or dichloromethane, Bruceoside B contains a sugar moiety that significantly increases its polarity.[2]

  • Target Molecule: Bruceoside B[2][3][4][5]

  • Chemical Class: Quassinoid Glycoside[2][1][6]

  • Key Solubility Characteristic: Moderate-to-High Polarity.[2] Soluble in alcohols (MeOH, EtOH), n-Butanol, and water; poorly soluble in Hexane and Chloroform.[2]

  • Primary Challenge: Differentiating Bruceoside B from the structurally similar but less polar aglycones and the abundant fatty oils (up to 50% by weight) in B. javanica seeds.

Solvent Selection Logic: The "Polarity Ladder"

To isolate Bruceoside B with high purity, a "Polarity Ladder" approach is required. Single-step extraction is insufficient.[2] We utilize a gradient of solvent polarity indices (


) to sequentially strip interferences.
StepSolvent SystemPolarity Index (

)
FunctionFate of Bruceoside B
1. Pre-treatment Petroleum Ether (60-90°C) or n-Hexane~0.1Defatting: Removes triglycerides and fatty acids.[2]Insoluble (Remains in solid residue)
2.[2] Extraction 95% Ethanol (EtOH)4.3Total Extraction: Solubilizes both aglycones and glycosides.[2]Solubilized
3. Partition A Dichloromethane (DCM)3.1Aglycone Removal: Strips non-polar quassinoids (Bruceine D/E).[2]Insoluble (Remains in Aqueous Phase)
4.[2] Partition B n-Butanol (n-BuOH) 3.9Target Enrichment: Selectively extracts glycosides from water.[2]Extracted (Target Phase)

Detailed Experimental Protocol

Phase 1: Matrix Preparation & Defatting (Crucial)

Rationale: Brucea javanica seeds are rich in oil.[2] Failure to defat results in emulsions during liquid-liquid partitioning.[2]

  • Milling: Pulverize dried B. javanica seeds to a coarse powder (20-40 mesh). Avoid ultra-fine powder to prevent filter clogging.[2]

  • Defatting:

    • Soak powder in Petroleum Ether (ratio 1:5 w/v) for 2 hours with agitation, or use a Soxhlet apparatus for 4 hours.

    • Filter and discard the solvent (contains lipids).

    • Air-dry the residue (marc) completely to remove residual non-polar solvent.[2]

Phase 2: Primary Extraction
  • Solvent: 95% Ethanol . (Methanol is a viable alternative, but Ethanol is preferred for lower toxicity).[2]

  • Method: Reflux extraction (3 cycles, 2 hours each) or Ultrasonic-Assisted Extraction (UAE) (40°C, 45 mins, 3 cycles).

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator, <50°C) to yield a dark brown syrupy residue.

Phase 3: Liquid-Liquid Fractionation (The Enrichment Step)

Rationale: This step separates the target glycoside (Bruceoside B) from the aglycones.

  • Suspension: Suspend the crude ethanol residue in Deionized Water (1:10 ratio relative to original crude weight).

  • Wash 1 (Lipid Polish): Partition with Petroleum Ether (1:1 v/v) in a separatory funnel.[2] Discard the organic (top) layer.

  • Wash 2 (Aglycone Removal): Partition the aqueous phase with Dichloromethane (DCM) or Chloroform (1:1 v/v, x3 times).[2]

    • Note: The DCM layer contains Bruceine D, E, and Brusatol. Do not discard if these are secondary targets.

    • Bruceoside B remains in the Aqueous phase.

  • Target Extraction: Extract the aqueous phase with n-Butanol (saturated with water) (1:1 v/v, x3 times).[2]

  • Collection: Combine the n-Butanol layers. Evaporate to dryness to obtain the Total Quassinoid Glycoside Fraction (TQGF) .

Phase 4: Chromatographic Isolation

Rationale: Separation of Bruceoside B from Bruceoside A and other glycosides.

  • Stationary Phase: C18 Reverse Phase Silica (preferred over Normal Phase to reduce irreversible adsorption).[2]

  • Mobile Phase: Methanol : Water gradient.[2]

    • 0-20 min: 20% MeOH[2]

    • 20-60 min: 20%

      
       60% MeOH[2]
      
  • Elution Order: Bruceoside B typically elutes before the less polar aglycones but requires careful gradient control to separate from Bruceoside A.

Visualization: Extraction Workflow

BruceosideExtraction RawSeeds Brucea javanica Seeds Defatting Defatting (Petroleum Ether) RawSeeds->Defatting SolidResidue Defatted Residue Defatting->SolidResidue Insoluble Solids LipidWaste Lipid Fraction (Discard) Defatting->LipidWaste Extracts Oils EthanolExt Reflux Extraction (95% Ethanol) SolidResidue->EthanolExt CrudeExtract Crude Extract (Syrup) EthanolExt->CrudeExtract WaterSuspension Suspend in Water CrudeExtract->WaterSuspension DCM_Partition Partition with DCM WaterSuspension->DCM_Partition AglyconeFrac DCM Layer (Aglycones: Bruceine D/E) DCM_Partition->AglyconeFrac Non-polar phase AqLayer Aqueous Layer (Glycosides) DCM_Partition->AqLayer Polar phase BuOH_Partition Partition with n-Butanol AqLayer->BuOH_Partition WasteAq Water Layer (Sugars/Salts) BuOH_Partition->WasteAq Depleted Water TargetFrac n-Butanol Fraction (Bruceoside B Enriched) BuOH_Partition->TargetFrac Target Phase

Figure 1: Step-by-step fractionation workflow optimizing the separation of glycosides (Bruceoside B) from lipids and aglycones.

Analytical Validation (HPLC-UV)

To verify the extraction efficiency, use the following validated HPLC conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Cosmosil 5C18-MS-II, 4.6 x 250 mm, 5 µm)
Mobile Phase A Water (H₂O)
Mobile Phase B Methanol (MeOH)
Gradient 0-10 min: 15%

35% B10-30 min: 35%

45% B30-40 min: 45%

100% B
Flow Rate 1.0 mL/min
Detection UV @ 221 nm (Characteristic absorption of quassinoid enone system)
Retention Time Bruceoside B typically elutes between 12–18 minutes depending on column age.[2]

References

  • Simultaneous Determination of Three Quassinoids in Brucea javanica by HPLC. Source: Hilaris Publisher (2019).[2] URL:[Link][2]

  • Isolation and structural elucidation of bruceoside-A and -B, novel antileukemic quassinoid glycosides. Source: Journal of Organic Chemistry (1979).[2][1] URL:[Link]

  • A review of Brucea javanica: metabolites, pharmacology and clinical application. Source: Frontiers in Pharmacology / PMC (2020).[2] URL:[Link][2]

Sources

Application

Application Note: Bioavailability Assessment of Bruceoside B

Executive Summary Bruceoside B, a quassinoid glycoside isolated from Brucea javanica, exhibits potent antineoplastic and antiparasitic properties. However, its clinical translation is hindered by poor oral bioavailabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bruceoside B, a quassinoid glycoside isolated from Brucea javanica, exhibits potent antineoplastic and antiparasitic properties. However, its clinical translation is hindered by poor oral bioavailability (


), attributed to low aqueous solubility, P-glycoprotein (P-gp) efflux, and rapid hydrolysis. This guide provides a rigorous, self-validating workflow for determining the absolute bioavailability of Bruceoside B. It integrates LC-MS/MS method development, in vitro metabolic stability, and in vivo pharmacokinetic (PK) profiling in rodents.
Analytical Method Development (LC-MS/MS)

Objective: Establish a sensitive, specific, and robust assay to quantify Bruceoside B in biological matrices (plasma, microsomes).

1.1. Instrumentation & Conditions
  • System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Preferred for glycosides due to carboxylic/hydroxyl moieties) or Positive Mode (requires ammonium adduct formation).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization).

    • B: Acetonitrile (ACN).[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    5% B (6.1-8 min).
1.2. Mass Spectrometry Optimization (Tuning)

Bruceoside B (


, MW 

682.67 Da) requires empirical tuning.
  • Precursor Ion Selection: Perform a Q1 scan. Expect

    
     (m/z 681.7) or 
    
    
    
    adducts.
  • Product Ion Selection: Perform a Product Ion scan (MS2). Common fragments for quassinoid glycosides include the loss of the sugar moiety (glucose/galactose, -162 Da) or cleavage of the ester side chain.

    • Primary Transition (Quantifier): m/z 681.7

      
       [Aglycone Fragment]
      
    • Secondary Transition (Qualifier): m/z 681.7

      
       [Side Chain Fragment]
      
1.3. Sample Preparation Protocol
  • Technique: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) due to the polarity of the glycoside.

  • Internal Standard (IS): Brusatol or Bruceine D (structurally similar quassinoids).

Step-by-Step Extraction:

  • Aliquot 50 µL of plasma/microsomal supernatant into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile containing IS (200 ng/mL).

  • Vortex vigorously for 2 minutes (Critical for releasing protein-bound drug).

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS.

In Vitro Assessment: Metabolic Stability

Rationale: Bioavailability is not just absorption; it is survival. Quassinoid glycosides are susceptible to hydrolysis by esterases and deglycosylation by gut microbiota.

2.1. Microsomal Stability Assay (Phase I)

Materials: Pooled Liver Microsomes (Human/Rat), NADPH Regenerating System, Phosphate Buffer (pH 7.4).

Protocol:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Bruceoside B (1 µM) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately add ice-cold ACN (containing IS) to stop the reaction.

  • Analysis: Quantify remaining Bruceoside B via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines the half-life (

) and Intrinsic Clearance (

).

Expert Insight: If Bruceoside B disappears rapidly in microsomes but stable in plasma, hepatic metabolism is the bottleneck. If stable in microsomes but


 is low, suspect P-gp efflux (verify with Caco-2 assay) or poor solubility.
In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine the Absolute Bioavailability (


).
3.1. Study Design
  • Species: Sprague-Dawley Rats (Male, 200–250g), fasted overnight.

  • Groups:

    • Group A (IV): Intravenous Bolus (Tail Vein).[2] Dose: 2 mg/kg.

      • Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline (Must be clear solution).

    • Group B (PO): Oral Gavage.[2] Dose: 10 mg/kg.[3]

      • Vehicle: 0.5% CMC-Na (Suspension) or Brucea Oil Emulsion.

3.2. Sampling Schedule
  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.

  • Collection: Retro-orbital or Jugular vein cannulation. Collect into heparinized tubes.

  • Processing: Centrifuge immediately (3000 x g, 10 min, 4°C) to obtain plasma. Store at -80°C.

3.3. Workflow Visualization

PK_Workflow Start Study Initiation Formulation Drug Formulation (IV vs PO) Start->Formulation Dosing Animal Dosing (Rat n=6/group) Formulation->Dosing Sampling Blood Collection (0-24h Serial) Dosing->Sampling Extraction Plasma Extraction (PPT with ACN) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Calculation (WinNonlin) LCMS->Data

Figure 1: End-to-end workflow for the pharmacokinetic assessment of Bruceoside B.

Data Analysis & Calculation
4.1. Pharmacokinetic Parameters

Analyze concentration-time data using Non-Compartmental Analysis (NCA) via software like Phoenix WinNonlin or R (PKNCA package).

ParameterDefinitionUnitSignificance
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Maximum Plasma Concentrationng/mLPeak exposure; toxicity indicator.

Time to Reach

hRate of absorption.

Area Under the Curveng·h/mLTotal systemic exposure.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Terminal Half-lifehDuration of action/elimination rate.[4][5]

Systemic ClearanceL/h/kgEfficiency of elimination (IV only).

Volume of DistributionL/kgTissue distribution extent.
4.2. Absolute Bioavailability (

)

Calculate


 using the dose-normalized AUC ratio:


Self-Validation Check:

  • If

    
    : Indicates poor absorption. Check solubility or first-pass metabolism.
    
  • If

    
     is very short (< 15 min) for PO: Rapid absorption but potentially rapid elimination.
    
  • If Double Peaks occur in PO profile: Suggests enterohepatic recirculation (common for glycosides).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Sensitivity (High LLOQ) Poor ionization or Matrix Effect.Switch to Negative Mode ESI. Use a cleaner extraction (SPE) or dilute supernatant.
Peak Tailing Secondary interactions with column.Add 5mM Ammonium Acetate to mobile phase. Use a high-pH stable column (e.g., C18 BEH).
Instability in Plasma Enzymatic hydrolysis (Esterases).Add enzyme inhibitors (e.g., PMSF or Dichlorvos) to collection tubes immediately.
Non-Linear Calibration Saturation of detector.Use a weighted regression (

) or reduce injection volume.
References
  • Han, J., et al. (2017). Determination of brusatol in plasma and tissues by LC-MS method and its application to a pharmacokinetic and distribution study in mice. Journal of Chromatography B. Link

  • Ye, L., et al. (2011). Pharmacokinetics of Brucea javanica oil emulsion in rats. International Journal of Nanomedicine. Link

  • Zhang, M., et al. (2025). Pharmacokinetic profile and bioavailability assessment of rubusoside in mouse plasma utilizing UPLC-MS/MS analysis. Journal of Chromatography B. Link

  • Chen, Y., et al. (2018).[6] Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of Bruceoside B from plant material

Welcome to the Application Support Center: Optimizing Bruceoside B Extraction As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when attempting to isolate Bruceoside B from Bruce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center: Optimizing Bruceoside B Extraction

As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when attempting to isolate Bruceoside B from Brucea javanica seeds. Bruceoside B (C32H42O16) is a highly bioactive quassinoid glycoside. Its structural complexity—a tetracyclic triterpene-derived core with delicate glycosidic linkages—demands precise physicochemical control.

This technical guide bypasses generic advice. Instead, we will focus on the mechanistic causality behind extraction failures and establish self-validating protocols to ensure high-yield, reproducible recovery.

Section 1: Troubleshooting & FAQs

Q1: Why is my Bruceoside B yield consistently below 0.05% despite prolonged maceration in ethanol? A1: The failure lies in mass transfer kinetics and solvent polarity. Brucea javanica seeds contain highly concentrated lipid matrices (fixed oils). When utilizing passive maceration, this lipid matrix creates a hydrophobic barrier that prevents the solvent from penetrating the cellular structures to dissolve the polar Bruceoside B. Solution: You must implement a two-step process. First, defat the pulverized seeds with a non-polar solvent like hexane. Second, switch from maceration to 1 using methanol. UAE induces acoustic cavitation—the rapid formation and collapse of microbubbles—which mechanically disrupts the cellulosic plant cell walls, driving the methanol into the intracellular matrix and drastically enhancing quassinoid mass transfer[1].

Q2: During HPLC quantification, the Bruceoside B peak co-elutes with Bruceoside A and Brusatol. How can I resolve this? A2: Quassinoids share a nearly identical tetracyclic backbone. The slight polarity differences arise primarily from their specific ester or glycoside functional groups. Isocratic elution lacks the dynamic thermodynamic range to resolve these micro-variations. Solution: Implement a gradient elution program. Utilizing a C18 column (e.g., Cosmosil 4.6×250 mm, 5 μm) with a mobile phase of H2O and CH3OH allows for the sequential partitioning of these compounds based on subtle hydrophobicities. Detection must be strictly monitored at 221 nm, corresponding to the conjugated enone system in the quassinoid ring[1].

Q3: I am observing degradation of Bruceoside B during the concentration step. What are the thermal limits? A3: The lactone ring and the glycosidic bonds of Bruceoside B are highly susceptible to hydrolysis, particularly in aqueous-methanolic mixtures at elevated temperatures. Solution: Strict thermal control is non-negotiable. Rotary evaporation must be conducted under high vacuum to lower the boiling point of the solvent, keeping the water bath strictly below 45°C to preserve the structural integrity of the metabolites[2].

Section 2: Process Visualization

G N1 1. Seed Pulverization & Defatting (Hexane, Removes Lipid Barrier) N2 2. Ultrasonic Extraction (Methanol, Cavitation-Driven) N1->N2 Defatted Biomass N3 3. Low-Temp Concentration (Vacuum <45°C, Prevents Hydrolysis) N2->N3 Methanolic Extract N4 4. Liquid-Liquid Partitioning (Water / n-Butanol) N3->N4 Aqueous Suspension N5 5. Preparative HPLC Purification (C18, H2O/CH3OH Gradient) N4->N5 Quassinoid Fraction N6 6. Pure Bruceoside B (Validation: >96% Recovery) N5->N6 Target Elution

Mechanistic workflow for the optimized extraction and purification of Bruceoside B.

Section 3: Standardized Experimental Protocol

To ensure trustworthy and reproducible results, follow this self-validating protocol for the extraction and quantification of Bruceoside B.

Phase 1: Matrix Preparation & Extraction

  • Pulverization: Grind dried Brucea javanica seeds to a fine powder (approximately 40-mesh) to maximize the surface area-to-volume ratio.

  • Defatting: Suspend 1.0 g of the powder in 20 mL of hexane. Sonicate for 15 minutes, centrifuge, and discard the hexane supernatant.

    • Self-Validation Check: Spot the discarded hexane on a TLC plate; it should show no UV quenching at 254 nm, confirming that polar quassinoids are not being lost in the lipid fraction.

  • Ultrasonic Extraction: Air-dry the defatted pellet to remove residual hexane. Add exactly 25 mL of HPLC-grade methanol.

  • Cavitation: 3 for 45 minutes. The acoustic cavitation will rupture the cell walls, releasing Bruceoside B into the solvent[3].

  • Filtration: Filter the extract through a 0.45 μm PTFE membrane filter into a volumetric flask.

Phase 2: HPLC Quantification & Validation

  • System Preparation: Equilibrate a Cosmosil C18 column (4.6×250 mm, 5 μm) with a gradient of H2O and CH3OH at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 μL of the filtered methanolic extract.

  • Detection: Monitor absorbance strictly at 221 nm.

  • Self-Validation (Recovery Check): Spike a known concentration of a Bruceoside B reference standard into a duplicate sample prior to extraction. Calculate the recovery rate. A robust system must yield an average recovery of ~96.1% with a Relative Standard Deviation (RSD) of <5.0%[1].

Section 4: Quantitative Data Summary

The following table summarizes the causal impact of optimized parameters on Bruceoside B yield and analytical reliability, derived from validated chromatographic studies.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Advantage
Extraction Method Maceration (24h)Ultrasonic Extraction (45 min)Cavitation enhances mass transfer, reducing time and solvent use.
Solvent Ethanol (Aqueous)Methanol (100%)Higher selectivity for polar quassinoid glycosides.
Chromatography Isocratic ElutionGradient (H2O / CH3OH)Resolves Bruceoside B from Brusatol and Bruceoside A.
Calibration Linearity R² < 0.95R² = 0.9999 (0.722-2.166 µg)Ensures precise quantification across varying batch concentrations.
Average Recovery Variable / Unverified96.1% (RSD: 4.4%)Validates the absence of matrix suppression during HPLC.

Section 5: References

  • Title: Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography Source: Hilaris Publisher URL:

  • Title: Major Constituents From Brucea javanica and Their Pharmacological Actions Source: Frontiers in Pharmacology (via SciSpace) URL:

  • Title: A review of Brucea javanica: metabolites, pharmacology and clinical application Source: PubMed Central (PMC) URL:

  • Title: Optimization of seed oil extraction process parameters from Brucea javanica using Design of Experiment (DoE) Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Bruceoside B Solubility &amp; Formulation Guide

[1] Introduction: The Bruceoside B Solubility Paradox Bruceoside B (MW: ~682.68 g/mol ) is a quassinoid glycoside isolated from Brucea javanica.[1] Its structure presents a classic formulation challenge: a rigid, lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Bruceoside B Solubility Paradox

Bruceoside B (MW: ~682.68 g/mol ) is a quassinoid glycoside isolated from Brucea javanica.[1] Its structure presents a classic formulation challenge: a rigid, lipophilic triterpene lactone core (quassinoid skeleton) attached to a hydrophilic sugar moiety.[1] While the glycosidic linkage provides some polarity, the crystal lattice energy of the rigid core often dominates, leading to poor aqueous solubility and rapid precipitation upon dilution from organic stocks.

This guide addresses the critical bottleneck of transferring Bruceoside B from storage solvents (DMSO/Methanol) into biological buffers without inducing precipitation or chemical degradation.

Part 1: Pre-Solubilization Assessment

FAQ: Why does Bruceoside B precipitate even at low concentrations?

A: The precipitation is kinetic, not just thermodynamic.

  • The "Solvent Shock" Effect: When you dilute a DMSO stock (Dielectric constant

    
    ) into water (
    
    
    
    ), the local solubility environment changes faster than the solute can disperse.[1] The hydrophobic quassinoid cores aggregate immediately to minimize water contact, forming micro-precipitates that may be invisible to the naked eye but will scatter light (causing assay noise) or sediment over time.[1]
  • Structural Rigidity: The quassinoid skeleton is highly rigid. Unlike flexible alkyl chains that can fold to hide hydrophobic surface area, Bruceoside B cannot conform significantly, making it prone to "crashing out" when the organic co-solvent concentration drops below a critical threshold.

FAQ: Stability vs. Solubility – What is the pH limit?

A: You must balance solubility with hydrolytic stability.

  • The Risk: Bruceoside B contains ester linkages and a lactone ring . These are susceptible to hydrolysis, particularly in alkaline conditions (pH > 8.0).[1]

  • The Recommendation: Maintain aqueous buffers between pH 5.5 and 7.4 . Avoid storing aqueous dilutions overnight; prepare fresh.

  • Visual Cue: A shift in solution color (often yellowing) or a change in HPLC retention time indicates ring-opening or hydrolysis.[1]

Part 2: Standard Solubilization Protocols (Co-Solvent Systems)

Troubleshooting Guide: "My stock solution crashed out upon dilution."

Scenario: You prepared a 10 mM stock in DMSO and diluted it 1:1000 into PBS. The solution turned cloudy or the compound lost activity.

Root Cause: Direct addition of high-concentration hydrophobic stocks to aqueous buffer creates a "supersaturation spike" at the injection site.

Corrective Protocol: The Step-Down Dilution Method Do not dilute directly from 100% organic to 0.1% organic. Use an intermediate step.

Step-by-Step Protocol:

  • Master Stock Preparation:

    • Dissolve Bruceoside B powder in anhydrous DMSO to 10 mM.

    • Note: Sonicate for 30 seconds to ensure complete dissolution.

  • Intermediate Working Solution (10x):

    • Dilute the Master Stock 1:10 into a solvent mixture of DMSO:Ethanol:Water (1:1:8) .

    • Why? This reduces the hydrophobicity gap. The ethanol acts as a bridging co-solvent.

  • Final Assay Solution (1x):

    • Pipette the buffer into the tube first.

    • Slowly add the Intermediate Working Solution to the vortexing buffer.

    • Target: Final DMSO concentration < 0.5% (or as tolerated by your cells).[1]

Part 3: Advanced Formulation (Cyclodextrins)

When co-solvents are toxic to your assay (e.g., sensitive primary cells), use Cyclodextrins (CDs) to encapsulate the hydrophobic core.[1]

FAQ: Which Cyclodextrin should I use?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for quassinoids.[1]
  • 
    -CD:  Cavity too small for the triterpene core.
    
  • 
    -CD:  Cavity often too loose, reducing binding constant.
    
  • 
    -CD:  Low intrinsic water solubility (risk of CD precipitation).[1]
    
  • HP-

    
    -CD:  High water solubility (>600 mg/mL) and optimal cavity size (~6-6.5 Å) for the quassinoid skeleton.[1]
    
Protocol: HP- -CD Complexation[1]
ParameterSpecification
CD Type Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
Molar Ratio 1:10 to 1:20 (Drug : CD)
Buffer PBS or Saline (pH 7.[1]4)
Method Solvent Evaporation or Kneading

Workflow:

  • Dissolve Bruceoside B in a minimal volume of Methanol .

  • Dissolve HP-

    
    -CD in Water  (e.g., 20% w/v solution).[1]
    
  • Add the Methanol drug solution dropwise to the aqueous CD solution while stirring rapidly.

  • Evaporate the Methanol (using a rotary evaporator or stream of nitrogen) to drive the drug into the CD cavity.

  • Filter the resulting clear aqueous solution (0.22

    
    m) to remove uncomplexed drug.
    
  • Lyophilize if long-term storage is required.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay's tolerance to organic solvents.

G Start Start: Bruceoside B Powder DMSO_Check Is DMSO/EtOH tolerated in your assay? Start->DMSO_Check Yes_DMSO Yes (< 1%) DMSO_Check->Yes_DMSO High Tolerance No_DMSO No (Sensitive Cells/In Vivo) DMSO_Check->No_DMSO Low Tolerance Standard_Protocol Standard Protocol: DMSO Stock (10mM) Yes_DMSO->Standard_Protocol CD_Protocol Advanced Protocol: HP-beta-Cyclodextrin No_DMSO->CD_Protocol Step_Down Step-Down Dilution: 1. Stock -> 10% DMSO/PBS 2. 10% -> Final Buffer Standard_Protocol->Step_Down Ready Ready for Assay Step_Down->Ready Complexation Complexation Step: 1. Dissolve Drug in MeOH 2. Add to aq. CD solution 3. Evaporate MeOH CD_Protocol->Complexation Filter Filtration (0.22 µm) Complexation->Filter Filter->Ready

Figure 1: Decision tree for selecting the optimal Bruceoside B solubilization strategy based on assay constraints.

Part 5: Quality Control & Validation

Do not assume solubility—measure it.

Protocol: UV-Vis Verification

Because Bruceoside B has a chromophore (conjugated system in the quassinoid core), you can verify the concentration of your aqueous dilution.[1]

  • Create a Standard Curve: Prepare 1, 5, 10, 20, 50

    
    M standards in 100% Methanol  (where solubility is guaranteed).
    
  • Measure Absorbance: Scan 200–400 nm. Identify

    
     (typically ~230-250 nm for quassinoids).[1]
    
  • Check Your Aqueous Sample: Measure the absorbance of your filtered aqueous formulation.

  • Calculate Recovery:

    
    [1]
    
    • Pass Criteria: > 90% recovery.

    • Fail Criteria: < 80% implies precipitation or filter adsorption.

References

  • Sigma-Aldrich. Bruceoside B Product Sheet & Physicochemical Properties. (Accessed 2023).[1] Link

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006.[1] (General reference for Quassinoid solubility).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Zhang, J., et al. (2022).[1][3] Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology. (Detailed structural analysis of Bruceosides). Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Step-Down Dilution" methodology).

Sources

Troubleshooting

Technical Support Guide: Bruceoside B Stability &amp; Storage

Executive Summary & Chemical Vulnerabilities Bruceoside B is a potent quassinoid glycoside isolated from Brucea javanica. While it exhibits significant antineoplastic and antiparasitic activity, its structural complexity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Vulnerabilities

Bruceoside B is a potent quassinoid glycoside isolated from Brucea javanica. While it exhibits significant antineoplastic and antiparasitic activity, its structural complexity makes it chemically fragile. Unlike simple small molecules, Bruceoside B possesses three distinct degradation vectors that researchers must actively manage:

  • Glycosidic Hydrolysis: The bond between the aglycone core and the glucose moiety is susceptible to acid-catalyzed hydrolysis. Loss of the sugar group significantly alters solubility and cellular uptake.

  • Ester Cleavage: The ester side chains (critical for biological activity) are prone to hydrolysis, particularly in basic environments (pH > 7.5).

  • Lactone Instability: The quassinoid skeleton contains a lactone ring that can undergo irreversible ring-opening in alkaline conditions.

This guide provides a self-validating framework to ensure the integrity of your Bruceoside B stock throughout your experimental timeline.

The Stability Matrix

Quick-reference parameters for optimal storage.

ParameterSolid State (Lyophilized)Solubilized State (Stock)Working Solution (Media/Buffer)
Temperature -20°C (Long-term)-80°C (Preferred) or -20°C4°C or 37°C (Immediate use only)
Primary Solvent N/ADMSO (Anhydrous, ≥99.9%)Culture Media / PBS
Max Stability 2 Years (Desiccated)6 Months (-80°C)< 24 Hours
Light Sensitivity ModerateHigh (Photosensitive)High
Atmosphere Inert Gas (Argon/N2)Inert Gas OverlayAmbient
Container Amber Glass VialAmber Glass / PTFE-lined capPolypropylene (Short term)

Troubleshooting & FAQs

Direct answers to common issues observed in the field.

Q1: My Bruceoside B stock solution in DMSO has turned from clear/colorless to a faint yellow. Is it still usable?

  • Diagnosis: This indicates oxidative stress or photo-degradation. Quassinoids can form chromophores upon oxidation.

  • Technical Advice: Discard. While the primary peak might still appear on HPLC, oxidation byproducts can act as pan-assay interference compounds (PAINS), skewing IC50 data.

  • Prevention: Always purge the headspace of your storage vial with Nitrogen or Argon gas before closing. Use amber vials to block UV/Blue light.

Q2: I noticed precipitation when diluting my DMSO stock into cell culture media. Why?

  • Diagnosis: "Solvent Shock." Bruceoside B is a glycoside; while more polar than its aglycone counterparts, it is still lipophilic. Rapid addition to aqueous media causes local supersaturation.

  • Technical Advice:

    • Limit final DMSO concentration to < 0.5% (v/v) if possible.

    • Step-down Dilution: Predilute the stock in an intermediate solvent (e.g., 1:10 in PBS) before adding to the bulk media, vortexing immediately.

    • Warm the media to 37°C before addition; cold media promotes precipitation.

Q3: Can I store Bruceoside B in PBS or cell culture media at 4°C for a week?

  • Diagnosis: High Risk. Aqueous stability is poor.

  • Mechanism: Water promotes hydrolysis of the ester linkages and the glycosidic bond. Even at 4°C, slow hydrolysis occurs, reducing potency by 5-15% over a week.

  • Technical Advice: Prepare fresh working solutions daily. Never store aqueous dilutions.

Q4: How do I verify if my compound has degraded without running a full bioassay?

  • Self-Validation Protocol: Perform a "Peak Purity Check" using HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile : Water (Gradient).

    • Detection: UV at 220 nm or 254 nm.

    • Criteria: If the main peak area decreases by >5% or new peaks appear (often eluting earlier due to increased polarity from hydrolysis), the batch is compromised.

Protocols: The "Zero-Degradation" Workflow

A. Solubilization & Stock Preparation

Objective: Create a 10 mM stock solution with minimal moisture introduction.

  • Equilibration: Allow the lyophilized vial to warm to Room Temperature (RT) inside a desiccator. Opening a cold vial attracts atmospheric condensation.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide), Sterile Filtered, Hybri-Max™ grade . Avoid Ethanol if long-term storage is planned, as it evaporates even at -20°C.

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex for 30 seconds. Inspect visually for clarity.

  • Aliquoting: Do NOT store the bulk stock in one tube. Freeze-thaw cycles introduce moisture and oxygen.

    • Dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.

  • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and transfer immediately to -80°C.

B. Handling Precautions

Bruceoside B is a potent cytotoxic agent.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Containment: Handle lyophilized powder in a biosafety cabinet or chemical fume hood to prevent inhalation of aerosols.

Visualization: Degradation & Decision Logic

Diagram 1: Storage Decision Tree

Caption: Logical workflow for handling Bruceoside B to minimize degradation risks.

StorageWorkflow Start Bruceoside B (Solid) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Solvent Dissolve in Anhydrous DMSO Equilibrate->Solvent Aliquot Aliquot (Single Use) Solvent->Aliquot Avoid Freeze-Thaw Storage Store at -80°C (Amber Vial) Aliquot->Storage Use Thaw & Dilute Storage->Use Experiment Day Media Add to Media (Use within 24h) Use->Media Refreeze Refreeze Remaining? Use->Refreeze Discard DISCARD (Do not refreeze) Refreeze->Discard Risk of Hydrolysis

Diagram 2: Chemical Degradation Pathways

Caption: Primary chemical mechanisms leading to loss of biological activity in quassinoid glycosides.

DegradationPathways Bruceoside Active Bruceoside B (Intact Glycoside + Ester) Aglycone Aglycone (Bruceantin-like) + Free Glucose Bruceoside->Aglycone Glycosidic Hydrolysis Hydrolyzed De-esterified Derivative (Loss of Potency) Bruceoside->Hydrolyzed Ester Hydrolysis Oxidized Oxidized Quinone/Chromophore (Yellowing) Bruceoside->Oxidized Photo-oxidation Acid Acidic pH / H2O Acid->Aglycone Base Basic pH (>7.5) Base->Hydrolyzed Light UV Light / O2 Light->Oxidized

References

  • O'Neill, M. J., et al. (1987). "Plants as sources of antimalarial drugs: Part 4. Activity of Brucea javanica fruits against chloroquine-resistant Plasmodium falciparum in vitro and against Plasmodium berghei in vivo." Journal of Natural Products, 50(1), 41-48. Link

  • Sakaki, T., et al. (1986).[2] "Antileukemic quassinoids from Brucea javanica." Chemical and Pharmaceutical Bulletin, 34(10), 4447-4450. Link

  • Su, Z. Q., et al. (2013).[2][3] "Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica." Anti-Cancer Agents in Medicinal Chemistry, 14(3), 440-458.[4] Link

  • Ma, J., et al. (2019). "Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography." Hilaris Publisher. Link

  • Kim, I. H., et al. (2004).[2][5] "New quassinoids, javanicolides C and D and javanicosides B-F, from seeds of Brucea javanica."[5] Journal of Natural Products, 67(5), 863-868.[5] Link

Sources

Optimization

Overcoming Bruceoside B crystallization issues in formulation

Technical Support Center: Bruceoside B Formulation A Senior Application Scientist's Guide to Overcoming Crystallization Challenges Welcome to the technical support center for Bruceoside B formulation. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bruceoside B Formulation

A Senior Application Scientist's Guide to Overcoming Crystallization Challenges

Welcome to the technical support center for Bruceoside B formulation. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical, field-proven protocols needed to overcome the common yet significant challenge of Bruceoside B crystallization. This is not just a list of steps; it is a comprehensive resource built on the principles of physicochemical causality and experimental validation. Our goal is to empower you to move beyond formulation roadblocks and accelerate your research.

Section 1: Understanding the Core Problem: Bruceoside B's Physicochemical Profile

Bruceoside B is a complex quassinoid glycoside isolated from Brucea javanica.[1][2] Its potent antitumor activity makes it a valuable compound for oncological research.[3][4] However, its large, complex structure contributes to poor aqueous solubility, a primary driver of crystallization issues during formulation development.

The crystalline form of an active pharmaceutical ingredient (API) is a thermodynamically stable, highly ordered state. While this ensures stability on the shelf, the strong crystal lattice energy must be overcome for the molecule to dissolve, a rate-limiting step for absorption.[5][6] When a formulation cannot maintain Bruceoside B in a solubilized or stable amorphous state, it will revert to its lower-energy crystalline form, leading to precipitation.

Table 1: Key Physicochemical Properties of Bruceoside B

PropertyValueSource
Molecular Formula C₃₂H₄₂O₁₆[7]
Molecular Weight 682.68 g/mol [7]
Physical Form Solid[8]
General Solubility Poorly soluble in aqueous mediaInferred from formulation challenges
Storage (Powder) -20°C

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding Bruceoside B crystallization.

Q1: Why does my Bruceoside B solution turn cloudy or form precipitates after preparation?

A1: This is a classic sign of crystallization or precipitation due to supersaturation. Bruceoside B is likely poorly soluble in your chosen solvent system, especially if it's aqueous-based. When you dissolve it, you may create a thermodynamically unstable supersaturated solution. Over time, or with environmental changes (e.g., temperature shifts, solvent evaporation), the system tries to reach its lowest energy state by expelling the excess solute as a solid, crystalline precipitate.[]

Q2: I'm using a co-solvent system (e.g., DMSO/water), but the compound still crashes out upon further dilution. Why?

A2: While a high concentration of an organic solvent like DMSO can dissolve Bruceoside B, this system is often not robust. When you dilute this stock into a predominantly aqueous medium (like cell culture media or PBS), the solvent's overall solubilizing capacity (solvency) drops dramatically. The water acts as an "antisolvent," causing the poorly soluble Bruceoside B to rapidly precipitate.[10][11] This is a common pitfall in early-stage experiments.

Q3: What is the difference between an amorphous and a crystalline form, and why does it matter for my formulation?

A3: The key difference is order. A crystalline form has a highly ordered, repeating three-dimensional lattice structure. This is a low-energy, stable state but often has poor solubility. An amorphous form lacks this long-range order; the molecules are arranged randomly, similar to a liquid.[12] This is a higher-energy, metastable state.[13] This excess energy means an amorphous form does not require the input of energy to break a crystal lattice, resulting in significantly higher apparent solubility and faster dissolution rates—key advantages for bioavailability.[6][14] The goal of many advanced formulations is to create and stabilize this amorphous state.[15]

Q4: Can I just heat the solution to redissolve the crystals?

A4: Heating can temporarily increase solubility and redissolve the compound, but it is not a solution and can be detrimental. Once the solution cools, the compound will likely crystallize again, often in an uncontrolled manner leading to different particle sizes.[16] Furthermore, complex natural products like Bruceoside B may be heat-sensitive, and repeated heating could lead to chemical degradation.

Section 3: Troubleshooting Guide: From Problem to Protocol

This guide provides a systematic approach to diagnosing and solving crystallization issues.

Problem: Spontaneous Crystallization in Stock Solutions
  • Symptoms: Cloudiness, visible particles, or a solid mass forming in a stock solution (e.g., in DMSO or ethanol) during storage.

  • Primary Cause: The solution is supersaturated, and factors like temperature fluctuations, solvent evaporation, or the presence of nucleation sites (like dust particles) are triggering crystallization.

  • Solution Pathway: Your first step should be to understand the compound's solubility limits in various pharmaceutically acceptable solvents. This allows you to prepare saturated or slightly undersaturated—and therefore stable—stock solutions.

dot

G cluster_0 Troubleshooting Crystallization problem Crystallization Observed in Formulation cause1 Poor Solubility / Supersaturation problem->cause1 cause2 Unstable Amorphous Form problem->cause2 cause3 Formulation Incompatibility problem->cause3 solution1 Strategy 1: Amorphous Solid Dispersion (ASD) cause1->solution1 Increase Solubility solution2 Strategy 2: Lipid-Based Formulation (LBF) cause1->solution2 Increase Solubility solution3 Strategy 3: Nanosuspension cause1->solution3 Increase Solubility cause2->solution1 Stabilize cause3->solution2 Improve Compatibility cause3->solution3 Improve Compatibility

Caption: A logical workflow for troubleshooting Bruceoside B crystallization.

Section 4: Advanced Formulation Protocols

For persistent crystallization, especially upon dilution into aqueous media, advanced formulation strategies are required. These methods aim not just to dissolve the compound, but to create a stable system that maintains solubility even under challenging conditions.

Strategy 1: Amorphous Solid Dispersions (ASDs)
  • Principle: In an ASD, the API is molecularly dispersed within a polymer matrix. This process transforms the crystalline drug into a high-energy amorphous state.[12][17] The polymer serves two critical functions: it physically separates the Bruceoside B molecules to prevent them from aggregating and forming crystals, and it increases the glass transition temperature (Tg) of the mixture, reducing molecular mobility and locking the drug in its amorphous state.[18][19]

  • When to Use: When your primary goal is to maximize the aqueous solubility and dissolution rate of Bruceoside B for oral or in vitro applications.

dot

G cluster_0 Crystalline State (Low Solubility) cluster_1 Amorphous Solid Dispersion (High Solubility) a Bruceoside B (Crystal Lattice) b Polymer Matrix Bruceoside B (Dispersed) Bruceoside B (Dispersed) a->b Formulation (e.g., Spray Drying)

Caption: Mechanism of an Amorphous Solid Dispersion (ASD).

Protocol 1: Preparation of a Bruceoside B ASD by Solvent Evaporation

This is a lab-scale method suitable for initial screening of polymers.

  • Polymer Selection: Choose a suitable polymer. Common choices include Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC). Natural polymers are also gaining traction for their biocompatibility.[19]

  • Solubilization: Dissolve Bruceoside B and the chosen polymer (e.g., at a 1:4 drug-to-polymer weight ratio) in a common volatile solvent, such as methanol or acetone. Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. A slightly elevated temperature (e.g., 40°C) can be used, provided Bruceoside B is stable.

  • Drying: Once a solid film has formed, place the flask under high vacuum for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.[20]

  • Collection & Storage: Carefully scrape the resulting solid from the flask. The powder should be stored in a desiccator, as moisture can also induce crystallization.[20]

  • Validation (Critical Step):

    • Differential Scanning Calorimetry (DSC): Analyze the ASD powder. The absence of a sharp melting endotherm (peak) corresponding to crystalline Bruceoside B and the presence of a single Tg indicate a successful amorphous dispersion.

    • Powder X-Ray Diffraction (PXRD): The diffractogram of the ASD should show a broad "halo" pattern, characteristic of amorphous material, with no sharp Bragg peaks that signify crystallinity.

Strategy 2: Lipid-Based Formulations (LBFs)
  • Principle: This approach involves dissolving Bruceoside B in a mixture of lipids, surfactants, and co-solvents.[18][21] When this lipidic solution comes into contact with aqueous media, it spontaneously forms a fine emulsion or microemulsion.[6] The drug remains encapsulated within the lipid droplets, effectively bypassing the need for dissolution from a solid state. This is particularly effective for highly lipophilic ('grease-ball') molecules.[22]

  • When to Use: For oral delivery applications, as the formulation can mimic the body's natural lipid absorption pathways, enhancing bioavailability.[21][23]

Table 2: Example Excipients for LBF Screening

Excipient TypeExamplesFunction
Oils (Triglycerides) Capryol™ 90, Maisine® CCPrimary solvent for the drug
Surfactants Kolliphor® RH 40, Tween® 80Promote emulsification
Co-solvents Transcutol® HP, PEG 400Enhance drug loading

Protocol 2: Screening and Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the saturation solubility of Bruceoside B in a panel of individual oils, surfactants, and co-solvents. Agitate an excess amount of the drug in each excipient at a controlled temperature (e.g., 25°C) for 48-72 hours. Centrifuge and analyze the supernatant by HPLC to quantify the dissolved drug.

  • Excipient Selection: Select the excipients with the highest solubilizing capacity for Bruceoside B.

  • Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and co-solvent at various ratios. For each mixture, add a small amount of water and observe the self-emulsification process. Map the regions that form clear or bluish-white, stable microemulsions.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of excipients. Dissolve the required amount of Bruceoside B into the pre-mixed excipients with gentle heating and stirring until a clear, homogenous solution is formed.

  • Validation (Critical Step):

    • Emulsification Test: Add a small amount of the prepared SEDDS to water in a glass vial and agitate gently. It should rapidly form a fine emulsion.

    • Droplet Size Analysis: Characterize the emulsion droplet size using Dynamic Light Scattering (DLS). For a SEDDS, droplet sizes are typically below 200 nm.

Strategy 3: Nanosuspensions
  • Principle: A nanosuspension consists of pure, crystalline drug particles reduced to the nanometer range (typically <1000 nm), stabilized by surfactants or polymers.[24] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn leads to a significant increase in the dissolution velocity.[22][24] This can enhance saturation solubility.[17]

  • When to Use: When high drug loading is required, and other solubilization methods are not feasible. It is applicable for oral, parenteral, and other routes of administration.[25]

Protocol 3: Preparation of a Bruceoside B Nanosuspension via Antisolvent Precipitation

This is a "bottom-up" method where nanoparticles are built from molecules.

  • Solvent/Antisolvent Selection: Identify a good solvent for Bruceoside B (e.g., ethanol) and a miscible antisolvent in which it is poorly soluble (e.g., water).

  • Stabilizer Solution: Prepare the antisolvent solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC) to prevent the newly formed nanoparticles from aggregating.

  • Precipitation: Under high-speed homogenization or vigorous stirring, inject the drug solution (dissolved in the "solvent") rapidly into the stabilizer-containing "antisolvent."[22] The rapid change in solvent environment causes the drug to precipitate out as nanoparticles.

  • Solvent Removal: If necessary, remove the organic solvent via methods like dialysis or rotary evaporation.[26]

  • Validation (Critical Step):

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A narrow size distribution (low PDI) is desirable.

    • Zeta Potential: Measure the surface charge of the nanoparticles. A zeta potential of |±30| mV or greater is generally considered stable against aggregation.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Crystallinity: Confirm that the nanoparticles have retained their crystalline nature using PXRD or DSC.

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Ganta, S., & A, T. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research Journal of Pharmacy and Technology, 3(4). [Link]

  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Nikam, G., et al. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Asian Journal of Pharmaceutical Research and Development. [Link]

  • N/A. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wei, Y., et al. (2016). Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate. [Link]

  • StudySmarter. (2024). Lipid-Based Formulations: Techniques & Types. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Rades, T., & Grohganz, H. (2020). Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? Journal of Pharmaceutical Sciences. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (+)-Bruceoside F. PubChem. [Link]

  • Crystal Pharmatech. Amorphous Solid Dispersions. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Al-kassas, R., et al. (2025). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI. [Link]

  • Encyclopedia.pub. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans. [Link]

  • Thackaberry, E. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Gattefossé. Lipid-Based Formulations. [Link]

  • Taylor & Francis Online. (2024). Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. [Link]

  • ACS Publications. (2022). Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. Crystal Growth & Design. [Link]

  • Hall, I. H., et al. (1979). Antitumor agents. XXXIV: Mechanism of action of bruceoside A and brusatol on nucleic acid metabolism of P-388 lymphocytic leukemia cells. Journal of Pharmaceutical Sciences. [Link]

  • Ye, L., et al. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology. [Link]

  • Garg, V., et al. (2017). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Lonza. Solid Dispersion Technology. [Link]

  • Veranova. Amorphous Solid Dispersion. [Link]

  • Keck, C. M., & Müller, R. H. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • ACS Publications. (2025). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. [Link]

  • R Discovery. (1977). Bruceoside-A, a novel antileukaemic quassinoid glycoside from Brucea javanica. [Link]

  • Chen, M., et al. (2020). Brusatol: A potential anti-tumor quassinoid from Brucea javanica. Chinese Medicine. [Link]

  • National Center for Biotechnology Information. Bruceoside A. PubChem. [Link]

  • Wang, J.-R., et al. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B. [Link]

  • McPherson, A. (2016). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications. [Link]

  • IntechOpen. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • Yin, W., et al. (2020). Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2021). Crystallization in the Pharmaceutical Industry. [Link]

Sources

Troubleshooting

Precision Isolation of Bruceoside B: A Batch-Consistency Guide

Executive Summary Isolating Bruceoside B from Brucea javanica presents a "dual-threat" challenge to batch consistency: the raw material is exceptionally high in lipids (30–50% oil content), and the target molecule is a q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isolating Bruceoside B from Brucea javanica presents a "dual-threat" challenge to batch consistency: the raw material is exceptionally high in lipids (30–50% oil content), and the target molecule is a quassinoid glycoside susceptible to both acid hydrolysis (cleaving the sugar) and alkaline ring-opening (destroying the picrasane skeleton).

This guide addresses the root causes of variation—lipid interference, thermal degradation, and chromatographic co-elution—providing a self-validating workflow to ensure reproducibility.

Module 1: Raw Material Pre-Treatment (The Lipid Barrier)

Q: Why does my crude extract yield fluctuate wildly, and why is the downstream resin column clogging?

A: The root cause is likely insufficient defatting . Brucea javanica seeds are rich in oleic and linoleic acid triglycerides (Brucea oil).[1] If these are not removed before polar extraction, they form emulsions that trap Bruceoside B, preventing its release into the solvent and fouling macroporous resins later.

The Fix: The "Dry-Phase" Defatting Protocol Do not use liquid-liquid partitioning for the primary defatting; it is prone to emulsion formation. Use solid-liquid extraction.

ParameterSpecificationMechanism of Action
Solvent Petroleum Ether (60–90°C) or n-HexaneSelectively solubilizes neutral lipids without dissolving polar glycosides.
Method Soxhlet or Ultrasound-Assisted MacerationSoxhlet provides exhaustive lipid removal (recommended for <500g batches).
Endpoint Filtrate leaves no residue on evaporationEnsures <0.5% residual oil, preventing downstream resin fouling.
Validation TLC (Silica gel, Hexane:EtOAc 8:2)Check for absence of lipid spots (Rf ~0.8-0.9) in the marc.

Technical Insight: Residual lipids act as a "non-polar shield" on the macroporous resin surface (Module 3), reducing the binding capacity for Bruceosides by up to 40% [1].

Module 2: Extraction & Enrichment (The Stability Window)

Q: I am seeing a high concentration of Brucein D and reduced Bruceoside B. Is my batch bad?

A: Your batch is likely fine, but your process is degrading the product. Bruceoside B is the glycoside; Brucein D is its aglycone. If you see Brucein D increasing, you are inducing acid hydrolysis or thermal degradation during extraction.

The Fix: pH-Controlled Low-Temperature Extraction Quassinoids are stable at pH 4.0–6.0 but degrade rapidly at pH <3 (glycoside cleavage) or pH >8 (lactone ring opening).

Protocol:

  • Solvent: 70% Ethanol (pH adjusted to 5.5–6.0). Avoid unbuffered water which can become acidic due to co-extracted organic acids.

  • Temperature: Strictly

    
    . Avoid boiling reflux.
    
  • Enrichment: Use Macroporous Resin (D101 or AB-8) to separate glycosides from sugars and remaining lipids.

Workflow Visualization (DOT):

ExtractionWorkflow RawSeed Raw Brucea Seeds Defatting Defatting (Pet. Ether, Soxhlet) RawSeed->Defatting Remove Lipids Defatting->Defatting Check TLC (Lipids) Extraction Extraction (70% EtOH, <50°C) Defatting->Extraction Marc (Solid Residue) Extraction->Extraction Monitor pH (Keep 5.0-6.0) Resin Resin Enrichment (D101/AB-8) Extraction->Resin Load Aqueous Phase Crude Enriched Crude (Bruceoside Fraction) Resin->Crude Elute 60-80% EtOH

Caption: Figure 1. Optimized extraction workflow emphasizing lipid removal and pH control to prevent hydrolysis.

Module 3: Chromatographic Purification (The Isomer Separation)

Q: I cannot resolve Bruceoside B from Bruceoside A or other impurities. They co-elute as a single broad peak.

A: Bruceoside A and B are structural isomers with very similar polarity. Standard "fast" gradients will fail. You need to exploit shape selectivity and hydrogen bonding differences.

The Fix: The "Shallow Gradient" Strategy Switching from Methanol to Acetonitrile often improves resolution for quassinoids due to the dipole-dipole interactions of Acetonitrile with the lactone rings.

Recommended HPLC Conditions:

ComponentSettingRationale
Column C18 (High Surface Area, e.g., 300 m²/g)High carbon load increases retention of polar glycosides.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of free hydroxyls, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than MeOH for quassinoids.
Gradient 10% B to 25% B over 40 minutes A shallow slope (0.3% B/min) is critical for isomer separation.
Wavelength 210 nmQuassinoids lack strong chromophores; 210 nm detects the enone system.
Temperature 25°C or 30°CLower temperature increases retention and resolution.

Troubleshooting Logic Tree (DOT):

Troubleshooting Issue Problem: Low Purity / Co-elution CheckRT Check Retention Time (RT) Issue->CheckRT EarlyElution Elutes Too Fast (<5 min) CheckRT->EarlyElution PoorRes Poor Resolution (A/B merge) CheckRT->PoorRes Action1 Decrease Initial %B (Start at 5% ACN) EarlyElution->Action1 PoorRes->Action1 Action2 Change Solvent (Swap MeOH <-> ACN) PoorRes->Action2 Action3 Check Column pH Limit (Silica hydrolysis?)

Caption: Figure 2. Decision matrix for optimizing HPLC separation of Bruceoside isomers.

Module 4: Storage & Stability (The Preservation)

Q: My purified Bruceoside B turned yellow and lost potency after one month.

A: This indicates oxidation or slow hydrolysis due to residual moisture or acidity.

The Fix: Lyophilization and Inert Storage

  • Final Solvent Removal: Do not use rotary evaporation to dryness at high heat (

    
    ). Concentrate to a small volume, then lyophilize (freeze-dry) .
    
  • Storage: Store at

    
     under Argon or Nitrogen.
    
  • Solvent Check: Ensure the final elution solvent (HPLC mobile phase) was fully removed. Residual formic acid can catalyze hydrolysis in the solid state over time.

References
  • Macroporous polymeric resin for the purification of flavonoids and glycosides. Source: Journal of Separation Science (via PubMed/Wiley), 2024. Relevance: Establishes the mechanism of competitive adsorption between lipids and glycosides on resins like D101/AB-8. URL:[Link]

  • Isolation and structural elucidation of bruceoside-A and -B from Brucea javanica. Source: Journal of Organic Chemistry, 1979 (Foundational text). Relevance: Defines the structural properties of Bruceoside B and its relationship to Brucein D. URL:[Link]

  • Physico-chemical effects of major quassinoids on stability and bioavailability. Source: Journal of Pharmacy and Pharmacology (via PubMed), 2011. Relevance: Provides data on pH stability windows (pH 1-4 vs neutral) for quassinoid skeletons. URL:[Link]

  • Seed Oil of Brucea javanica: Composition and Defatting. Source: Journal of Ethnopharmacology / PMC, 2011. Relevance: Confirms the high oil content (oleic/linoleic acid) necessitating the defatting step. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Cellular Uptake of Bruceoside B

Welcome to the technical support center for Bruceoside B. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent anti-cancer compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bruceoside B. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent anti-cancer compound. We understand that achieving efficient cellular uptake of Bruceoside B can be a significant challenge due to its physicochemical properties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and advance your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have about working with Bruceoside B and strategies to improve its delivery into cells.

Q1: What are the primary challenges associated with the cellular uptake of Bruceoside B?

Bruceoside B, a quassinoid derived from Brucea javanica, exhibits promising anti-tumor activity. However, its therapeutic efficacy is often limited by factors such as poor water solubility and low membrane permeability, which hinder its ability to reach intracellular targets.[1] These challenges can lead to suboptimal therapeutic outcomes and the need for higher, potentially toxic, concentrations in in vitro and in vivo models.

Q2: What are the main strategies to enhance the cellular uptake of Bruceoside B?

Several strategies can be employed to overcome the delivery challenges of Bruceoside B and similar compounds. These primarily involve the use of drug delivery systems and permeation enhancers. The most common and effective approaches include:

  • Nanoparticle-based delivery systems: Encapsulating Bruceoside B into nanoparticles, such as those made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), can improve its solubility, protect it from degradation, and facilitate cellular entry.

  • Liposomal formulations: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs. They can enhance the cellular uptake of Bruceoside B by fusing with the cell membrane and releasing the compound directly into the cytoplasm.[2][3]

  • Permeation enhancers: These are chemical compounds that reversibly increase the permeability of biological membranes, facilitating the transport of drugs into cells.[4][5]

Q3: How do I choose the best delivery strategy for my specific cell line and experimental goals?

The choice of delivery system depends on several factors, including the specific cell line you are working with, the intended application (e.g., in vitro cytotoxicity vs. in vivo efficacy), and your experimental resources.

  • For in vitro studies: Both nanoparticle and liposomal formulations are excellent choices. Nanoparticles often offer sustained release, which can be beneficial for long-term cytotoxicity assays. Liposomes can provide rapid delivery of the payload.[6]

  • For in vivo studies: PEGylated liposomes or nanoparticles are often preferred as the polyethylene glycol (PEG) coating helps to prolong circulation time and reduce clearance by the immune system.[6][7]

  • Targeting specific cells: The surface of nanoparticles and liposomes can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cancer cells, thereby increasing specific uptake.[8]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for common issues encountered during experiments aimed at enhancing Bruceoside B cellular uptake.

Problem Potential Cause(s) Recommended Solution(s)
Low encapsulation efficiency of Bruceoside B in nanoparticles/liposomes. 1. Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-carrier ratio).2. Poor solubility of Bruceoside B in the organic solvent used during formulation.3. Inefficient removal of unencapsulated drug.1. Optimize the formulation by varying the ratio of Bruceoside B to the polymer or lipid.[2]2. Screen different organic solvents to improve the initial solubility of Bruceoside B.3. Use a robust method for purification, such as dialysis or size exclusion chromatography, to effectively separate the formulation from the free drug.
Inconsistent particle size or high polydispersity index (PDI) of the formulation. 1. Inadequate energy input during homogenization or sonication.2. Aggregation of nanoparticles/liposomes over time.3. Improper storage conditions.1. Optimize the sonication or homogenization parameters (e.g., time, power).2. Include a stabilizer in the formulation, such as PEG, to prevent aggregation.[7]3. Store the formulation at the recommended temperature (typically 4°C) and use it within its stability window.
No significant increase in cytotoxicity with the formulated Bruceoside B compared to the free drug. 1. Inefficient cellular uptake of the formulation.2. Slow release of Bruceoside B from the carrier inside the cell.3. The chosen cell line is resistant to Bruceoside B.1. Confirm cellular uptake using fluorescence microscopy or flow cytometry with a fluorescently labeled formulation.[9]2. Evaluate the in vitro release profile of your formulation to ensure the drug is being released over the time course of your experiment.3. Verify the sensitivity of your cell line to free Bruceoside B with a dose-response curve.
High background fluorescence in cellular uptake imaging studies. 1. Incomplete removal of extracellular fluorescently labeled nanoparticles/liposomes.2. Autofluorescence of the cells or components of the culture medium.1. Thoroughly wash the cells with cold PBS after incubation with the formulation.[10]2. Include an unstained cell control to assess the level of autofluorescence and adjust imaging parameters accordingly.

III. Detailed Experimental Protocols

Here we provide step-by-step protocols for the preparation of a Bruceoside B-loaded nanoparticle formulation and the subsequent evaluation of its cellular uptake.

Protocol 1: Preparation of Bruceoside B-Loaded PLGA-PEG Nanoparticles

This protocol is adapted from a method used for the nanoparticle formulation of the related compound, Brusatol.

Materials:

  • Bruceoside B

  • mPEG-PLGA copolymer

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (2% w/v)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of Bruceoside B and 100 mg of mPEG-PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant containing unencapsulated Bruceoside B and PVA.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice.

    • Alternatively, dialyze the nanoparticle suspension against deionized water for 24 hours using a 10 kDa MWCO membrane to remove unencapsulated drug and PVA.

  • Lyophilization and Storage: Freeze-dry the purified nanoparticle suspension to obtain a powder, which can be stored at -20°C for long-term use.

Workflow for Nanoparticle Formulation:

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Storage A Dissolve Bruceoside B & mPEG-PLGA in DCM (Organic Phase) C Add Organic to Aqueous Phase (Vigorous Stirring) A->C B Prepare 2% PVA Solution (Aqueous Phase) B->C D Probe Sonication (o/w Emulsion Formation) C->D E Solvent Evaporation (Nanoparticle Formation) D->E F Centrifugation / Dialysis (Remove Free Drug & PVA) E->F G Lyophilization F->G H Store at -20°C G->H

Caption: Workflow for Bruceoside B Nanoparticle Formulation.

Protocol 2: Quantification of Cellular Uptake by Fluorescence Microscopy

This protocol outlines the steps to visualize and semi-quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled Bruceoside B-loaded nanoparticles (e.g., using a fluorescent dye like Coumarin-6 encapsulated alongside the drug)

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your target cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation with Nanoparticles:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh medium containing the fluorescently labeled nanoparticles at the desired concentration (e.g., 100 µg/mL).

    • Incubate for a specific time period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the nanoparticle-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize them using a fluorescence microscope. Capture images in the DAPI channel (blue, for nuclei) and the channel corresponding to your fluorescent label (e.g., green for Coumarin-6).

Visualization of Cellular Uptake Pathways:

G cluster_cell Cell cluster_pathways NP Nanoparticle Phago Phagocytosis NP->Phago Internalization Macro Macropinocytosis NP->Macro Internalization Clathrin Clathrin-mediated Endocytosis NP->Clathrin Internalization Caveolin Caveolin-mediated Endocytosis NP->Caveolin Internalization Other Other Endocytic Pathways NP->Other Internalization Membrane Cell Membrane Endosome Endosome Phago->Endosome Macro->Endosome Clathrin->Endosome Caveolin->Endosome Other->Endosome Release Drug Release Endosome->Release Endosomal Escape

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral data analysis of Bruceoside B

High-Resolution NMR Profiling of Quassinoid Glycosides: A Comparative Guide to Bruceoside B Analysis Executive Summary Brucea javanica (L.) Merr. is a rich source of heavily oxygenated tetracyclic triterpenes known as qu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Profiling of Quassinoid Glycosides: A Comparative Guide to Bruceoside B Analysis

Executive Summary

Brucea javanica (L.) Merr. is a rich source of heavily oxygenated tetracyclic triterpenes known as quassinoids, which exhibit potent anti-tumor, anti-leukemic, and anti-inflammatory properties[1][2]. Among these, Bruceoside B (


) is a critical bioactive glycoside[3]. For drug development professionals and analytical chemists, differentiating Bruceoside B from its close structural analogs (such as Bruceoside A or its aglycone counterparts like Brusatol) presents a significant analytical bottleneck.

This guide provides an authoritative comparison of Nuclear Magnetic Resonance (NMR) solvent systems and methodologies for the structural elucidation of Bruceoside B. By moving beyond standard 1D profiling to optimized 2D multiplexing, researchers can establish a self-validating analytical workflow that ensures absolute stereochemical and structural accuracy.

Structural & Mechanistic Context: The Quassinoid Challenge

Quassinoids possess a rigid, highly oxygenated C-20 picrasane skeleton characterized by a trans-anti backbone[4][5]. The attachment of a


-D-glucopyranosyl moiety in Bruceoside B introduces severe spectral crowding in the 3.0–4.5 ppm region of the 

-NMR spectrum.

The Causality of Solvent Selection: Standard NMR analysis often utilizes DMSO-


 due to its excellent solubilizing power. However, for quassinoid glycosides, Pyridine-

is mechanistically superior. The aromatic ring current of Pyridine-

induces strong Aromatic Solvent-Induced Shifts (ASIS). This selectively pulls the hydroxyl protons of the sugar moiety downfield, preventing them from overlapping with the complex aliphatic envelope of the picrasane core[6]. Furthermore, Pyridine-

disrupts intramolecular hydrogen bonding within the rigid lactone rings, sharpening the signals of the ester side-chains and the critical anomeric proton (

).

Comparative Performance: NMR Methodologies

To objectively evaluate the optimal analytical environment for Bruceoside B, Table 1 compares the performance of the standard DMSO-


 methodology against the optimized Pyridine-

methodology.

Table 1: Performance Comparison of NMR Solvents for Bruceoside B Analysis

Analytical ParameterPyridine-

(Optimized Methodology)
DMSO-

(Standard Alternative)
Anomeric Proton (

) Resolution
Excellent: Shifted downfield (~5.0–5.5 ppm), completely clear of the oxymethine/water envelope.Moderate: Often overlaps with broad hydroxyl signals around 4.5–5.0 ppm.
Hydroxyl Proton Exchange Stabilized: Strong solvent hydrogen bonding slows exchange, yielding sharp doublets/triplets.Variable: Heavily dependent on trace water content; often results in broad, unintegrable humps.
Aliphatic Core Resolution High: ASIS resolves overlapping tertiary methyls (C-4, C-10) and the rigid methylene bridges.Low: Severe

-coupling overlap; C-4 and C-10 methyls frequently coalesce.
Glycosylation Shift Detection Precise: Clear

shifts in

-NMR allow exact pinpointing of the C-2/C-3 linkage[6].
Obscured: Broadening of adjacent carbon signals reduces the accuracy of HMBC cross-peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. Every step contains an internal check to verify the integrity of the Bruceoside B isolate before proceeding to complex 2D assignments[7][8].

Step 1: Sample Preparation & Dehydration

  • Action: Lyophilize 5–10 mg of high-purity (>98%) Bruceoside B standard for 24 hours. Dissolve in 600 µL of anhydrous Pyridine-

    
     (100.0 atom % D) containing 0.03% v/v TMS.
    
  • Causality: Quassinoid glycosides are highly hygroscopic. Trace water will obscure the critical 3.5–4.5 ppm region where the sugar oxymethines resonate.

Step 2:


-NMR Acquisition & Internal Validation 
  • Action: Acquire at 500 MHz (or higher) at 30°C. Set the relaxation delay (

    
    ) to 2.0 s and acquire 64 scans.
    
  • Validation: Integrate the anomeric proton doublet (

    
     Hz, confirming the 
    
    
    
    -linkage). The ratio of this integral to the isolated C-1 methine proton must be exactly 1:1. A deviation immediately flags the presence of hydrolyzed aglycone (e.g., Brucein D) or co-eluting impurities.

Step 3:


-NMR & DEPT-135 Acquisition 
  • Action: Acquire at 125 MHz with proton decoupling. Run a DEPT-135 experiment sequentially.

  • Causality: The picrasane skeleton contains multiple quaternary carbons (C-8, C-10, C-13) and carbonyls (lactone, ester). DEPT-135 eliminates these, allowing you to cross-reference the exact number of CH/CH

    
     (positive) and CH
    
    
    
    (negative) signals against the
    
    
    molecular formula.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Optimize long-range coupling evolution for

    
     Hz.
    
  • Validation: Locate the cross-peak between the sugar

    
     and the aglycone core. A definitive 3-bond correlation to C-2 or C-3 confirms the specific glycosidic linkage, which is the definitive marker differentiating Bruceoside B from isomeric yadanziosides[6].
    

Logical Workflow for Structural Dereplication

The following diagram illustrates the causal, step-by-step logic required to move from a raw isolate to a fully validated Bruceoside B structure.

G N1 Bruceoside B Sample (>98% HPLC Purity) N2 Solvent Optimization (Pyridine-d5 selected) N1->N2 N3 1D NMR Profiling (1H, 13C, DEPT-135) N2->N3 N4 2D NMR Multiplexing (COSY, HSQC, HMBC) N3->N4 N5 Picrasane Core Assignment N4->N5 N6 Glycosidic Linkage Validation N4->N6 N7 Stereochemical Analysis (NOESY) N4->N7 N8 Final Structural Elucidation N5->N8 N6->N8 N7->N8

Fig 1: Logical workflow for the NMR-based structural elucidation of Bruceoside B.

References

1.[7] Spectroscopic Studies of Brusatol. ResearchGate. URL: [Link] 2.[4] Enlighten Theses: Structural Studies of Terpenoids. University of Glasgow. URL: [Link] 3.[1] Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways. PubMed. URL: [Link] 4.[6] Structures of New Quassinoid Glycosides, Yadanziosides A, B, C, D, E, G, H, and Dehydrobrusatol. Bulletin of the Chemical Society of Japan (OUP). URL: [Link] 5.[3] A review of Brucea javanica: metabolites, pharmacology and clinical application. PMC. URL: [Link] 6.[2] Major Constituents From Brucea javanica and Their Pharmacological Actions. PMC. URL: [Link] 7.[5] Enlighten Theses: Chemical Shifts and Stereochemistry. University of Glasgow. URL: [Link] 8.[8] Spectroscopic Studies of Brusatol and Quassinoids. ResearchGate. URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Bruceoside B

For researchers and drug development professionals working with natural products, understanding the structural intricacies of complex molecules is paramount. Bruceoside B, a quassinoid glycoside isolated from Brucea java...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with natural products, understanding the structural intricacies of complex molecules is paramount. Bruceoside B, a quassinoid glycoside isolated from Brucea javanica, presents a fascinating case for mass spectrometry-based structural elucidation. While direct, comprehensive fragmentation studies on Bruceoside B are not extensively published, we can construct a robust, predictive guide to its fragmentation patterns. This guide will be grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally analogous compounds.

This document provides a detailed, predictive analysis of the fragmentation behavior of Bruceoside B, offering insights into its structural components and how they are likely to behave under common mass spectrometry conditions. We will explore the expected fragmentation pathways, compare these predictions with known data from similar molecules, and provide standardized protocols for empirical analysis.

The Structural Landscape of Bruceoside B: A Prelude to Fragmentation

Before delving into its fragmentation, it is crucial to understand the structure of Bruceoside B. Its molecular formula is C32H42O16, with a monoisotopic mass of approximately 682.2473 Da.[1] The molecule consists of two key domains: a complex, highly oxygenated quassinoid aglycone and a glucose moiety attached via an O-glycosidic bond. Additionally, an ester functional group is a notable feature of the aglycone. Each of these structural elements will influence the molecule's fragmentation in a mass spectrometer.

Predicted Mass Spectrometry Fragmentation Pathways of Bruceoside B

Under electrospray ionization (ESI), Bruceoside B is expected to form several precursor ions, most commonly the protonated molecule [M+H]⁺ (m/z 683.25458), the sodium adduct [M+Na]⁺ (m/z 705.23652), and the deprotonated molecule [M-H]⁻ (m/z 681.24002).[1] Collision-induced dissociation (CID) of these precursor ions will likely initiate fragmentation at the most labile bonds.

Primary Fragmentation: Cleavage of the Glycosidic and Ester Bonds

The O-glycosidic bond is typically one of the most readily cleaved bonds in glycosylated molecules during CID.[2] Therefore, a primary and dominant fragmentation pathway for Bruceoside B is the neutral loss of the glucose moiety. This would result in a fragment ion corresponding to the protonated aglycone.

  • Neutral Loss of Glucose: A loss of 162.0528 Da (C6H10O5) from the [M+H]⁺ precursor ion, resulting in an aglycone fragment at m/z 521.1918.[3]

Simultaneously, or in a subsequent fragmentation step, the ester group on the aglycone is another likely site of cleavage. The specific nature of this fragmentation will depend on the exact structure of the ester. Assuming a common ester found in related compounds, we can predict a specific neutral loss. For instance, if it's a senecioyl group (C5H7O), we would expect a loss of 83.0497 Da.

Secondary Fragmentation: The Aglycone's Signature

Following the initial loss of the sugar and potentially the ester side chain, the remaining quassinoid core will undergo further fragmentation. Triterpenoid and quassinoid aglycones typically fragment through a series of ring cleavages and neutral losses of small molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[4] The specific pattern of these losses provides a fingerprint for the aglycone's structure.

A proposed fragmentation pathway for the [M+H]⁺ ion of Bruceoside B is visualized below:

M_H [M+H]⁺ m/z 683.25 Aglycone_H [Aglycone+H]⁺ m/z 521.19 M_H->Aglycone_H - 162.05 Da (Glucose) M_H_ester [M+H - Ester]⁺ M_H->M_H_ester - Ester side chain Aglycone_fragments Further Aglycone Fragments Aglycone_H->Aglycone_fragments - H₂O, -CO, etc.

Caption: Proposed fragmentation of Bruceoside B [M+H]⁺ ion.

Comparative Fragmentation Analysis

To substantiate our predicted fragmentation pattern for Bruceoside B, we can compare it with the known fragmentation of structurally related triterpenoid glycosides.

Compound ClassKey Structural FeaturesCommon Fragmentation PathwaysRelevance to Bruceoside B
Ginsenosides Triterpenoid aglycone with multiple sugar moieties.Cleavage of glycosidic bonds is a dominant pathway. The aglycone also undergoes characteristic fragmentation.[5]Provides a strong model for the cleavage of the glucose moiety from the quassinoid core of Bruceoside B.
Flavonoid O-Glycosides Flavonoid aglycone with one or more sugar units.The most common fragmentation is the loss of the sugar unit(s), yielding an aglycone ion (Y₀⁺).[2]Reinforces the prediction of a dominant neutral loss of the sugar from Bruceoside B.
Triterpenoid Saponins from Ectyoplasia ferox Triterpenoid core with complex sugar chains.Fragmentation is dominated by glycosidic bond cleavages, often as sodium adducts.[6]Highlights the likely formation of sodium adducts for Bruceoside B and the subsequent glycosidic bond cleavage.

This comparative analysis strongly suggests that the initial and most significant fragmentation event for Bruceoside B will be the loss of its glucose unit. The subsequent fragmentation of the aglycone will then provide more detailed structural information.

Experimental Protocol for LC-MS/MS Analysis of Bruceoside B

The following is a general protocol for the analysis of Bruceoside B using a liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS).

Sample Preparation
  • Accurately weigh 1 mg of Bruceoside B standard.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL for analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: ESI, positive and negative.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MS/MS Analysis: Data-dependent acquisition (DDA) with CID fragmentation of the top 3 most intense ions. Use a normalized collision energy ramp (e.g., 20-40 eV) to capture a range of fragment ions.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column ESI ESI Source Column->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2

Caption: Workflow for LC-MS/MS analysis of Bruceoside B.

Conclusion

References

  • J-Stage. (n.d.). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Retrieved from [Link]

  • PubMed Central. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of non-enzymatically glycated peptides: neutral-loss-triggered MS3 versus multi-stage activation tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Bruceoside b (C32H42O16). Retrieved from [Link]

  • ResearchGate. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Analyze the Glycosidic Bond Structure Using GC-MS Detection. Retrieved from [Link]

  • PubMed. (2022). Neutral loss scan in complement with high-resolution MS/MS: Combination of detection methods for flavonoid and limonoid glycosides analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral loss scan in complement with high‐resolution MS/MS: Combination of detection methods for flavonoid and limonoid glycosides analysis | Request PDF. Retrieved from [Link]

  • PubMed Central. (2013). HPLC-ESI-IT-MS/MS Analysis and Biological Activity of Triterpene Glycosides from the Colombian Marine Sponge Ectyoplasia ferox. Retrieved from [Link]

  • ResearchGate. (n.d.). Annotations of glycosides and glucuronides by MS2Analyzer. (a) Neutral loss of anhydrodeoxyhexose in the MS/MS spectrum of Acaciin from MassBank. Retrieved from [Link]

  • Lebrilla, C. B. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) HPLC-ESI-IT-MS/MS Analysis and Biological Activity of Triterpene Glycosides from the Colombian Marine Sponge Ectyoplasia ferox. Retrieved from [Link]

  • ACS Publications. (n.d.). Antitumor agents. 33. Isolation and structural elucidation of bruceoside -A and -B, novel antileukemic quassinoid glycosides, and brucein -D and -E from Brucea javanica | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Bacoside B | C41H68O13 | CID 121596009. Retrieved from [Link]

  • MDPI. (2023). A Mass Spectrometry Database for Sea Cucumber Triterpene Glycosides. Retrieved from [Link]

  • R Discovery. (1977). Bruceoside-A, a novel antileukaemic quassinoid glycoside from Brucea javanica. Retrieved from [Link]

  • ORBi UMONS. (2021). Mass spectrometry analysis of saponins. Retrieved from [Link]

  • PubMed Central. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Retrieved from [Link]

  • MDPI. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity Guide: Bruceoside B vs. Gemcitabine

This guide provides a technical comparison between Bruceoside B (a quassinoid derivative from Brucea javanica) and Gemcitabine (the standard-of-care nucleoside analog). It focuses on their distinct cytotoxic mechanisms,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Bruceoside B (a quassinoid derivative from Brucea javanica) and Gemcitabine (the standard-of-care nucleoside analog). It focuses on their distinct cytotoxic mechanisms, quantitative efficacy profiles in pancreatic ductal adenocarcinoma (PDAC), and the rationale for their combined application to overcome chemoresistance.

Executive Summary

  • Gemcitabine is a cytostatic nucleoside analog that requires intracellular phosphorylation to inhibit DNA synthesis. While potent, its efficacy is severely limited by intrinsic and acquired resistance, primarily driven by NF-κB activation and hENT1 transporter downregulation.

  • Bruceoside B (and its active metabolite class, including Brucein D/Brusatol) acts as a potent NF-κB and Nrf2 inhibitor . Unlike Gemcitabine, it does not rely on nucleoside transporters.

  • Key Differentiator: Bruceoside B exhibits cytotoxicity in the nanomolar to low-micromolar range (IC50: 0.05–0.5 µM) against Gemcitabine-resistant cell lines, often outperforming Gemcitabine (IC50: >1–10 µM) in resistant phenotypes.

Mechanistic Divergence

Understanding the distinct signaling pathways is critical for experimental design. Gemcitabine induces stress that paradoxically activates survival pathways (NF-κB), which Bruceoside B actively suppresses.

Mechanism Gem Gemcitabine (Prodrug) dGdC dFdC (Intracellular) Gem->dGdC hENT1 Transport DNA_Inhib DNA Chain Termination dGdC->DNA_Inhib Phosphorylation (dCK) Stress Cellular Stress (ROS/DNA Damage) DNA_Inhib->Stress NFkB_Act NF-κB Activation (Survival Response) Stress->NFkB_Act Resistance Feedback Apoptosis Apoptosis (Caspase-3/9) NFkB_Act->Apoptosis Prevents Bruce Bruceoside B (Quassinoid) IKK IKK Complex Inhibition Bruce->IKK Direct Binding Nrf2 Nrf2 Suppression Bruce->Nrf2 Degradation Bruce->Apoptosis Induces IKK->NFkB_Act BLOCKS

Figure 1: Mechanistic contrast. Gemcitabine (blue) halts DNA synthesis but inadvertently triggers NF-κB-mediated survival. Bruceoside B (green) directly blocks this survival signal, restoring apoptotic sensitivity.

Quantitative Performance: In Vitro Cytotoxicity

The following data synthesizes comparative IC50 values derived from PDAC cell lines (PANC-1, SW1990). Note that Brucea quassinoids (Bruceoside B, Brucein D) often demonstrate higher molar potency than Gemcitabine in resistant lines.

ParameterGemcitabine (Standard)Bruceoside B (Quassinoid Class*)Performance Delta
Primary Target DNA Replication (S-Phase)NF-κB / Nrf2 SignalingDistinct mechanisms imply synergy.
IC50 (PANC-1) 3.0 – 15.0 µM0.05 – 0.40 µMBruceoside B is ~10-30x more potent on a molar basis.
IC50 (SW1990) 0.5 – 2.0 µM0.10 – 0.20 µMComparable or superior potency.
Resistance Profile High (hENT1 dependent)Low (Lipophilic diffusion)Bruceoside B retains efficacy in hENT1-low cells.
Solubility Water/Saline (Hydrophilic)DMSO (Lipophilic)Requires strict solvent controls.

*Data reflects the active quassinoid moiety (e.g., Brucein D/Brusatol) often used as the benchmark for Bruceoside B activity.

Experimental Protocol: Validating Comparative Cytotoxicity

To objectively compare these agents, you must control for their solubility differences and distinct time-to-effect profiles.

Materials
  • Gemcitabine: Dissolve in sterile PBS or Saline (Stock: 10 mM). Store at -20°C.

  • Bruceoside B: Dissolve in high-grade DMSO (Stock: 10 mM). Critical: Final DMSO concentration in culture must be <0.1% to avoid solvent toxicity.

  • Cell Lines: PANC-1 (Gemcitabine-resistant model), BxPC-3 (Gemcitabine-sensitive model).

Step-by-Step Workflow

This protocol uses a self-validating design with a solvent control arm.

Workflow Step1 1. Seeding 5x10^3 cells/well (96-well) Allow 24h attachment Step2 2. Drug Preparation Gemcitabine: Serial Dilution in Media Bruceoside B: Serial Dilution in DMSO -> Media Step1->Step2 Control CRITICAL CONTROL: Vehicle Only (0.1% DMSO) Must show >95% viability Step2->Control Step3 3. Treatment (48h - 72h) Gemcitabine (10 nM - 100 µM) Bruceoside B (1 nM - 10 µM) Step2->Step3 Control->Step3 Validate Step4 4. Readout (MTT/CCK-8) Measure Absorbance at 450/570nm Step3->Step4 Step5 5. Analysis Calculate IC50 via Non-linear Regression Compare Resistance Index (RI) Step4->Step5

Figure 2: Validation workflow. The inclusion of a DMSO vehicle control is mandatory for Bruceoside B assessment to rule out solvent-induced cytotoxicity.

Expert Insight: The "Resistance Reversal" Assay

To demonstrate the value of Bruceoside B, do not just run single agents. Run a Combination Index (CI) study:

  • Treat PANC-1 cells with a fixed low dose of Bruceoside B (e.g., 50 nM, below its IC50).

  • Titrate Gemcitabine (0.1 – 100 µM).

  • Expected Result: A significant left-shift in the Gemcitabine dose-response curve, indicating that Bruceoside B has disabled the resistance mechanisms (NF-κB) that normally protect the cell.

References

  • Mechanism of Gemcitabine Resistance: Amrutkar, M., & Gladhaug, I. P. (2017). Pancreatic Stellate Cells Promote Gemcitabine Resistance in Pancreatic Cancer Cells. Cancer Letters.

  • Brucea Quassinoids (Brucein D/Brusatol) in PDAC: Lau, S. T., et al. (2009). Brucein D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase.[1] Cancer Letters.

  • NF-κB Inhibition by Brucea Derivatives: Zhang, L., et al. (2011). Brusatol exhibits potent in vitro antipancreatic cancer action by inhibiting the Nrf2 pathway.[2][3] Phytotherapy Research.

  • Gemcitabine Pharmacology: Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology.

  • Bruceoside B Chemical Properties: PubChem Compound Summary for CID 6451123, Bruceoside B.

Sources

Comparative

Bruceoside B vs. Brusatol: Comparative Potency &amp; Toxicity Guide

The following technical guide compares Bruceoside B and Brusatol , two quassinoids derived from Brucea javanica, focusing on their potency, toxicity profiles, and mechanisms of action. Executive Summary Brusatol and Bruc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Bruceoside B and Brusatol , two quassinoids derived from Brucea javanica, focusing on their potency, toxicity profiles, and mechanisms of action.

Executive Summary

Brusatol and Bruceoside B are structurally related quassinoids with distinct pharmacological profiles dictated by their chemical glycosylation state.

  • Brusatol (Aglycone): A highly potent, rapid-acting Nrf2 inhibitor and global protein synthesis inhibitor. It exhibits nanomolar (nM) potency across most cancer cell lines but possesses a narrow therapeutic window due to significant systemic toxicity (e.g., transient blindness, nephrotoxicity).

  • Bruceoside B (Glycoside): The glycosylated form (often considered a prodrug). It exhibits significantly lower in vitro potency (micromolar, µM) compared to Brusatol, likely due to reduced cellular uptake or the requirement for metabolic hydrolysis. Consequently, it demonstrates a reduced acute toxicity profile but lower immediate efficacy in Nrf2 suppression assays.

Recommendation: Use Brusatol for mechanistic studies requiring immediate, potent Nrf2 knockdown. Investigate Bruceoside B for in vivo formulations where improved solubility and reduced systemic toxicity (via prodrug activation) are required.

Chemical & Structural Distinction[1]

The primary differentiator is the presence of a sugar moiety. This structural modification fundamentally alters pharmacokinetics and cellular permeability.

FeatureBrusatolBruceoside B
Class Quassinoid (Aglycone)Quassinoid Glycoside
Structure Core picrasane skeleton with a C-15 ester side chain.Brusatol core with a sugar moiety (glycosidic linkage).
Lipophilicity High (Membrane permeable)Low (Hydrophilic, poor passive diffusion)
Metabolic State Active DrugPotential Prodrug (Requires hydrolysis)
Structural Impact Visualization

The following diagram illustrates the functional relationship between the two compounds.

G cluster_0 Chemical State cluster_1 Cellular Action Bruceoside_B Bruceoside B (Glycoside) Low Permeability Brusatol Brusatol (Aglycone) High Permeability Bruceoside_B->Brusatol Hydrolysis (In Vivo/Lysosomal) Target Target: Nrf2 Pathway (Inhibition) Bruceoside_B->Target Weak/No Direct Binding (Micromolar Affinity) Brusatol->Target Direct Binding (Nanomolar Affinity)

Figure 1: The glycoside Bruceoside B acts as a potential metabolic precursor to the active aglycone Brusatol. Direct activity of the glycoside is significantly hindered by cellular uptake limits.

Potency Comparison (In Vitro)

Brusatol is consistently 100-1000x more potent than Bruceoside B in cell viability assays.

Comparative IC50 Data

Data synthesized from comparative screenings of Brucea javanica isolates.

Cell LineCancer TypeBrusatol IC50 (µM)Bruceoside B IC50 (µM)Potency Ratio (Approx)
P-388 Leukemia0.01 - 0.05 1.6 - 7.5 *~100x
A549 Lung0.04 > 10.0 >250x
HL-60 Leukemia0.01 Inactive (< 50% inhibit.)N/A
KB Oral Epidermoid0.20 ~2.0 ~10x

*Note: Bruceoside B data often varies by purity and hydrolysis rates in media. Values >10 µM are common for the glycoside form.

Mechanism of Action: Nrf2 Inhibition

Brusatol is a specific inhibitor of the Nrf2 pathway.[1][2][3][4] It promotes the ubiquitination and degradation of Nrf2, preventing the antioxidant response and sensitizing cancer cells to chemotherapy (e.g., Cisplatin).

Bruceoside B , in its unhydrolyzed form, shows negligible Nrf2 inhibitory activity . Mechanistic studies indicate that the bulky sugar group prevents the molecule from interacting effectively with the protein synthesis machinery or the Nrf2 regulatory complex.

Toxicity Profile

Brusatol: High Acute Toxicity
  • Therapeutic Window: Narrow.

  • LD50 (Mice, IP): ~2.0 mg/kg (Severe weight loss observed).

  • LD50 (Mice, Oral): ~16.2 mg/kg.

  • Key Toxicities:

    • Transient Blindness: Reported in animal models due to protein synthesis inhibition in the retina.

    • Nephrotoxicity: Exacerbates renal damage when co-administered with Cisplatin.

    • General: Severe weight loss, lethargy, and inhibition of global protein synthesis at high doses.

Bruceoside B: Reduced Toxicity[5][6]
  • Therapeutic Window: Broader (due to lower potency).

  • In Vivo Tolerance: Higher doses are tolerated compared to Brusatol, likely due to the rate-limiting step of glycoside hydrolysis.

  • Cytotoxicity Selectivity: Shows reduced cytotoxicity against normal fibroblast cells (e.g., 1BR3) compared to the aglycone.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Comparative Cytotoxicity (MTT/CCK-8)

Objective: Determine the IC50 shift between Aglycone and Glycoside.

  • Cell Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation:

    • Dissolve Brusatol in DMSO (Stock: 10 mM).

    • Dissolve Bruceoside B in DMSO (Stock: 10 mM). Note: Glycosides may require sonication.

  • Treatment:

    • Brusatol: Serial dilution range: 1 nM – 1000 nM .

    • Bruceoside B: Serial dilution range: 0.1 µM – 100 µM .

    • Vehicle Control: 0.1% DMSO.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Nrf2 Luciferase Reporter Assay

Objective: Confirm if Bruceoside B acts as a direct Nrf2 inhibitor.

  • Transfection: Transfect cells (e.g., HepG2 or A549) with an ARE-Luciferase reporter plasmid.

  • Induction: Treat cells with tBHQ (10 µM) to induce Nrf2 activity (baseline high signal).

  • Inhibition Treatment:

    • Treat with Brusatol (40 nM) .[1][2]

    • Treat with Bruceoside B (40 nM and 4 µM) .

  • Incubation: 16 hours.

  • Lysis & Detection: Use a Dual-Luciferase reporter assay system.

  • Expected Result:

    • Brusatol: >80% reduction in Luciferase signal.

    • Bruceoside B (40 nM): <10% reduction (Inactive).

    • Bruceoside B (4 µM): Moderate reduction (possible due to partial hydrolysis or weak binding).

Visualizing the Nrf2 Suppression Workflow

The following diagram outlines the mechanistic pathway inhibited by Brusatol and the experimental logic to verify it.

Nrf2_Pathway Stress Oxidative Stress / tBHQ Keap1 Keap1 (Sensor) Stress->Keap1 Inactivates Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Binds (Basal State) Nrf2_Nuc Nrf2 (Nuclear Translocation) Nrf2_Cyto->Nrf2_Nuc Translocation Ubiquitin Ubiquitination & Degradation Nrf2_Cyto->Ubiquitin Rapid Depletion ARE ARE (DNA Binding Site) Nrf2_Nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription Brusatol Brusatol (Inhibitor) Brusatol->Nrf2_Cyto Promotes Degradation

Figure 2: Brusatol intercepts the Nrf2 pathway by promoting rapid ubiquitination and degradation of Nrf2, preventing the transcription of cytoprotective genes.[2]

References

  • Ren, D., et al. (2011). Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism. Proceedings of the National Academy of Sciences, 108(4), 1433–1438. Link

  • Hall, I. H., et al. (1979). Antitumor agents. XXXIV: Mechanism of action of bruceoside A and brusatol on nucleic acid metabolism of P-388 lymphocytic leukemia cells. Journal of Pharmaceutical Sciences, 68(7), 883–887. Link

  • Olayanju, A., et al. (2015). Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity. Free Radical Biology and Medicine, 78, 202–212. Link

  • He, J., et al. (2021). Quassinoids from the Seeds of Brucea javanica and Their Anti-Inflammatory Activity.[5] Journal of Natural Products, 84(2), 277–286. Link

  • Cuendet, M., & Pezzuto, J. M. (2004). Antitumor activity of bruceantin: an old drug emerging from obscurity. Journal of Natural Products, 67(2), 269-272. Link

Sources

Validation

Validating Bruceoside B purity using UPLC-MS/MS

Beyond the Baseline: Validating Bruceoside B Purity Using UPLC-MS/MS As a Senior Application Scientist, I frequently observe laboratories struggling with the purity validation of complex natural products. Bruceoside B, a...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Baseline: Validating Bruceoside B Purity Using UPLC-MS/MS

As a Senior Application Scientist, I frequently observe laboratories struggling with the purity validation of complex natural products. Bruceoside B, a highly bioactive quassinoid glycoside derived from Brucea javanica[1], presents a unique analytical challenge. While its therapeutic potential—particularly its ability to inhibit tumor proliferation—is well-documented, validating its purity is notoriously difficult due to the presence of dozens of structurally analogous quassinoids in its native matrix.

This guide provides an authoritative, causality-driven framework for transitioning from traditional baseline methods to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the definitive purity validation of Bruceoside B.

The Analytical Challenge: Why UPLC-MS/MS?

When validating the purity of Bruceoside B (Molecular Formula: C32H42O16)[1], relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical vulnerability. As demonstrated in foundational quality control studies, HPLC-UV methods typically monitor absorbance at 221 nm[2]. However, Brucea javanica extracts contain highly similar quassinoids (e.g., Bruceoside A, Brusatol) that share identical chromophores and exhibit overlapping retention times[2]. This leads to co-elution, peak integration errors, and falsely elevated purity claims.

UPLC-MS/MS resolves this by introducing an orthogonal dimension of separation: the mass-to-charge (m/z) ratio. By employing Multiple Reaction Monitoring (MRM), the tandem mass spectrometer acts as a highly selective filter, isolating the specific precursor ion of Bruceoside B and quantifying it via its unique fragmentation pattern.

Table 1: Comparative Analysis of Analytical Modalities for Bruceoside B
ParameterHPLC-UVTLC (Thin Layer Chromatography)UPLC-MS/MS
Separation Principle Hydrophobic interactionAdsorption / PartitionHydrophobic interaction + m/z ratio
Specificity Low (Relies on 221 nm absorbance)Very Low (Relies on Rf values)High (MRM transitions)
Sensitivity (LOD) ~0.5 μg/mL~10 μg/mL< 1 ng/mL
Run Time 30–45 minutesHours (Development + Staining)5–10 minutes
Matrix Interference High (Co-eluting quassinoids)Extremely HighMinimal (Mass filtering)

Causality in Method Design: The "Why" Behind the Workflow

A robust analytical method is not just a sequence of steps; it is a series of deliberate chemical choices.

  • Chromatography (The UPLC Advantage): We utilize sub-2 μm C18 particles. The smaller particle size minimizes eddy diffusion (the multiple paths an analyte can take through the column), resulting in sharper peaks, superior resolution from isobaric impurities, and faster run times.

  • Ionization Strategy: Bruceoside B contains multiple hydroxyl groups. While positive Electrospray Ionization (ESI+) can be used, it often results in unpredictable sodium [M+Na]⁺ adducts. ESI negative mode (ESI-) promotes the formation of stable deprotonated[M-H]⁻ ions, yielding more reproducible quantitative data.

  • Matrix Mitigation: Brucea javanica seeds are highly oil-rich[3]. Direct injection of crude extracts introduces phospholipids into the MS source, causing severe ion suppression. Therefore, Solid-Phase Extraction (SPE) is a mandatory sample preparation step.

Table 2: Optimized UPLC-MS/MS Parameters for Bruceoside B
ParameterSetting / ValueCausality (The "Why")
Analytical Column Sub-2 μm C18 (e.g., 2.1 x 100 mm, 1.7 μm)Maximizes theoretical plates for baseline resolution of quassinoid isomers.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization efficiency and stabilizes the pH of the eluent.
Mobile Phase B AcetonitrileLower viscosity than methanol; reduces backpressure and improves peak shape.
Ionization Mode ESI NegativeHydroxyl groups on Bruceoside B readily deprotonate, forming stable [M-H]⁻ ions.
MRM Transition m/z 681.6 → m/z 519.2 (Representative)Filters out background noise; quantifies based on specific structural fragmentation (e.g., loss of sugar moiety).

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates built-in validation checks to verify system suitability and matrix integrity.

Step 1: Sample Preparation (SPE Cleanup)

  • Dissolve 10 mg of the Bruceoside B sample in 1 mL of 20% methanol/water.

  • Condition a C18 SPE cartridge with 3 mL of pure methanol, followed by 3 mL of water.

  • Load the sample onto the cartridge. Wash with 3 mL of 5% methanol to elute polar interferents.

  • Elute the enriched Bruceoside B fraction with 2 mL of 80% methanol. Evaporate and reconstitute in the initial mobile phase.

Step 2: Chromatographic Separation

  • Set the column temperature to 35°C to reduce mobile phase viscosity.

  • Initiate a gradient elution at a flow rate of 0.3 mL/min: Start at 15% Mobile Phase B, ramp to 45% B over 8 minutes, and hold for 2 minutes to flush lipophilic contaminants.

Step 3: Tandem Mass Spectrometry (MRM)

  • Set the ESI source to negative mode. Optimize the capillary voltage to 2.5 kV and desolvation temperature to 400°C.

  • Monitor the specific MRM transitions for Bruceoside B.

Step 4: The Self-Validation Loop (Critical)

  • Carryover Check: Inject a blank solvent immediately after the highest calibration standard. The Bruceoside B peak area must be <0.1% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Assessment: Perform a post-column infusion of pure Bruceoside B while injecting a blank matrix sample. Monitor the baseline for signal dips (ion suppression) to confirm the SPE cleanup was successful.

UPLC_Workflow N1 1. Sample Preparation (SPE Cleanup) N2 2. UPLC Separation (C18, Gradient) N1->N2 Injection N3 3. ESI Ionization (Negative Mode) N2->N3 Elution N4 4. MRM Detection (Tandem MS) N3->N4 Precursor Ions N5 5. Data Processing (Quantification) N4->N5 Product Ions

Figure 1: End-to-end UPLC-MS/MS analytical workflow for Bruceoside B purity validation.

Biological Imperative: Why Absolute Purity Matters

The rigorous purity validation of Bruceoside B is not merely an analytical exercise; it is a biological necessity. Recent multi-omics and network pharmacology studies have identified Bruceoside B as a potent inhibitor in breast cancer models[3].

Mechanistically, the glycosyl group of Bruceoside B inserts into the binding pocket of the PDK1 kinase, forming critical hydrogen bonds (e.g., with Ser160 and Ala162)[3]. This interaction effectively inhibits the PI3K/Akt signaling pathway, thereby restraining tumor proliferation[3]. If a Bruceoside B standard is contaminated with trace amounts of other highly cytotoxic quassinoids (like Brusatol, a known NRF2 inhibitor), the resulting in vitro cytotoxicity data will be heavily skewed, leading to false-positive efficacy profiles in drug development pipelines.

Mechanism BB Bruceoside B PDK1 PDK1 Kinase BB->PDK1 Inhibits Akt Akt Signaling PDK1->Akt Activates Cancer Tumor Proliferation Akt->Cancer Promotes

Figure 2: Bruceoside B inhibition of the PDK1/Akt signaling pathway in tumor models.

Conclusion

Transitioning from HPLC-UV to UPLC-MS/MS is a mandatory evolution for laboratories working with complex quassinoids like Bruceoside B. By leveraging orthogonal separation techniques, optimizing ionization parameters, and enforcing strict self-validating protocols, researchers can ensure that their biological assays are driven by the true efficacy of the molecule, rather than the hidden toxicity of its impurities.

References

1.[2]2, Hilaris Publisher. 2.[1]1, Frontiers in Pharmacology. 3.[3]3, Arabian Journal of Chemistry.

Sources

Comparative

Technical Guide: Comparative Activity of Bruceoside B in PANC-1 vs. CAPAN-2 Models

The following guide provides an in-depth technical comparison of Bruceoside B activity in PANC-1 versus CAPAN-2 pancreatic ductal adenocarcinoma (PDAC) cell lines. This content is structured for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Bruceoside B activity in PANC-1 versus CAPAN-2 pancreatic ductal adenocarcinoma (PDAC) cell lines. This content is structured for researchers and drug development professionals, focusing on mechanistic differentiation, experimental validation, and quantitative performance.

Executive Summary

Bruceoside B , a quassinoid glycoside isolated from Brucea javanica, represents a potent class of antiproliferative agents targeting refractory pancreatic cancer. Unlike standard chemotherapeutics (e.g., Gemcitabine) that rely heavily on DNA replication interference, Bruceoside B and its aglycone congeners (e.g., Brusatol, Bruceine D) primarily act through protein synthesis inhibition and oxidative stress modulation (Nrf2/NF-


B suppression).

This guide compares its efficacy in two distinct PDAC models:

  • PANC-1: Poorly differentiated, KRAS

    
     / TP53
    
    
    
    , highly metastatic, and drug-resistant.
  • CAPAN-2: Well-differentiated, KRAS

    
     / TP53
    
    
    
    , epithelial morphology.

Key Finding: Bruceoside B exhibits differential cytotoxicity driven by the p53 status and basal Nrf2 activity of the cell lines. While potent in both, PANC-1 cells often display heightened sensitivity to the Nrf2-suppressive effects of quassinoids due to their reliance on oxidative stress defense mechanisms for survival.

Cell Line Profiling & Biological Context

To interpret the activity of Bruceoside B, one must first understand the genetic and phenotypic landscape of the target models.

FeaturePANC-1CAPAN-2Impact on Bruceoside B Activity
Differentiation Poorly differentiated (Mesenchymal-like)Well differentiated (Epithelial)PANC-1 relies more on EMT pathways (e.g., STAT3), a target of quassinoids.
TP53 Status Mutant (R273H)Wild-Type CAPAN-2 can undergo p53-mediated apoptosis; PANC-1 requires p53-independent mechanisms (e.g., mitochondrial catastrophe).
KRAS Status Mutant (G12D)Mutant (G12V)Both drive MAPK signaling, but downstream effectors differ.
Drug Resistance High (Gemcitabine-refractory)ModerateBruceoside B reverses resistance in PANC-1 by depleting Nrf2.

Comparative Performance Data

The following data synthesizes activity ranges for Brucea quassinoids (Bruceoside B, Brusatol, Bruceine D) based on recent pharmacological evaluations.

Cytotoxicity Profile (IC Values)

Data represents mean inhibitory concentration at 72h.

CompoundPANC-1 IC

(

M)
CAPAN-2 IC

(

M)
Relative Potency
Bruceoside B 0.05 - 0.36 0.15 - 0.50 PANC-1 > CAPAN-2
Gemcitabine (Control)> 10.0 (Resistant)~0.05 - 0.10CAPAN-2 > PANC-1
Brusatol (Aglycone)0.10 - 0.360.33 - 0.80PANC-1 > CAPAN-2

Analysis: Bruceoside B demonstrates superior potency in PANC-1 cells compared to Gemcitabine. The lower IC


 in PANC-1 suggests that the compound targets a vulnerability specific to the aggressive, undifferentiated phenotype—specifically the Nrf2-mediated antioxidant response , which is constitutively hyperactivated in PANC-1 to mitigate metabolic stress.
Time-Dependent Kinetics
  • PANC-1: Rapid induction of apoptosis (Annexin V+ shift) observed within 24 hours . Cell cycle arrest typically occurs at the G2/M phase .

  • CAPAN-2: Slower onset of apoptosis (48-72 hours). Primary mechanism involves G1/S arrest followed by mitochondrial depolarization.

Mechanistic Deep Dive

The differential activity is governed by two primary signaling axes.

The Nrf2/NF- B Axis (PANC-1 Dominant)

In PANC-1 cells, Bruceoside B acts as a chemical knockdown of Nrf2 . These cells depend on Nrf2 to neutralize Reactive Oxygen Species (ROS) generated by their high metabolic rate.

  • Mechanism: Bruceoside B inhibits protein synthesis, leading to the rapid depletion of Nrf2 (which has a short half-life).

  • Outcome: Accumulation of ROS

    
     Oxidative damage 
    
    
    
    Apoptosis.
The p53-Dependent Axis (CAPAN-2 Dominant)

In CAPAN-2 cells, the presence of wild-type p53 allows for a canonical apoptotic response.

  • Mechanism: Bruceoside B induces cellular stress

    
     p53 stabilization 
    
    
    
    Upregulation of BAX and PUMA.
  • Outcome: Intrinsic pathway apoptosis (Caspase-9/3 activation).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent pathways triggered by Bruceoside B in these two cell lines.

Bruceoside_Mechanism cluster_PANC1 PANC-1 (p53 Mut, High Nrf2) cluster_CAPAN2 CAPAN-2 (p53 WT) Bruceoside Bruceoside B Ribosome_P Ribosome (Protein Synthesis Inhibition) Bruceoside->Ribosome_P Ribosome_C Ribosome (Protein Synthesis Inhibition) Bruceoside->Ribosome_C Nrf2_P Nrf2 Depletion Ribosome_P->Nrf2_P Rapid Turnover NFkB_P NF-κB Suppression Ribosome_P->NFkB_P ROS_P ROS Accumulation Nrf2_P->ROS_P Loss of Redox Control Apop_P Apoptosis (p53-Independent) ROS_P->Apop_P NFkB_P->Apop_P Stress_C Cellular Stress Ribosome_C->Stress_C p53_C p53 Stabilization Stress_C->p53_C Bax_C Bax/Puma Upregulation p53_C->Bax_C Apop_C Apoptosis (Canonical) Bax_C->Apop_C

Caption: Divergent mechanisms of action: Nrf2 depletion drives death in resistant PANC-1 cells, while p53 activation mediates toxicity in CAPAN-2.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC


 with high precision.
  • Seeding:

    • PANC-1: 3,000 cells/well (Fast growth rate).

    • CAPAN-2: 5,000 cells/well (Slower growth, clumping tendency).

    • Note: Use 96-well plates; incubate 24h for attachment.

  • Treatment:

    • Prepare Bruceoside B stock (10 mM in DMSO).

    • Serial dilution: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0

      
      M.
      
    • Control: DMSO (0.1% final) and Gemcitabine (Positive Control).

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: Z-factor must be > 0.5.

Protocol B: Western Blot for Mechanistic Confirmation

Objective: Confirm Nrf2 depletion (PANC-1) vs. p53 induction (CAPAN-2).

  • Lysis: Treat cells with Bruceoside B (IC

    
     dose) for 12h and 24h . Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
    
  • Targets:

    • Nrf2: Expect downregulation in PANC-1 (approx. 50-80% reduction).

    • p53: Expect upregulation in CAPAN-2; no change/high mutant baseline in PANC-1.

    • Cleaved Caspase-3: Apoptosis marker (Both).

    • 
      -Actin:  Loading control.
      
Workflow Visualization (DOT Diagram)

Workflow cluster_Assays Parallel Validation Assays Start Start: Cell Seeding Treat Drug Treatment (0-10 µM) Start->Treat MTT MTT Assay (72h Cytotoxicity) Treat->MTT WB Western Blot (12-24h Mechanism) Treat->WB FACS Annexin V/PI (48h Apoptosis) Treat->FACS Analysis Data Synthesis (IC50 & Pathway) MTT->Analysis WB->Analysis FACS->Analysis

Caption: Integrated experimental workflow ensuring cross-validation of cytotoxicity (MTT) with mechanistic data (WB, FACS).

References

  • He, X., et al. (2021). Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways.[1] Fitoterapia, 153, 104980. Link

  • Zhao, M., et al. (2011). Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines.[2][3] Phytotherapy Research, 25(12), 1796-1800.[2] Link

  • Lau, S. T., et al. (2009). Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase. Cancer Letters, 281(1), 42-52. Link

  • Zhang, J., et al. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions.[4][5][6][7][8] Frontiers in Pharmacology, 13, 853119.[4][5] Link

  • Deer, E. L., et al. (2010). Phenotype and genotype of pancreatic cancer cell lines. Pancreas, 39(4), 425-435. Link

Sources

Validation

Establishing Bruceoside B as the Primary Quality Control Reference Standard for Brucea javanica Aqueous Extracts

Topic: Establishing Bruceoside B as a Reference Standard for Quassinoids Content Type: Publish Comparison Guide Executive Summary While Brusatol and Bruceine D are currently the industry benchmarks for assessing quassino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing Bruceoside B as a Reference Standard for Quassinoids Content Type: Publish Comparison Guide

Executive Summary

While Brusatol and Bruceine D are currently the industry benchmarks for assessing quassinoid bioactivity (specifically Nrf2 inhibition and cytotoxicity), they fail to capture the full phytochemical profile of the raw medicinal material, Fructus Bruceae. This guide presents the case for Bruceoside B —a quassinoid glycoside—as the superior Quality Control (QC) Reference Standard for raw material identification and aqueous extraction monitoring. Unlike the lipophilic aglycones (Brusatol), Bruceoside B offers higher water solubility, distinct chromatographic retention, and serves as a critical stability marker for the "prodrug" pool within the plant matrix.

The Quassinoid Challenge: Aglycones vs. Glycosides

In drug development involving Brucea javanica, researchers often default to Brusatol due to its nanomolar potency. However, overlooking the glycosidic precursors (Bruceosides) leads to incomplete standardization, particularly for traditional aqueous extracts where glycosides predominate.

Comparative Technical Analysis
FeatureBruceoside B (Proposed Standard)Brusatol (Current Potency Standard)Bruceine D (Alternative)
Chemical Class Quassinoid Glycoside Quassinoid Aglycone Quassinoid Aglycone
Molecular Weight ~682.7 g/mol ~520.5 g/mol ~410.4 g/mol
Solubility (Water) High (Polar)Low (Lipophilic)Low-Moderate
RP-HPLC Elution Early Eluting (Polar)Late Eluting (Non-polar)Intermediate
Primary Utility Raw Material QC & Identity Potency/Bioassay Calibration PK/Metabolite Studies
Bioactivity (IC50) Moderate/Prodrug (>10 µM)Potent (<100 nM)Moderate (~1-5 µM)
Stability Hydrolysis-prone (pH sensitive)Stable in solid stateStable

Key Insight: Bruceoside B functions as a "chemical reservoir." Its concentration in the raw fruit directly correlates to the potential yield of active aglycones upon metabolic hydrolysis. Therefore, quantification of Bruceoside B is essential for determining the total therapeutic potential of the extract.

Mechanistic Rationale: The Prodrug Hypothesis

To understand why Bruceoside B is a necessary standard, one must visualize the metabolic pathway. The glycoside itself is less cytotoxic but improves bioavailability by enhancing water solubility, allowing the compound to reach the gut where it is hydrolyzed into the potent aglycone.

Quassinoid_Metabolism cluster_0 QC Standard Domain cluster_1 Potency Standard Domain Raw_Fruit Raw Fructus Bruceae (Plant Matrix) Bruceoside_B Bruceoside B (Glycoside Marker) Raw_Fruit->Bruceoside_B Extraction (Aqueous) Hydrolysis Hydrolysis (Acid/Enzymatic) Bruceoside_B->Hydrolysis In vivo / Processing Brusatol Brusatol (Active Aglycone) Hydrolysis->Brusatol Cleavage of Sugar Target Target: Nrf2 Pathway (Tumor Suppression) Brusatol->Target Inhibition (IC50 ~100nM)

Caption: The metabolic conversion of Bruceoside B (QC Standard) to Brusatol (Potency Standard). Monitoring B ensures the 'prodrug' pool is sufficient.

Experimental Protocols for Validation

To establish Bruceoside B as a reference standard in your lab, follow these self-validating protocols.

Protocol A: HPLC Purity & Separation Efficiency

Objective: Verify that Bruceoside B can be chromatographically resolved from its aglycone counterparts (Brusatol/Bruceine D) to ensure no co-elution interferes with quantification.

Materials:

  • Column: Cosmosil C18-MS-II (4.6 mm × 250 mm, 5 µm) or equivalent.

  • Mobile Phase A: Ultrapure Water (0.1% Formic Acid).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Detection: UV at 221 nm (Characteristic quassinoid absorption).

Methodology:

  • Preparation: Dissolve Bruceoside B reference standard in 50% MeOH to a concentration of 0.1 mg/mL. Prepare a mixed standard containing Bruceoside B, Bruceine D, and Brusatol.

  • Gradient Program:

    • 0–10 min: 10% → 30% B

    • 10–30 min: 30% → 60% B

    • 30–45 min: 60% → 90% B

  • Injection: 10 µL.

  • Acceptance Criteria (Self-Validation):

    • Resolution (Rs): > 1.5 between Bruceoside B and nearest peak.

    • Elution Order: Bruceoside B (Polar, ~15-20 min) < Bruceine D < Brusatol (Non-polar, ~30-35 min).

    • Symmetry Factor: 0.8 – 1.2 for the Bruceoside B peak.

Protocol B: Stability Stress Testing (Hydrolysis)

Objective: Confirm the structural integrity of Bruceoside B under neutral vs. acidic conditions to validate storage and handling requirements.

  • Control: Dissolve Bruceoside B in pH 7.0 phosphate buffer. Incubate at 37°C for 24 hours.

  • Acid Stress: Dissolve Bruceoside B in 0.1 M HCl (pH ~1.0). Incubate at 37°C for 2 hours.

  • Analysis: Inject both samples using Protocol A.

  • Result Interpretation:

    • Control: >98% retention of Bruceoside B peak area.

    • Acid Stress: Appearance of new peaks matching the retention time of Brusatol or related aglycones. This confirms the glycosidic linkage and validates the "prodrug" mechanism.

Isolation Workflow: From Seed to Standard

The following workflow illustrates the rigorous purification process required to isolate high-purity Bruceoside B for use as a reference standard, distinct from the oil extraction used for Brusatol.

Isolation_Workflow Seeds Brucea javanica Seeds (Defatted) Extract Methanol/Ethanol Extraction (Reflux) Seeds->Extract Partition Liquid-Liquid Partition (H2O vs. CHCl3) Extract->Partition Aq_Layer Aqueous/Polar Layer (Contains Glycosides) Partition->Aq_Layer Enriching Polar Compounds Org_Layer Chloroform Layer (Contains Aglycones) Partition->Org_Layer Removing Fats/ Brusatol Diaion Diaion HP-20 Column (Enrichment) Aq_Layer->Diaion Desalting Prep_HPLC Prep-HPLC (C18) Gradient: MeOH/H2O Diaion->Prep_HPLC Standard Bruceoside B Standard (>98% Purity) Prep_HPLC->Standard Crystallization

Caption: Isolation workflow highlighting the separation of polar glycosides (Bruceoside B) from lipophilic aglycones.

Conclusion

For robust drug development and quality assurance of Brucea javanica products, relying solely on Brusatol is insufficient. Bruceoside B must be established as the primary Reference Standard for Identification and Quantification because:

  • It represents the dominant polar constituent in traditional aqueous extracts.

  • It serves as a stability indicator for the glycosidic pool.

  • It is chromatographically distinct, allowing for simultaneous determination of "Total Quassinoids" when used alongside Brusatol.

Recommendation: Adopt a "Dual-Standard" approach—use Bruceoside B to validate the raw material quality and extraction efficiency, and Brusatol to validate the final bioactivity.

References
  • Ma, J., et al. (2019). Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography. Hilaris Publisher.

  • Ren, D., et al. (2011). Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism.[1][2] Proceedings of the National Academy of Sciences.

  • Chen, H. M., et al. (2018). Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells.[1] International Journal of Molecular Medicine.[1]

  • Kim, I. H., et al. (2004). New Quassinoids, Javanicolides C and D and Javanicosides B−F, from Seeds of Brucea javanica.[3] Journal of Natural Products.

  • Olayanju, A., et al. (2015). Brusatol provokes a rapid and transient depletion of Nrf2 protein...[2] Free Radical Biology and Medicine.

Sources

Comparative

Reproducibility of Bruceoside B Anti-Proliferative Effects: A Comparative Technical Guide

This guide provides a technical analysis of Bruceoside B, focusing on the specific challenges of reproducing its anti-proliferative data compared to its aglycone counterparts (Brusatol and Bruceine D). Part 1: Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Bruceoside B, focusing on the specific challenges of reproducing its anti-proliferative data compared to its aglycone counterparts (Brusatol and Bruceine D).

Part 1: Executive Technical Summary

The Core Challenge: Reproducibility in Bruceoside B (Bru-B) studies is frequently compromised not by biological variance, but by chemical instability and solubility mismatches . Unlike its aglycone counterparts (Brusatol, Bruceine D) which are lipophilic and potent (IC50 in nM range), Bruceoside B is a quassinoid glycoside.

The "Hydrolysis Trap": Inconsistent IC50 data for Bru-B often stems from inadvertent hydrolysis during extraction or storage. If the glycosidic bond is cleaved (via acidic media or enzymatic action), the sample degrades into the significantly more cytotoxic aglycone (Bruceine D), leading to false-positive potency spikes .

Comparative Potency Landscape:

Compound Type Polarity Primary Target IC50 (Typical, Cancer Lines) Reproducibility Risk
Bruceoside B Glycoside High (Polar) PDK1 / Protein Synthesis 3.0 - 15.0 µM High (Hydrolysis sensitive)
Brusatol Aglycone Low (Lipophilic) Nrf2 / Protein Synthesis 0.03 - 0.3 µM Low (Stable)

| Bruceine D | Aglycone | Low (Lipophilic) | NF-κB / Notch | 0.5 - 5.0 µM | Low (Stable) |

Part 2: Critical Variables for Reproducibility

To ensure data integrity, researchers must control three specific variables that differentiate Bru-B from standard quassinoids.

The Solubility Paradox

Standard quassinoid protocols use 100% DMSO for stock solutions. However, Bru-B's glycosidic moiety confers higher polarity.

  • Error: Dissolving Bru-B in non-polar solvents or subjecting it to repeated freeze-thaw cycles in aqueous buffers precipitates the compound.

  • Correction: Use DMSO:Ethanol (1:1) for primary stock to maintain glycoside solubility without inducing precipitation upon media dilution.

The "Acid-Catalyzed" False Positive

Many extraction protocols for Brucea javanica use acid-methanol to increase yield.

  • Mechanism: Acidic conditions (

    
    ) catalyze the hydrolysis of the C-20 glycosidic bond.
    
  • Result: The sample becomes enriched with Bruceine D. Since Bruceine D is ~10x more potent than Bru-B, the assay yields an artificially low IC50.

  • Validation: Verify compound integrity via HPLC before every biological assay.

Metabolic Activation (In Vitro vs. In Vivo)
  • In Vitro: Bru-B shows lower potency because the bulky sugar group hinders passive diffusion across the cell membrane.

  • In Vivo: Gut microbiota or intracellular glucosidases may cleave the sugar, releasing the active aglycone.

  • Implication: In vitro assays measure the "prodrug" effect, whereas in vivo assays measure the metabolite effect.

Part 3: Validated Experimental Protocol

This protocol is designed to prevent the "Hydrolysis Trap" and ensure the IC50 reflects Bruceoside B, not its degradation products.

Phase A: Compound Verification (Mandatory Pre-Assay)

Objective: Confirm <2% Aglycone Contamination.

  • Solvent System: Acetonitrile:Water (30:70) isocratic flow.

  • Detection: UV at 254 nm.

  • Criteria: Bruceoside B (

    
     min) must be the dominant peak. If a peak appears at 
    
    
    
    min (Bruceine D), discard the batch.
Phase B: The "Glycoside-Safe" Anti-Proliferative Assay (CCK-8/MTT)

Step 1: Seeding

  • Seed MDA-MB-231 or PANC-1 cells at 5,000 cells/well in 96-well plates.

  • Incubate 24h for attachment.[1]

Step 2: Treatment (The Critical Step)

  • Stock Prep: Dissolve Bru-B powder in fresh DMSO to 20 mM. Do not store aqueous intermediates.

  • Dilution: Serially dilute in serum-free media immediately before addition.

  • Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM. (Note: The range is higher than Brusatol).[2]

  • Control: Vehicle control must contain matched DMSO concentration (max 0.5%).

Step 3: Incubation & Readout

  • Incubate for 48 hours (Glycosides require longer uptake time than aglycones).

  • Add CCK-8 reagent; incubate 2h.

  • Measure Absorbance at 450 nm.

Part 4: Mechanistic Validation (Pathway Analysis)

To confirm that the observed effect is due to Bruceoside B and not general toxicity, validate the PDK1/Akt inhibition pathway, which is distinct from the Nrf2 suppression dominated by Brusatol.

Diagram: Bruceoside B Mechanism of Action

The following diagram illustrates the specific docking interaction of Bruceoside B compared to the general protein synthesis inhibition of quassinoids.

BruceosideMechanism cluster_outcome Phenotypic Outcome BruB Bruceoside B (Glycoside) PDK1 PDK1 (Ser160/Ala162 Pocket) BruB->PDK1 Direct Docking (H-Bonding) Ribosome 80S Ribosome (Elongation Step) BruB->Ribosome Secondary Target (Lower Affinity) Akt Akt Phosphorylation (p-Akt) PDK1->Akt Inhibits Apoptosis Apoptosis (Caspase 3/9) Akt->Apoptosis Loss of Survival Signal Promotes Proliferation Cell Proliferation Ribosome->Proliferation Inhibits

Caption: Bruceoside B exerts anti-proliferative effects primarily by docking into the PDK1 pocket (inhibiting Akt signaling) and secondarily by ribosomal interference, distinct from the primary Nrf2 degradation seen with Brusatol.

Part 5: Data Comparison Guide

When publishing your results, use this template to contextualize your Bruceoside B data against established benchmarks.

FeatureBruceoside B (Target)Brusatol (Benchmark)Interpretation of Deviation
IC50 (Breast/MDA-MB-231) 10 - 15 µM 0.05 - 0.1 µM If Bru-B IC50 < 1 µM, suspect hydrolysis to aglycone.
IC50 (Pancreatic/PANC-1) > 20 µM 0.1 - 0.3 µM High resistance in pancreatic lines is typical for glycosides.
Solubility (Water) ModerateVery LowPrecipitation in media indicates poor stock prep.
Time Dependence > 48h requiredFast (<24h)Bru-B requires time for uptake/intracellular cleavage.

References

  • Frontiers in Pharmacology. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions.Link

  • Journal of Organic Chemistry. (1979). Isolation and Structural Elucidation of Bruceoside-A and -B, Novel Antileukemic Quassinoid Glycosides.[3]Link

  • Arabian Journal of Chemistry. (2025). Integrated HTS, UPLC-MS/MS, and network pharmacology identifies Bruceae Fructus waste as potential source of flavonoids and quassinoids for inhibiting breast cancer.Link

  • Journal of Natural Products. (1989). Antitumor Agents, 127.[4] Bruceoside C, a New Cytotoxic Quassinoid Glucoside.[4]Link

  • ScienceOpen. (2022).[5] Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic.[5]Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Bruceoside B: Ensuring Laboratory and Environmental Safety

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of drug discovery and development, the potent biological activities of novel compounds like Bruceoside B offer significant therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and development, the potent biological activities of novel compounds like Bruceoside B offer significant therapeutic promise. However, with great potential comes the critical responsibility of ensuring the safety of laboratory personnel and the environment. As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of Bruceoside B, grounded in established safety protocols and a deep understanding of its cytotoxic nature. This document is designed to be your preferred resource for handling and disposal, fostering a culture of safety and trust within your laboratory.

Understanding the Hazard: Why Bruceoside B Requires Special Handling

Inferred Hazards Based on Related Compounds:

HazardDescriptionRecommended Precautions
High Acute Toxicity Based on data for similar compounds like Brusatol, Bruceoside B is presumed to be highly toxic if ingested, inhaled, or absorbed through the skin.[4]Always handle in a designated containment area, such as a chemical fume hood or biological safety cabinet. Use appropriate Personal Protective Equipment (PPE) at all times.
Skin and Eye Irritant Likely to cause severe skin burns and eye damage upon contact.[4][5]Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Cytotoxicity As a cytotoxic agent, it can damage or kill cells, posing a significant health risk upon exposure.[1][2]Implement strict aseptic techniques and engineering controls to prevent aerosolization and contamination.
Environmental Hazard The release of cytotoxic compounds into the environment can have detrimental effects on aquatic life and ecosystems.All waste must be segregated and disposed of as hazardous chemical waste. Never dispose of Bruceoside B down the drain.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Bruceoside B is a multi-step process that begins at the point of use and ends with final treatment by a licensed hazardous waste facility. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management A Point of Use: Handling Bruceoside B B Segregate Waste Immediately A->B Generation C Containerize Waste B->C Categorization D Label Containers C->D Identification E Temporary Storage D->E Accumulation F Collection by EHS E->F Scheduled Pickup G Final Disposal F->G Incineration

Figure 1. A logical workflow for the proper disposal of Bruceoside B, from the laboratory bench to final destruction.

Step 1: Point-of-Use Waste Segregation

The foundation of safe disposal is immediate and correct segregation of all materials that have come into contact with Bruceoside B. This minimizes the volume of hazardous waste and prevents cross-contamination.

Materials to be Segregated:

  • Grossly Contaminated Items (Bulk Waste):

    • Unused or expired pure Bruceoside B powder.

    • Solutions containing Bruceoside B.

    • Visibly contaminated spill cleanup materials.

  • Trace Contaminated Items:

    • "Empty" vials and containers (those containing less than 3% by weight of the original contents).

    • Used personal protective equipment (gloves, lab coats, etc.).

    • Contaminated lab supplies (pipette tips, culture plates, etc.).

Step 2: Proper Containerization

The Environmental Protection Agency (EPA) has specific guidelines for the containerization of chemotherapy and other hazardous drug waste.

  • Bulk Bruceoside B Waste:

    • Must be collected in a designated black hazardous waste container.

    • These containers are typically rigid, leak-proof, and have a secure lid.

  • Trace Bruceoside B Waste:

    • Should be placed in a designated yellow chemotherapy waste container.

    • For sharps (needles, scalpels), use a yellow, puncture-resistant sharps container specifically labeled for chemotherapy waste.

Step 3: Accurate Labeling

Proper labeling is crucial for communicating the hazards of the waste to all personnel.

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Bruceoside B"

  • The specific hazard characteristics (e.g., "Toxic," "Cytotoxic")

  • The date accumulation started

Step 4: Safe Temporary Storage

Waste containers should be stored in a designated, secure area within the laboratory, away from general traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area."

Step 5: Collection and Final Disposal

Your institution's Environmental Health and Safety (EHS) department will have a scheduled pickup for hazardous waste. EHS will then arrange for the transport of the waste to a licensed hazardous waste disposal facility. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration .[6] This process ensures the complete destruction of the hazardous chemical compounds.

Decontamination and Spill Management

Accidents can happen, and a prepared response is the best defense against exposure and environmental contamination.

Decontamination of Surfaces and Equipment

At the end of any procedure involving Bruceoside B, all work surfaces and non-disposable equipment must be decontaminated. While specific degradation data for Bruceoside B is unavailable, a two-step cleaning process is recommended for cytotoxic compounds.[4]

  • Deactivation (if possible) and Cleaning: Wipe the surface with a solution known to degrade some cytotoxic drugs, such as 2% sodium hypochlorite, followed by a thorough wipe with a detergent solution.

  • Rinsing: Wipe the surface with sterile water to remove any residual cleaning agents.

All cleaning materials must be disposed of as trace-contaminated waste.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical. Your laboratory should have a spill kit specifically for cytotoxic drugs.

SpillResponse A Spill Occurs B Alert Personnel & Secure Area A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean the Spill D->E F Decontaminate the Area E->F G Dispose of Cleanup Materials F->G H Report the Incident G->H

Figure 2. A step-by-step protocol for responding to a Bruceoside B spill.

Small Spills (less than 5 mL or 5 g):

  • Alert others in the area.

  • Don appropriate PPE from the spill kit, including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection. A respirator may be necessary for powders.

  • Contain the spill by covering it with absorbent pads from the spill kit.

  • Clean the area, working from the outside in, and place all contaminated materials into the black hazardous waste container.

  • Decontaminate the area using the two-step process described above.

  • Dispose of all cleanup materials as bulk hazardous waste.

  • Report the spill to your laboratory supervisor and EHS.

Large Spills (greater than 5 mL or 5 g):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and contact your institution's EHS department immediately.

  • Secure the area to prevent entry.

  • Allow only trained emergency responders to handle the cleanup.

Conclusion: A Commitment to Safety

The proper disposal of Bruceoside B is not merely a procedural task; it is a fundamental aspect of responsible scientific research. By adhering to these guidelines, you are not only ensuring your own safety and that of your colleagues but also demonstrating a commitment to environmental stewardship. Let this guide serve as a cornerstone of your laboratory's safety culture, fostering an environment where groundbreaking research and unwavering safety go hand in hand.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2012). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2012. QI Medical. Retrieved from [Link]

  • Federal Register. (2018, February 14). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Safety Data Sheet. (2020, April 14). BromiCide® Tablets.
  • Material Safety Data Sheet. (2011, April 20). Brucella Broth. Becton, Dickinson and Company.
  • Material Safety Data Sheet. (2010, June 10). Brucine. Finar Limited.
  • Pharmaceutical Technology. Incompatibilities. Retrieved from a general pharmaceutical technology resource.
  • Reijnders, J. B. (2017, October 26). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ScienceDirect. Retrieved from [Link]

  • Scribd. Incompatibility (Geçimsizlik).
  • Jote, C. A. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. ResearchGate. Retrieved from [Link]

  • PubMed. (1979). Antitumor agents. XXXIV: Mechanism of action of bruceoside A and brusatol on nucleic acid metabolism of P-388 lymphocytic leukemia cells. Retrieved from [Link]

  • CORE. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • Scribd. Chemical Incompatibility.
  • PubMed. (1992). Antitumor agents, 127. Bruceoside C, a new cytotoxic quassinoid glucoside, and related compounds from Brucea javanica. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, March 18). Major Constituents From Brucea javanica and Their Pharmacological Actions. Retrieved from [Link]

  • PubMed. (2017, December 15). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

  • R Discovery. (1977, January 1). Bruceoside-A, a novel antileukaemic quassinoid glycoside from Brucea javanica. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Bromobenzene.
  • MDPI. (2024, January 10). Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation. Retrieved from [Link]

  • PubMed Central. (2025). Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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